18-methylnonadecanoyl-CoA
描述
属性
分子式 |
C41H70N7O17P3S-4 |
|---|---|
分子量 |
1058.0 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-(18-methylnonadecanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C41H74N7O17P3S/c1-29(2)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-32(50)69-24-23-43-31(49)21-22-44-39(53)36(52)41(3,4)26-62-68(59,60)65-67(57,58)61-25-30-35(64-66(54,55)56)34(51)40(63-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,51-52H,5-26H2,1-4H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/p-4/t30-,34-,35-,36+,40-/m1/s1 |
InChI 键 |
ABDNASWMUCKURR-IBYUJNRCSA-J |
产品来源 |
United States |
Foundational & Exploratory
The Biosynthesis of 18-Methylnonadecanoyl-CoA: A Technical Guide for Researchers
December 11, 2025
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of 18-methylnonadecanoyl-CoA, a C20 iso-branched-chain fatty acyl-CoA. It is intended for researchers, scientists, and drug development professionals working in the fields of lipid metabolism, biochemistry, and related areas. This document details the enzymatic steps from the initial primer to the final elongated product, summarizes relevant quantitative data, provides detailed experimental protocols for studying this pathway, and includes visualizations of the core processes.
Introduction
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl branches along their acyl chain. They are found in various organisms, including bacteria and mammals, and play significant roles in membrane fluidity, cell signaling, and as precursors for the synthesis of other complex lipids. 18-Methylnonadecanoic acid (iso-arachidic acid) is a 20-carbon saturated fatty acid with a methyl group at the 18th carbon position (an iso-configuration). Its activated form, this compound, is the direct precursor for its incorporation into various lipid species. Understanding the biosynthesis of this and other very-long-chain BCFAs is crucial for elucidating their physiological roles and for potential therapeutic applications.
The biosynthesis of this compound is a multi-step process that begins with a branched-chain primer derived from amino acid catabolism, followed by elongation by the fatty acid synthase (FAS) complex, and is completed by a specialized elongase enzyme system.
The Biosynthetic Pathway of this compound
The synthesis of this compound can be divided into three main stages: initiation with a branched-chain primer, elongation by the fatty acid synthase (FAS) complex, and further elongation to a C20 chain by an elongase enzyme.
Initiation with a Branched-Chain Primer: Isovaleryl-CoA
Unlike the de novo synthesis of straight-chain fatty acids which typically starts with acetyl-CoA, the synthesis of iso-branched-chain fatty acids utilizes a branched-chain primer. For 18-methylnonadecanoic acid, the primer is isovaleryl-CoA , which is derived from the catabolism of the branched-chain amino acid, leucine (B10760876) .[1][2] The conversion of leucine to isovaleryl-CoA involves a series of enzymatic reactions that are part of the overall amino acid degradation pathway.
Elongation by the Fatty Acid Synthase (FAS) Complex
Once formed, isovaleryl-CoA enters the fatty acid synthesis pathway as a primer. The core elongation process is carried out by the multi-enzyme fatty acid synthase (FAS) complex .[3][4] This is a cyclical process where two-carbon units are sequentially added to the growing acyl chain. The two-carbon donor for each cycle is malonyl-CoA .[4]
The FAS cycle consists of four key enzymatic reactions for each round of elongation:
-
Condensation: The acyl chain (initially isovaleryl-CoA) is condensed with malonyl-ACP (the activated form of malonyl-CoA), catalyzed by the β-ketoacyl-ACP synthase (KS) domain of FAS. This reaction releases a molecule of CO2.[3][4]
-
Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by the β-ketoacyl-ACP reductase (KR) domain, utilizing NADPH as the reducing agent.[3]
-
Dehydration: The β-hydroxyacyl-ACP is then dehydrated to form a trans-Δ2-enoyl-ACP by the β-hydroxyacyl-ACP dehydratase (DH) domain.[3]
-
Reduction: Finally, the enoyl-ACP is reduced to a saturated acyl-ACP by the enoyl-ACP reductase (ER) domain, again using NADPH.[3]
This four-step cycle is repeated, with each cycle adding two carbons to the acyl chain. Starting with the 5-carbon isovaleryl-CoA, seven cycles of elongation by the FAS complex would produce a 19-carbon acyl-ACP (18-methylnonadecanoyl-ACP). The fatty acid is then released from the ACP by a thioesterase (TE) domain. Typically, the primary products of mammalian FAS are C16 and C18 fatty acids. Therefore, it is likely that FAS produces a shorter-chain iso-fatty acid, such as 16-methylheptadecanoic acid (iso-stearic acid, iso-C18:0), which then undergoes further elongation.
Elongation of Very-Long-Chain Fatty Acids by ELOVL3
To extend the iso-C18 fatty acid to a C20 chain, a specialized class of enzymes known as Elongases of Very-Long-Chain Fatty Acids (ELOVL) is required.[5][6] These enzymes are located in the endoplasmic reticulum and are responsible for the synthesis of fatty acids longer than 18 carbons.[6]
Research has identified that ELOVL3 is particularly active in the elongation of iso-branched-chain fatty acids.[5][7] Specifically, ELOVL3 can utilize iso-C18:0-CoA as a substrate and elongate it to iso-C20:0-CoA (this compound).[5][7] This elongation process also involves a four-step cycle of condensation, reduction, dehydration, and reduction, similar to the FAS system, but is carried out by a distinct set of membrane-bound enzymes. The final product, this compound, is then available for incorporation into various lipids.
Caption: Biosynthetic pathway of this compound.
Quantitative Data
| Enzyme/Process | Substrate(s) | Parameter | Reported Value | Source(s) |
| Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA | kcat | ~1.5 s⁻¹ | [8][9] |
| Km (Acetyl-CoA) | ~5 µM | [8][9] | ||
| Km (Malonyl-CoA) | ~10 µM | [8][9] | ||
| ELOVL3 | C18:0-CoA, Malonyl-CoA | Activity | High towards C18 acyl-CoAs | |
| Substrate Preference | Saturated and monounsaturated acyl-CoAs |
Note: The kinetic parameters for FAS are for straight-chain fatty acid synthesis and serve as a general reference. The activity of ELOVL3 is described qualitatively, with a high preference for C18 acyl-CoAs, which is consistent with its role in elongating iso-C18:0.
Experimental Protocols
Studying the biosynthesis of this compound typically involves the use of stable isotope tracers followed by mass spectrometry-based analysis. Below are representative protocols for such an experiment.
Stable Isotope Labeling of Cells for Fatty Acid Analysis
This protocol describes the use of ¹³C-labeled precursors to trace their incorporation into newly synthesized fatty acids.
Materials:
-
Cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C₆]-Leucine (for tracing the branched-chain primer)
-
[U-¹³C₃]-Malonyl-CoA (or a precursor like [U-¹³C₆]-Glucose to trace the extender units)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., 2:1 chloroform:methanol)
-
Internal standards for fatty acid quantification (e.g., deuterated fatty acids)
Procedure:
-
Cell Culture: Plate and grow cells of interest to the desired confluency in standard culture medium.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]-Leucine).
-
Labeling: Remove the standard culture medium from the cells, wash once with PBS, and then add the prepared labeling medium.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the uptake and metabolism of the labeled precursor.
-
Cell Harvesting: After incubation, remove the labeling medium, wash the cells twice with ice-cold PBS, and then harvest the cells by scraping or trypsinization.
-
Lipid Extraction: Perform lipid extraction from the cell pellet using a standard method such as the Folch or Bligh-Dyer procedure.[10] This will yield a total lipid extract.
-
Saponification and Derivatization: Saponify the lipid extract to release the fatty acids from complex lipids. The free fatty acids are then derivatized, typically to fatty acid methyl esters (FAMEs), to increase their volatility for gas chromatography analysis.[10]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying different fatty acid species, including their isotopologues.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like DB-225ms).[11]
-
Mass Spectrometer: Capable of operating in both scan and selected ion monitoring (SIM) modes.
-
Injection: 1 µL of the derivatized sample is injected.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a low temperature and ramp up to a higher temperature.
-
Data Acquisition: In full scan mode, mass spectra are collected across a defined mass range to identify the different FAMEs. In SIM mode, the instrument is set to monitor specific m/z values corresponding to the unlabeled and ¹³C-labeled 18-methylnonadecanoate to quantify the isotope incorporation.
Data Analysis:
The incorporation of ¹³C from the labeled precursors into 18-methylnonadecanoic acid is determined by analyzing the mass isotopologue distribution of its corresponding FAME. The relative abundance of the different isotopologues (M+0, M+1, M+2, etc.) provides information on the contribution of the tracer to the de novo synthesis of the fatty acid.
References
- 1. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of C20 and C22 Fatty Acids by Developing Seeds of Limnanthes alba: CHAIN ELONGATION AND Δ5 DESATURATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Fate and Functional Significance of 18-Methylnonadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
18-Methylnonadecanoyl-CoA, the activated form of the C20 iso-branched-chain fatty acid (BCFA) 18-methylnonadecanoic acid, is a molecule of interest in the expanding field of lipidomics. While direct experimental evidence for its metabolic role is limited, its structural characteristics as a very-long-chain fatty acid (VLCFA) and a BCFA allow for a well-supported, inferred metabolic pathway. This technical guide synthesizes the current understanding of VLCFA and BCFA metabolism to propose a putative metabolic fate for this compound. It details the likely enzymatic steps involved in its degradation, provides adaptable experimental protocols for its study, and explores its potential roles in cellular signaling. This document is intended to serve as a foundational resource for researchers investigating the metabolism and function of this and similar lipids.
Introduction
Branched-chain fatty acids are increasingly recognized for their diverse biological roles, from influencing membrane fluidity to acting as signaling molecules. 18-Methylnonadecanoic acid, a C20 iso-BCFA, is found in various biological systems, often originating from dietary sources or synthesis by gut microbiota. Its activation to this compound is a prerequisite for its entry into metabolic pathways. Due to its chain length exceeding 20 carbons, its metabolism is predicted to occur primarily within peroxisomes, the specialized organelles for the degradation of VLCFAs and certain BCFAs.
Putative Metabolic Pathway of this compound
Based on the established principles of VLCFA and BCFA metabolism, the degradation of this compound is hypothesized to proceed via peroxisomal β-oxidation. The methyl branch at the C18 position (an even-numbered carbon) does not sterically hinder the β-oxidation process.
The proposed pathway involves the following key steps:
-
Peroxisomal Import: this compound is transported into the peroxisome via an ATP-binding cassette (ABC) transporter, likely ABCD1 (adrenoleukodystrophy protein).
-
Acyl-CoA Oxidase: The first step of β-oxidation is catalyzed by a peroxisomal acyl-CoA oxidase. Given the branched-chain nature of the substrate, a branched-chain acyl-CoA oxidase is the likely enzyme. This reaction introduces a double bond between the α and β carbons and produces hydrogen peroxide (H₂O₂).
-
Multifunctional Enzyme: The subsequent hydration and dehydrogenation steps are carried out by a multifunctional enzyme (MFE), likely MFE-2, which possesses both 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.
-
Thiolase: The final step in each cycle is the thiolytic cleavage of the β-ketoacyl-CoA by a peroxisomal thiolase, such as sterol carrier protein X (SCPX), yielding acetyl-CoA and a chain-shortened acyl-CoA (16-methylheptadecanoyl-CoA).
-
Chain Shortening and Mitochondrial Transfer: The cycles of peroxisomal β-oxidation continue until the acyl-CoA is shortened to a medium-chain fatty acyl-CoA. This shorter acyl-CoA is then transported to the mitochondria for complete oxidation to acetyl-CoA via the mitochondrial β-oxidation pathway.
Below is a diagram illustrating this putative metabolic pathway.
Potential Signaling Roles
While direct signaling roles for this compound have not been established, BCFAs, in general, can influence cellular processes through several mechanisms:
-
Membrane Fluidity: Incorporation of BCFAs into phospholipids (B1166683) can alter the physical properties of cellular membranes, affecting the function of membrane-bound proteins and signaling complexes.
-
Nuclear Receptor Activation: Very-long-chain and branched-chain fatty acyl-CoAs have been shown to be high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα).[1] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid oxidation.
-
Precursors for other Bioactive Lipids: BCFAs could potentially serve as precursors for the synthesis of other bioactive lipids, although this area remains largely unexplored.
The potential signaling implications are depicted in the diagram below.
Experimental Protocols
Investigating the metabolism of this compound requires specialized analytical techniques. Below are summarized protocols that can be adapted for this purpose.
Analysis of this compound Metabolism in Cultured Cells
This protocol outlines a general workflow for studying the degradation of this compound in a cellular context.
Table 1: Experimental Protocol for Cellular Metabolism Analysis
| Step | Procedure | Details |
| 1. Cell Culture | Culture relevant cell lines (e.g., hepatocytes, fibroblasts) to confluence. | Use appropriate growth media and conditions. |
| 2. Substrate Incubation | Incubate cells with 18-methylnonadecanoic acid (isotopically labeled, e.g., with ¹³C or ²H, is recommended for tracing). | Typical concentrations range from 10-100 µM. Incubation times can vary from minutes to hours. |
| 3. Cell Lysis and Extraction | Lyse cells and extract metabolites. | A common method is solvent precipitation with ice-cold 80% methanol. |
| 4. Acyl-CoA Analysis | Analyze the extracted acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] | Use a C18 reverse-phase column for separation. Monitor for the precursor ion of this compound and its expected chain-shortened products. |
| 5. Data Analysis | Quantify the levels of this compound and its metabolites over time. | Compare results from different experimental conditions (e.g., with and without inhibitors of specific pathways). |
In Vitro Fatty Acid Oxidation Assay
This assay can be used to measure the rate of oxidation of 18-methylnonadecanoic acid by isolated mitochondria or peroxisomes.
Table 2: Protocol for In Vitro Fatty Acid Oxidation Assay
| Step | Procedure | Details |
| 1. Organelle Isolation | Isolate mitochondria and/or peroxisomes from tissue homogenates (e.g., liver) by differential centrifugation. | Ensure high purity and integrity of the isolated organelles. |
| 2. Reaction Setup | Prepare a reaction buffer containing the isolated organelles, cofactors (CoA, ATP, NAD⁺, FAD), and radiolabeled 18-methylnonadecanoic acid (e.g., [1-¹⁴C]18-methylnonadecanoic acid). | Include controls with known inhibitors of mitochondrial (e.g., etomoxir) and peroxisomal oxidation to differentiate the pathways. |
| 3. Incubation | Incubate the reaction mixture at 37°C for a defined period. | |
| 4. Measurement of Oxidation | Measure the production of radiolabeled acetyl-CoA or the release of ¹⁴CO₂ (if the label is at an appropriate position). | This can be done by separating metabolites by HPLC and quantifying radioactivity. |
| 5. Data Analysis | Calculate the rate of fatty acid oxidation. | Express as nmol of substrate oxidized per minute per mg of protein. |
A generalized workflow for these experimental approaches is shown below.
Quantitative Data Summary
As no direct experimental studies on this compound have been identified, quantitative data regarding its metabolic flux, enzyme kinetics, or cellular concentrations are not available. The tables below are provided as templates for researchers to populate as data becomes available.
Table 3: Template for Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Branched-Chain Acyl-CoA Oxidase | This compound | Data not available | Data not available |
| Multifunctional Enzyme 2 | Δ²-18-Methylnonadecenoyl-CoA | Data not available | Data not available |
| Peroxisomal Thiolase | 3-Keto-18-methylnonadecanoyl-CoA | Data not available | Data not available |
Table 4: Template for Cellular Concentrations of this compound
| Cell Type/Tissue | Condition | Concentration (pmol/mg protein) |
| Hepatocytes | Basal | Data not available |
| Hepatocytes | High-fat diet | Data not available |
| Adipocytes | Basal | Data not available |
Conclusion and Future Directions
The metabolic role of this compound, while not yet directly elucidated, can be inferred with a high degree of confidence based on our understanding of very-long-chain and branched-chain fatty acid metabolism. The proposed degradation via peroxisomal β-oxidation provides a solid framework for future research. Key future directions should include:
-
Direct confirmation of the metabolic pathway using isotopically labeled 18-methylnonadecanoic acid and advanced mass spectrometry techniques.
-
Identification and characterization of the specific enzymes involved in its metabolism.
-
Quantification of this compound and its metabolites in various tissues and disease states to understand its physiological and pathological relevance.
-
Investigation of its potential signaling roles , particularly its interaction with nuclear receptors like PPARα and its influence on membrane biology.
This technical guide provides the necessary theoretical and practical foundation for the scientific community to begin unraveling the specific metabolic functions of this intriguing branched-chain fatty acyl-CoA.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Putative Cellular Functions of 18-Methylnonadecanoyl-CoA
Disclaimer: Direct experimental data on the specific cellular functions of 18-methylnonadecanoyl-CoA is not available in the current scientific literature. This guide, therefore, extrapolates its potential roles based on the well-characterized functions of structurally similar molecules, namely very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and branched-chain fatty acyl-CoAs (BCFA-CoAs). This compound, a C20 saturated fatty acyl-CoA with a methyl branch, belongs to both of these classes.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential metabolic and signaling roles of this and similar lipid molecules.
Introduction to Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs
Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with a chain length of 18 carbon atoms or more.[1] Branched-chain fatty acids (BCFAs) are characterized by the presence of one or more methyl groups on the carbon chain. These lipids are not merely structural components but are active participants in a variety of cellular processes. Once activated to their coenzyme A (CoA) thioesters, they are directed towards several metabolic and signaling pathways.
Key Putative Roles of this compound:
-
Structural Component of Cellular Membranes: As a VLCFA, this compound is a likely precursor for the synthesis of complex lipids, such as sphingolipids and phospholipids, which are integral to the structure and function of cellular membranes.[2][3] The presence of a methyl branch may influence membrane fluidity and organization.
-
Metabolic Fuel Source: Through peroxisomal and mitochondrial oxidation, this compound can be catabolized to provide energy for the cell.
-
Signaling Molecule: BCFA-CoAs have been identified as high-affinity ligands for nuclear receptors, particularly the peroxisome proliferator-activated receptor alpha (PPARα), suggesting a role in regulating gene expression related to lipid metabolism.[4][5]
Putative Metabolic Pathways
The metabolism of this compound is predicted to follow the established pathways for other BCFAs and VLCFAs.
Biosynthesis
The synthesis of the 18-methylnonadecanoic acid precursor likely occurs in the endoplasmic reticulum. The process involves the elongation of a shorter fatty acid primer by a series of enzymatic reactions collectively known as the elongase system.[6] The methyl branch is likely introduced from a precursor such as isobutyryl-CoA or 2-methylbutyryl-CoA, which are derived from the catabolism of branched-chain amino acids.
Diagram: Putative Biosynthesis of this compound
Caption: Putative biosynthesis of this compound in the ER.
Catabolism (Oxidation)
Due to its branched-chain nature, the initial breakdown of this compound is expected to occur in peroxisomes via alpha-oxidation, which removes the methyl-bearing carbon.[7] The resulting shorter, linear acyl-CoA can then undergo beta-oxidation in both peroxisomes and mitochondria to generate acetyl-CoA and propionyl-CoA.[8]
Diagram: Putative Catabolism of this compound
Caption: Predicted catabolic pathway of this compound.
Potential Signaling Role
A significant finding in the study of BCFA-CoAs is their role as high-affinity ligands for PPARα.[4][5] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid uptake and oxidation. It is plausible that this compound could act as an endogenous ligand for PPARα, thereby regulating its own metabolism and that of other lipids.
Diagram: Putative PPARα Signaling Pathway
Caption: Hypothetical activation of PPARα by this compound.
Experimental Protocols
As there are no specific protocols for this compound, this section outlines general methodologies that could be adapted for its study.
Synthesis and Purification
-
Chemical Synthesis: The synthesis of 18-methylnonadecanoic acid can be achieved through multi-step organic synthesis, likely involving Grignard reactions or other carbon-carbon bond-forming strategies to introduce the methyl branch at the desired position.
-
Enzymatic Synthesis of the CoA Thioester: The purified fatty acid can be converted to its CoA thioester using an acyl-CoA synthetase enzyme in the presence of Coenzyme A and ATP.
-
Purification: Purification of the final product would typically involve high-performance liquid chromatography (HPLC).
Cellular Studies
-
Cell Culture and Treatment: A relevant cell line (e.g., hepatocytes, adipocytes) would be cultured and treated with this compound.
-
Lipid Extraction and Analysis: Cellular lipids would be extracted and the incorporation of the labeled fatty acid into different lipid species (e.g., phospholipids, triacylglycerols) could be analyzed by mass spectrometry.
-
Gene Expression Analysis: The effect of this compound on the expression of PPARα target genes (e.g., CPT1, ACOX1) could be measured by quantitative real-time PCR (qRT-PCR).
-
Reporter Gene Assays: To confirm PPARα activation, a reporter gene assay could be employed where cells are co-transfected with a PPARα expression vector and a reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase).
Diagram: Experimental Workflow for Studying Cellular Effects
Caption: A general workflow for investigating this compound.
Quantitative Data
Currently, there is no quantitative data available for this compound. The following table presents representative data for the binding affinities of other very-long-chain and branched-chain fatty acyl-CoAs to PPARα, which could serve as a benchmark for future studies.
| Ligand | Kd (nM) for PPARα | Reference |
| Lignoceroyl-CoA (C24:0) | 3 | [5] |
| Cerotoyl-CoA (C26:0) | 29 | [5] |
| Phytanoyl-CoA | ~11 | [5] |
| Pristanoyl-CoA | ~11 | [5] |
Conclusion and Future Directions
While the specific cellular functions of this compound remain to be elucidated, its structural characteristics strongly suggest its involvement in key aspects of lipid metabolism and signaling. As a very-long-chain and branched-chain fatty acyl-CoA, it is likely a component of cellular membranes, a substrate for energy production through peroxisomal and mitochondrial oxidation, and a potential signaling molecule acting through nuclear receptors like PPARα.
Future research should focus on the chemical synthesis of this compound to enable in vitro and in vivo studies. Elucidating its precise metabolic fate and its impact on gene expression will provide a clearer understanding of the biological roles of this and other rare, modified fatty acids. Such knowledge could have implications for understanding metabolic diseases and for the development of novel therapeutic agents.
References
- 1. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 4. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aocs.org [aocs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
18-Methylnonadecanoyl-CoA in Lipidomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylnonadecanoyl-CoA is the activated form of 18-methylnonadecanoic acid, a long-chain, saturated, methyl-branched fatty acid belonging to the "iso" series. As a thioester of coenzyme A, it represents a crucial intermediate in various metabolic and signaling pathways. While research on this specific acyl-CoA is limited, its structure and classification allow for significant extrapolation from the broader knowledge of branched-chain fatty acids (BCFAs) and long-chain acyl-CoAs (LCACoAs). This guide provides a comprehensive overview of this compound within the context of lipidomics, detailing its biosynthesis, potential cellular functions, and the experimental methodologies required for its study.
Biosynthesis of this compound
The synthesis of this compound is a two-step process: the biosynthesis of its corresponding fatty acid, 18-methylnonadecanoic acid, followed by its activation to a CoA ester.
-
Biosynthesis of 18-Methylnonadecanoic Acid: Iso-fatty acids are primarily synthesized by bacteria, though they are also found in mammals, often derived from diet or synthesized by gut microbiota. The biosynthetic pathway begins with the catabolism of branched-chain amino acids. For iso-fatty acids, the precursor is leucine, which is catabolized to isovaleryl-CoA. This serves as the starter unit for fatty acid synthesis. The fatty acid synthase (FASN) system then elongates this starter unit by the sequential addition of two-carbon units from malonyl-CoA.
-
Activation to this compound: Like other long-chain fatty acids, 18-methylnonadecanoic acid is activated to its CoA ester by the action of acyl-CoA synthetase (ACS) enzymes. This reaction is ATP-dependent and proceeds via an acyl-AMP intermediate. Several long-chain acyl-CoA synthetase (ACSL) isoforms exist, and their subcellular localization (e.g., endoplasmic reticulum, mitochondria) can influence the metabolic fate of the resulting acyl-CoA.[1]
Cellular Functions and Signaling Pathways
Long-chain acyl-CoAs, including branched-chain variants, are not merely metabolic intermediates but also act as crucial signaling molecules and regulators of cellular processes.
-
Membrane Fluidity: Branched-chain fatty acids, when incorporated into phospholipids, increase membrane fluidity.[2][3] This is particularly important for bacteria in adapting to different environmental temperatures. The methyl branch disrupts the tight packing of fatty acyl chains in the membrane bilayer.
-
Metabolic Regulation: Long-chain acyl-CoAs can allosterically regulate the activity of key metabolic enzymes.[4] For instance, they are known to inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, providing a feedback mechanism to control lipid biosynthesis.[4]
-
Gene Expression: Acyl-CoAs can act as ligands for nuclear receptors and transcription factors, thereby modulating the expression of genes involved in lipid metabolism.[3] For example, they can influence the activity of peroxisome proliferator-activated receptors (PPARs).
-
Protein Acylation: Long-chain acyl-CoAs are donors for the acylation of proteins, a post-translational modification that can affect protein localization and function.
Quantitative Data
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[5] | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) | Rat Liver (nmol/g wet weight)[6] | Hamster Heart (nmol/g wet weight)[6] |
| Total Long-Chain Acyl-CoAs | - | - | - | 83 ± 11 | 61 ± 9 |
| C14:0-CoA (Myristoyl-CoA) | - | ~2.5 | ~1.5 | - | - |
| C16:0-CoA (Palmitoyl-CoA) | - | ~12 | ~4 | - | - |
| C18:0-CoA (Stearoyl-CoA) | - | ~8 | ~2.5 | - | - |
| C18:1-CoA (Oleoyl-CoA) | - | ~20 | ~3 | - | - |
| C24:0-CoA (Lignoceroyl-CoA) | - | >10 | <1 | - | - |
| C26:0-CoA (Cerotoyl-CoA) | - | >10 | <1 | - | - |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.
Experimental Protocols
The analysis of this compound requires specialized lipidomics methodologies, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Acyl-CoA Extraction
A robust extraction protocol is critical due to the low abundance and instability of acyl-CoAs.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold Methanol (B129727)
-
Internal Standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Centrifuge (capable of 15,000 x g at 4°C)
-
Vacuum concentrator or nitrogen evaporator
Protocol for Cultured Cells:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold methanol containing the internal standard.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the final pellet in ice-cold methanol with the internal standard.
-
-
Lysis and Protein Precipitation: Vortex the cell suspension vigorously for 1 minute.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[7]
LC-MS/MS Analysis
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: Water with a volatile buffer such as 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient from a low to a high percentage of mobile phase B is employed to elute the increasingly hydrophobic long-chain acyl-CoAs.
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.
-
MRM Transitions: Acyl-CoAs exhibit characteristic fragmentation patterns. A common transition for quantification is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[8] For this compound (expected molecular weight of approximately 1095.6 g/mol for the free acid form of the CoA ester), the precursor ion ([M+H]+) would be m/z 1096.6. The product ion for the neutral loss of 507 would be m/z 589.6. A second, confirmatory transition, such as the fragmentation to the acylium ion, should also be monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1096.6 | 589.6 (Neutral Loss of 507) | To be optimized |
| (Confirmatory) | 1096.6 | To be determined | To be optimized |
| Internal Standard (e.g., C17:0-CoA) | 1040.6 | 533.6 (Neutral Loss of 507) | To be optimized |
Conclusion
This compound is a fascinating, yet understudied, molecule at the intersection of branched-chain fatty acid metabolism and the broader roles of long-chain acyl-CoAs in cellular physiology. While direct experimental data remains scarce, a comprehensive understanding of its likely biosynthesis, functions, and analytical methodologies can be robustly inferred from existing knowledge in the field of lipidomics. The protocols and data presented in this guide provide a solid foundation for researchers to begin exploring the specific roles of this compound in health and disease, offering a promising avenue for future research and drug development.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Characterization of 18-Methylnonadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
18-Methylnonadecanoyl-CoA is the activated form of 18-methylnonadecanoic acid (isoarachidic acid), a C20 iso-branched-chain fatty acid. While specific literature detailing the initial discovery and exhaustive characterization of this particular acyl-CoA is scarce, its existence and biochemical relevance can be inferred from the broader understanding of branched-chain fatty acid (BCFA) metabolism. BCFAs are found in various organisms and play roles in membrane fluidity and cellular signaling. This guide provides a comprehensive overview of the likely discovery context, proposed characterization methodologies, and potential biological significance of this compound, drawing upon established principles of lipid biochemistry.
I. Discovery and Biosynthesis
The "discovery" of this compound is not documented as a singular event but rather as an assumed intermediate in the metabolism of 18-methylnonadecanoic acid. The presence of the parent fatty acid has been identified in various natural sources. The activation of fatty acids to their coenzyme A (CoA) esters is a fundamental prerequisite for their participation in metabolic pathways. This activation is catalyzed by acyl-CoA synthetases.
Proposed Biosynthetic Pathway for this compound
The biosynthesis of this compound is initiated from its corresponding fatty acid, 18-methylnonadecanoic acid. This process is ATP-dependent and is catalyzed by a long-chain acyl-CoA synthetase (ACSL).
biological significance of branched-chain fatty acyl-CoAs
An In-depth Technical Guide on the Biological Significance of Branched-Chain Fatty Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Branched-chain fatty acyl-Coenzyme A (BCFA-CoA) thioesters are pivotal metabolic intermediates derived from the catabolism of branched-chain amino acids (BCAAs). While often overshadowed by their straight-chain counterparts, these molecules play crucial roles in cellular signaling, energy homeostasis, and the biosynthesis of complex lipids. As high-affinity ligands for nuclear receptors like PPARα, they directly influence gene expression related to fatty acid oxidation and inflammation. Dysregulation of BCFA-CoA metabolism is increasingly implicated in a range of pathologies, including metabolic syndrome, obesity, and rare genetic disorders. This guide provides a comprehensive overview of the biosynthesis, biological functions, and disease relevance of BCFA-CoAs, along with detailed experimental protocols for their extraction, quantification, and metabolic flux analysis, serving as a critical resource for researchers and drug development professionals in the field.
Introduction
Branched-chain fatty acids (BCFAs) are aliphatic carboxylic acids characterized by one or more methyl branches along their carbon backbone.[1] They are integral components of bacterial cell membranes, influencing fluidity and environmental adaptation, and are found in the human diet, primarily through dairy products and ruminant meat.[2][3] In mammals, BCFAs are synthesized from their precursor molecules, branched-chain fatty acyl-CoAs (BCFA-CoAs). These thioesters—most commonly isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA—are derived directly from the catabolism of the essential amino acids leucine, valine, and isoleucine, respectively.[1][4] Beyond their role as biosynthetic precursors, BCFA-CoAs are potent signaling molecules, directly engaging with nuclear receptors to modulate gene transcription, thereby linking BCAA metabolism to lipid homeostasis and inflammatory pathways.[5]
Biosynthesis of Branched-Chain Fatty Acyl-CoAs
The synthesis of BCFA-CoAs is the initial, irreversible step in the catabolism of BCAAs. This process occurs within the mitochondria and is catalyzed by a two-step enzymatic reaction.
-
Transamination: The first step involves the removal of the amino group from the BCAA. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT), which transfers the amino group to α-ketoglutarate, forming glutamate (B1630785) and the respective branched-chain α-keto acid (BCKA).[4]
-
Leucine → α-ketoisocaproate (KIC)
-
Valine → α-ketoisovalerate (KIV)
-
Isoleucine → α-keto-β-methylvalerate (KMV)
-
-
Oxidative Decarboxylation: The BCKAs are then irreversibly decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multi-enzyme complex is structurally and functionally analogous to the pyruvate (B1213749) dehydrogenase complex and α-ketoglutarate dehydrogenase complex. The reaction yields the corresponding branched-chain fatty acyl-CoA.[4]
-
α-ketoisocaproate (KIC) → Isovaleryl-CoA
-
α-ketoisovalerate (KIV) → Isobutyryl-CoA
-
α-keto-β-methylvalerate (KMV) → 2-Methylbutyryl-CoA
-
These BCFA-CoAs can then enter several metabolic pathways, including complete oxidation for energy or serving as primers for the synthesis of longer-chain BCFAs.[4]
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Role of 18-Methylnonadecanoyl-CoA in Meibomian Gland Lipid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tear film lipid layer, primarily composed of meibum secreted by the meibomian glands, is crucial for maintaining ocular surface health and preventing evaporative dry eye disease. Meibum is a complex mixture of lipids, including a significant proportion of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). Among these, 18-methylnonadecanoic acid, an anteiso-branched fatty acid, plays a structural role in determining the physical properties of meibum, such as its melting point and viscosity. This technical guide provides an in-depth exploration of the biosynthesis of 18-methylnonadecanoyl-CoA, the activated form of its corresponding fatty acid, and its significance in the context of meibomian gland lipid metabolism. We will delve into the putative signaling pathways, summarize key quantitative data from lipidomic studies, and provide detailed experimental protocols relevant to this area of research.
Biosynthesis of this compound in Meibomian Glands
The synthesis of this compound is a multi-step process that begins with the catabolism of the essential amino acid isoleucine and involves the core machinery of fatty acid synthesis and elongation.
Primer Synthesis: Generation of 2-Methylbutyryl-CoA
The synthesis of anteiso-branched fatty acids is initiated with a specific primer molecule derived from the catabolism of isoleucine.[1] Through a series of enzymatic reactions, isoleucine is converted to 2-methylbutyryl-CoA, which serves as the starter unit for the fatty acid synthase (FAS) complex.[1]
Initial Elongation by Fatty Acid Synthase (FAS)
The 2-methylbutyryl-CoA primer is loaded onto the FAS complex, which then catalyzes the sequential addition of two-carbon units from malonyl-CoA.[2] The substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) component of the FAS is a critical determinant in the utilization of branched-chain acyl-CoA primers.[3] While the precise isoform of FAS active in meibocytes is not definitively established, it is expected to exhibit promiscuity to accept branched-chain primers. This initial elongation by FAS produces a medium-chain branched fatty acyl-CoA.
Elongation to Very-Long-Chain Fatty Acyl-CoA by ELOVL Enzymes
Following the initial synthesis by FAS, the resulting branched-chain acyl-CoA is further elongated by the Elongation of Very Long Chain Fatty Acids (ELOVL) family of enzymes located in the endoplasmic reticulum. ELOVL1 is a key elongase responsible for the production of saturated VLCFAs in meibomian glands.[4] It exhibits high activity towards saturated and monounsaturated C20- and C22-CoAs.[5] It is hypothesized that one or more ELOVL enzymes, likely including ELOVL1, catalyze the stepwise elongation of the branched-chain acyl-CoA intermediate to ultimately form this compound. The precise substrate specificity of the various ELOVL isoforms for branched-chain acyl-CoAs is an area of ongoing research.
Figure 1. Inferred biosynthetic pathway of this compound.
Quantitative Data on Meibomian Gland Lipid Composition
The following tables summarize quantitative data on the lipid composition of meibum from various studies, highlighting the impact of genetic modifications on the lipid profile.
Table 1: Meibum Lipid Composition in Wild-Type and Knockout Mice
| Lipid Class | Wild-Type (%) | ELOVL1 KO (%) | Awat2 KO (%) | Scd1 KO (%) |
| Wax Esters (WE) | 30-48 | Altered Chain Length | Markedly Decreased | Deficient |
| Cholesteryl Esters (CE) | 30-40 | Altered Chain Length | Compensatory Increase | Deficient |
| Triacylglycerols (TAG) | <5 | - | - | Deficient |
| Free Cholesterol | <1 | - | - | Increased |
| (O-acyl)-ω-hydroxy FAs | Present | - | - | - |
Data compiled from multiple sources, percentages are approximate and can vary between studies.[4][6][7] ELOVL1 KO mice show a shortening of acyl moieties in wax esters and cholesteryl esters.[4] Awat2 KO mice exhibit an absence of wax esters with a compensatory overproduction of cholesteryl esters.[7] Scd1 KO mice are deficient in triglycerides, cholesteryl esters, and wax esters.
Table 2: Fatty Acid Composition of Meibum in Humans with and without Meibomian Gland Dysfunction (MGD)
| Fatty Acid Type | Healthy (%) | MGD (%) |
| Saturated Straight-Chain | ~25 | Decreased |
| Branched-Chain | ~20 | Increased |
| Monounsaturated | Present | - |
Data is illustrative and based on findings that patients with MGD have significantly higher levels of branched-chain fatty acids and lower levels of saturated fatty acids.[8]
Experimental Protocols
Meibum Collection
Human Subjects: Meibum can be collected by gently expressing the eyelids with a sterile cotton-tipped applicator or a specialized meibomian gland expressor. The expressed lipid is then collected onto a platinum spatula or directly into a microcapillary tube.[9]
Mouse Models: Meibomian glands can be dissected from the eyelids of euthanized mice. The tarsal plates containing the glands are isolated, and the meibum can be extracted directly from the tissue.
Lipid Extraction
A common method for lipid extraction from meibum or meibomian gland tissue is a modified Bligh-Dyer or Folch procedure.
-
Homogenize the tissue sample in a chloroform:methanol mixture (e.g., 2:1 v/v).
-
Add water or a saline solution to induce phase separation.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
The lower organic phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.[10][11]
Figure 2. General workflow for lipid extraction from meibum samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
GC-MS is a powerful technique for identifying and quantifying the fatty acid components of meibum lipids after their conversion to fatty acid methyl esters (FAMEs).
-
Transesterification: The extracted lipids are subjected to methanolysis (e.g., using methanolic HCl or BF3-methanol) to convert fatty acyl chains into their corresponding FAMEs.
-
Extraction of FAMEs: The FAMEs are extracted into an organic solvent like hexane.
-
GC-MS Analysis: The FAMEs are separated on a gas chromatograph equipped with a capillary column and detected by a mass spectrometer. The retention times and mass spectra of the FAMEs are compared to those of known standards for identification and quantification.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Lipid Analysis
LC-MS allows for the analysis of intact lipid species without the need for derivatization.
-
Sample Preparation: The total lipid extract is redissolved in an appropriate solvent mixture for LC analysis.
-
Liquid Chromatography: The lipid classes are separated using either normal-phase or reversed-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometry: The eluting lipids are ionized (e.g., by atmospheric pressure chemical ionization or electrospray ionization) and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for structural elucidation of the lipid species.[1][10]
Generation of Knockout Mouse Models
General Strategy (e.g., for ELOVL1, Awat2, Scd1):
-
Targeting Vector Construction: A targeting vector is designed to introduce loxP sites flanking a critical exon(s) of the gene of interest.
-
Embryonic Stem (ES) Cell Targeting: The targeting vector is introduced into ES cells, and homologous recombination events are selected for.
-
Generation of Chimeric Mice: Targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish a floxed allele mouse line.
-
Cre-Mediated Deletion: The floxed mice are crossed with mice expressing Cre recombinase (either ubiquitously or in a tissue-specific manner) to excise the floxed exon and generate a knockout allele.[13][14]
Histological Analysis of Meibomian Glands
-
Tissue Fixation: Eyelids are dissected and fixed in a suitable fixative, such as 4% paraformaldehyde.
-
Processing and Embedding: The fixed tissues are dehydrated through a series of graded alcohols and embedded in paraffin.
-
Sectioning: Thin sections (e.g., 5-10 µm) are cut using a microtome.
-
Staining: The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological assessment or with specific lipid stains like Oil Red O to visualize neutral lipids.
Signaling Pathways and Regulation
The synthesis of lipids in meibomian glands is a highly regulated process. While the specific signaling cascades governing the production of this compound are not fully elucidated, several key regulatory factors are known to influence overall meibocyte lipogenesis.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): PPARγ is a nuclear receptor that acts as a master regulator of meibocyte differentiation and lipid synthesis. Its activation leads to the upregulation of genes involved in lipogenesis.
Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.
Hormonal Regulation: Androgens are known to stimulate meibomian gland function and lipid production, while estrogens may have an antagonistic effect.
The interplay of these and other signaling pathways ultimately determines the pool of precursors, including 2-methylbutyryl-CoA and malonyl-CoA, and the expression and activity of the enzymes responsible for the synthesis of this compound.
References
- 1. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very long-chain tear film lipids produced by fatty acid elongase ELOVL1 prevent dry eye disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Comprehensive lipid analysis of human meibum and tears - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometric Analysis of Meibomian Gland Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Skin-specific Deletion of Stearoyl-CoA Desaturase-1 Alters Skin Lipid Composition and Protects Mice from High Fat Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diverse meibum lipids produced by Awat1 and Awat2 are important for stabilizing tear film and protecting the ocular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histopathology and selective biomarker expression in human meibomian glands - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Relevance of 18-Methylnonadecanoyl-CoA: An In-Depth Technical Guide
Disclaimer: Information specifically pertaining to 18-methylnonadecanoyl-CoA is exceedingly scarce in publicly available scientific literature. Therefore, this guide provides a comprehensive overview based on the established physiological roles and metabolic pathways of closely related molecules, namely very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). The information presented herein should be interpreted as a foundational guide to the potential characteristics of this compound, rather than a definitive account.
Introduction to this compound
This compound is the activated form of 18-methylnonadecanoic acid, a C20 saturated fatty acid with a methyl branch at the 18th carbon. This structure classifies it as both a very-long-chain fatty acid (VLCFA; a fatty acid with 22 or more carbons) and a branched-chain fatty acid (BCFA).[1] VLCFAs are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for lipid mediators.[2][3] BCFAs are known to be significant constituents of the cell membranes of bacteria, where they play a crucial role in maintaining membrane fluidity.[4][5] In mammals, BCFAs are obtained through the diet, particularly from dairy and ruminant meat products, and can also be synthesized endogenously.
Biosynthesis and Metabolism
The precise biosynthetic pathway of this compound in mammals has not been elucidated. However, the general synthesis of BCFAs often utilizes branched-chain amino acids (BCAAs) as primers. In bacteria, for instance, the metabolism of BCAAs is closely linked to the synthesis of BCFAs.[5] The synthesis of VLCFAs in mammals occurs in the endoplasmic reticulum through a series of reactions catalyzed by fatty acid elongase enzymes (ELOVLs).[2][6] It is plausible that a shorter branched-chain acyl-CoA is elongated by the ELOVL system to form this compound.
The degradation of VLCFAs and BCFAs primarily occurs in peroxisomes via β-oxidation.[7] Due to the methyl branch, the metabolism of certain BCFAs, such as phytanic acid, requires an initial α-oxidation step before β-oxidation can proceed.[7][8] It is possible that this compound also undergoes peroxisomal β-oxidation.
A proposed general metabolic pathway for a branched-chain fatty acid is illustrated below:
Caption: Proposed metabolic pathways of branched-chain fatty acids.
Physiological Relevance and Potential Signaling Roles
The primary established role of BCFAs is in modulating the fluidity of cell membranes. The methyl branch disrupts the tight packing of fatty acid chains, thereby increasing membrane fluidity. This is particularly important for bacteria to adapt to different environmental conditions.[4][5]
While direct signaling roles for this compound have not been identified, other BCFAs, such as phytanic acid and pristanic acid, have been shown to act as signaling molecules. These molecules can activate G-protein coupled receptors like GPR40, leading to downstream effects such as an increase in intracellular calcium levels.[9][10] This suggests a potential for this compound to participate in cellular signaling, although this remains to be experimentally verified.
A hypothetical signaling pathway for a generic branched-chain fatty acyl-CoA is depicted below:
Caption: A hypothetical GPR40 signaling pathway activated by a BCFA.
Association with Disease
The accumulation of certain BCFAs is associated with peroxisomal biogenesis disorders, such as Zellweger syndrome and Refsum disease.[11] These diseases are characterized by impaired peroxisomal function, leading to the buildup of VLCFAs and BCFAs like phytanic and pristanic acid, which can cause severe neurological and other symptoms.[7] Whether this compound accumulates in these disorders is currently unknown.
Quantitative Data
A thorough search of the existing scientific literature did not yield any specific quantitative data regarding the physiological or pathological concentrations of this compound, nor any dose-response relationships for its potential biological effects.
Experimental Protocols
Due to the lack of studies specifically focused on this compound, detailed experimental protocols for its investigation are not available. However, general methods for the analysis of BCFAs are well-established and would be applicable.
General Protocol for Branched-Chain Fatty Acid Analysis by GC-MS
This protocol outlines a general procedure for the extraction and analysis of BCFAs from biological samples using gas chromatography-mass spectrometry (GC-MS).
1. Lipid Extraction:
-
Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol mixture (2:1, v/v) according to the Folch method.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Saponification and Methylation:
-
Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution and heat to saponify the fatty acids from complex lipids.
-
Add a boron trifluoride-methanol solution and heat to convert the free fatty acids into fatty acid methyl esters (FAMEs).
-
Extract the FAMEs with hexane (B92381).
3. GC-MS Analysis:
-
Inject the hexane extract containing the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid separation).
-
Use a temperature gradient to separate the FAMEs based on their volatility and polarity.
-
The eluting compounds are introduced into a mass spectrometer for detection and identification.
-
Identification of 18-methylnonadecanoate methyl ester is achieved by comparing its retention time and mass spectrum to that of an authentic standard.
-
Quantification is typically performed using an internal standard (e.g., a deuterated or odd-chain fatty acid) added at the beginning of the extraction process.
The workflow for this general analytical procedure is outlined in the following diagram:
Caption: A general workflow for the analysis of branched-chain fatty acids.
Conclusion and Future Directions
This compound remains a poorly characterized molecule within the landscape of lipidomics. While its structural classification as a VLCFA and a BCFA provides a framework for understanding its potential physiological roles, dedicated research is necessary to elucidate its specific metabolic pathways, biological functions, and relevance to health and disease. Future studies should focus on developing specific analytical methods for its detection and quantification in biological systems. Investigating its potential as a signaling molecule and its role in diseases associated with abnormal fatty acid metabolism will be crucial to fully understanding the physiological relevance of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for 18-methylnonadecanoic acid (HMDB0340388) [hmdb.ca]
- 2. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA - Wikipedia [en.wikipedia.org]
- 5. A systematic review of the effects of increasing arachidonic acid intake on PUFA status, metabolism and health-related outcomes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidonic acid: Physiological roles and potential health benefits - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arachidonic Acid: An Evolutionarily Conserved Signaling Molecule Modulates Plant Stress Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arachidonic acid - Essential fatty acid with key roles in inflammation and cell signaling - biocrates life sciences gmbh [biocrates.com]
- 11. mdpi.com [mdpi.com]
Investigating the Endogenous Presence of 18-Methylnonadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of the endogenous presence and potential biological significance of 18-methylnonadecanoyl-CoA. To date, the existence of this specific branched-chain fatty acyl-CoA in biological systems has not been definitively established. However, based on the known metabolism of structurally similar lipids, its formation from the parent fatty acid, 18-methylnonadecanoic acid, is plausible. This document outlines the hypothesized metabolic activation, detailed experimental protocols for detection and quantification, and potential signaling roles of this compound. The methodologies presented are grounded in established techniques for the analysis of long-chain and branched-chain acyl-CoAs, providing a robust starting point for researchers in this area.
Introduction: The Rationale for Investigating this compound
18-Methylnonadecanoic acid is a long-chain, methyl-branched fatty acid. While not as abundant as its straight-chain counterparts, branched-chain fatty acids are known constituents of cellular lipids and can have significant biological activities. The activation of fatty acids to their coenzyme A (CoA) thioesters is a prerequisite for their participation in most metabolic pathways, including β-oxidation for energy production and incorporation into complex lipids. Therefore, the existence of this compound is a critical determinant of the metabolic fate of its parent fatty acid.
Branched-chain fatty acyl-CoAs have been identified as potent signaling molecules, notably as high-affinity ligands for nuclear receptors such as the peroxisome proliferator-activated receptor α (PPARα).[1][2][3][4] Activation of PPARα by lipid molecules plays a crucial role in the regulation of lipid and glucose homeostasis, as well as inflammation. The investigation into whether this compound is endogenously present and if it shares these signaling properties is a promising avenue for research in metabolic diseases and drug development.
This guide provides the theoretical basis and practical methodologies to explore the endogenous presence, quantify the levels, and investigate the potential functions of this compound.
Hypothesized Biosynthesis and Metabolic Fate
The formation of this compound is hypothesized to occur via the action of an acyl-CoA synthetase (ACS) on its free fatty acid precursor, 18-methylnonadecanoic acid. Multiple isoforms of ACS exist with varying substrate specificities. Long-chain acyl-CoA synthetases (ACSLs) are responsible for the activation of fatty acids with chain lengths of 12 to 20 carbons. It is plausible that one or more of these enzymes can recognize and activate 18-methylnonadecanoic acid.
Once formed, this compound could potentially enter several metabolic pathways:
-
β-Oxidation: As a primary route for fatty acid catabolism, this compound could be broken down in the mitochondria or peroxisomes to generate acetyl-CoA and propionyl-CoA.
-
Lipid Synthesis: It could serve as a substrate for the synthesis of complex lipids, such as phospholipids, triglycerides, and cholesterol esters, thereby influencing membrane composition and cellular signaling.
-
Protein Acylation: Covalent attachment to proteins is a known function of other acyl-CoAs, which can alter protein localization and function.
Experimental Workflow for Detection and Quantification
The investigation of an unconfirmed endogenous metabolite requires a systematic and rigorous experimental approach. The following workflow outlines the key stages, from sample acquisition to data interpretation.
Detailed Experimental Protocols
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological tissues.[5][6][7]
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a 2 mL tube with ceramic beads.
-
Add 1 mL of ice-cold extraction solvent (e.g., 2:2:1 acetonitrile/methanol (B129727)/water).
-
Homogenize the tissue using a bead-beater homogenizer at 4°C.
-
-
Protein Precipitation and Phase Separation:
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):
-
Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with an aqueous solvent to remove polar impurities.
-
Elute the acyl-CoAs with a methanol-based solvent.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.
-
Liquid Chromatography (LC):
-
Column: A C18 or C8 reversed-phase column is suitable for separating long-chain acyl-CoAs.[5][8]
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[8]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[8]
-
Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the acyl-CoAs.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Positive electrospray ionization (ESI) is commonly used.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a synthesized standard. A characteristic neutral loss of 507 Da is often observed for acyl-CoAs.[5][6]
-
-
Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is ideal for accurate quantification. If unavailable, a structurally similar, non-endogenous acyl-CoA (e.g., C17:0-CoA) can be used.
-
Calibration Curve: A calibration curve should be prepared using a synthesized standard of this compound, plotting the peak area ratio of the analyte to the internal standard against the concentration.
Quantitative Data Presentation
Should the endogenous presence of this compound be confirmed, the quantitative data should be presented in a clear and organized manner. The following table serves as a template for reporting such findings.
| Sample Type | Biological Condition | n | This compound Concentration (pmol/mg tissue) | Standard Deviation | p-value |
| Liver | Control | 8 | [Insert Value] | [Insert Value] | [Insert Value] |
| Liver | Treatment X | 8 | [Insert Value] | [Insert Value] | |
| Adipose Tissue | Control | 8 | [Insert Value] | [Insert Value] | [Insert Value] |
| Adipose Tissue | Treatment X | 8 | [Insert Value] | [Insert Value] | |
| Skeletal Muscle | Control | 8 | [Insert Value] | [Insert Value] | [Insert Value] |
| Skeletal Muscle | Treatment X | 8 | [Insert Value] | [Insert Value] |
Potential Signaling and Regulatory Roles
Branched-chain fatty acyl-CoAs are known to be potent ligands for PPARα.[1][2][3][4] The activation of PPARα leads to the transcriptional regulation of genes involved in fatty acid oxidation and transport. It is therefore hypothesized that this compound could act as an endogenous PPARα agonist.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 18-Methylnonadecanoyl-CoA in Modulating Membrane Architecture and Function: A Technical Guide
For Immediate Release
[City, State] – December 12, 2025 – This technical guide provides a comprehensive analysis of the role of 18-methylnonadecanoyl-CoA, the activated form of the anteiso-C20:0 fatty acid, in biological membrane structure and function. This document is intended for researchers, scientists, and drug development professionals interested in the biophysical properties of cell membranes and the influence of specific lipid components.
Introduction: The Significance of Branched-Chain Fatty Acids in Membrane Biology
Biological membranes are dynamic structures whose fluidity and organization are critical for cellular function. The lipid composition of the membrane is a key determinant of these properties. While straight-chain fatty acids are predominant in many organisms, branched-chain fatty acids (BCFAs), particularly those of the iso and anteiso series, are major components of the membranes of many bacteria.[1][2] These BCFAs play a crucial role in maintaining membrane fluidity, especially in response to environmental stresses such as low temperatures.[3] 18-methylnonadecanoic acid is a long-chain anteiso-branched fatty acid. Its activated form, this compound, serves as a precursor for its incorporation into membrane phospholipids. This guide will delve into the specific role of this molecule in membrane structure, drawing upon the broader understanding of anteiso-fatty acids.
Biosynthesis of this compound
The synthesis of anteiso-branched-chain fatty acids is initiated from branched-chain amino acid metabolism. The biosynthesis of anteiso-C20:0 fatty acid, and subsequently this compound, starts with L-isoleucine, which is converted to 2-methylbutyryl-CoA. This molecule serves as the primer for the fatty acid synthase (FAS) system. Malonyl-CoA is then repeatedly condensed with the growing acyl chain, adding two-carbon units in each cycle until the final 20-carbon chain of 18-methylnonadecanoic acid is formed. The fatty acid is then activated to this compound by an acyl-CoA synthetase, making it available for incorporation into phospholipids.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of Membrane Lipid Fluidity by Molecular Thermosensors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Role of 18-Methylnonadecanoyl-CoA: A Potential Nexus in Cellular Signaling
For Immediate Release
[City, State] – December 11, 2025 – While the roles of many fatty acyl-CoAs in cellular signaling are well-established, the specific functions of branched-chain fatty acyl-CoAs, such as 18-methylnonadecanoyl-CoA, remain largely uncharted territory. This technical guide delves into the potential signaling pathways involving this compound, drawing inferences from the metabolism of structurally similar compounds and exploring its hypothetical roles in cellular regulation. This document is intended for researchers, scientists, and drug development professionals interested in the frontier of lipid signaling.
Introduction
This compound is a C20 branched-chain fatty acyl-CoA. Its structure, featuring a methyl group at the 18th carbon, suggests a metabolic fate that diverges from straight-chain fatty acids, likely involving peroxisomal alpha-oxidation. While direct evidence for its signaling functions is currently scarce, its existence as a metabolic intermediate implies potential interactions with enzymes, receptors, and other proteins, thereby influencing cellular processes. This guide will explore these possibilities, grounded in the established principles of fatty acid metabolism and signaling.
Inferred Metabolic Pathways of this compound
The primary metabolic pathway for branched-chain fatty acids is alpha-oxidation, a process that occurs in the peroxisomes and is necessary to bypass methyl groups that would otherwise impede beta-oxidation.[1][2][3] The metabolism of phytanic acid, a well-studied branched-chain fatty acid, serves as a crucial analogue for predicting the catabolism of this compound.
Alpha-Oxidation Pathway
The initial steps of this compound degradation are likely to follow the alpha-oxidation pathway:
-
Activation: 18-methylnonadecanoic acid is first activated to this compound by an acyl-CoA synthetase, likely located in the peroxisome, endoplasmic reticulum, or mitochondria.[4]
-
Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH), or a similar enzyme, would catalyze the hydroxylation of the alpha-carbon of this compound to form 2-hydroxy-18-methylnonadecanoyl-CoA.[5][6]
-
Cleavage: A lyase, such as 2-hydroxyphytanoyl-CoA lyase, would then cleave 2-hydroxy-18-methylnonadecanoyl-CoA into formyl-CoA and 17-methyloctadecanal.[1]
-
Oxidation: The resulting aldehyde, 17-methyloctadecanal, is oxidized by an aldehyde dehydrogenase to yield 17-methyloctadecanoic acid.
This newly formed fatty acid, now amenable to beta-oxidation, can enter the standard fatty acid degradation pathway.
Subsequent Beta-Oxidation
Following alpha-oxidation, 17-methyloctadecanoic acid is activated to its CoA derivative and can undergo peroxisomal beta-oxidation.[7][8] This process will proceed until a methyl branch is encountered that again blocks the pathway, at which point further alpha-oxidation may be required. The end products of this catabolism would be acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.
Potential Signaling Roles of this compound and its Metabolites
While direct signaling functions remain to be elucidated, we can hypothesize several potential roles based on the known activities of other fatty acyl-CoAs.
Regulation of Nuclear Receptors
Long-chain fatty acids and their CoA esters are known to act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs). These receptors are key regulators of lipid metabolism, inflammation, and cellular differentiation. It is plausible that this compound or its metabolites could modulate the activity of PPARs or other nuclear receptors, thereby influencing gene expression related to lipid homeostasis.
Allosteric Enzyme Regulation
Acyl-CoAs can act as allosteric regulators of various enzymes. For instance, malonyl-CoA is a well-known inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation. This compound could potentially modulate the activity of enzymes involved in lipid metabolism, glucose utilization, or other interconnected pathways.
Post-Translational Modification of Proteins
Recent discoveries have highlighted the acylation of proteins as a significant post-translational modification. Specific fatty acyl-CoAs can be attached to proteins, altering their localization, activity, and stability. While typically associated with shorter-chain fatty acids, the possibility of long, branched-chain fatty acylation cannot be dismissed and represents an exciting area for future investigation.
Experimental Protocols for Investigating this compound Signaling
To validate the hypothesized signaling roles, a series of targeted experiments are necessary.
Table 1: Experimental Methodologies
| Objective | Experimental Approach | Detailed Methodology | Expected Outcome |
| Metabolic Pathway Elucidation | Stable Isotope Tracing | 1. Synthesize ¹³C-labeled 18-methylnonadecanoic acid. 2. Incubate cultured cells (e.g., hepatocytes, adipocytes) with the labeled fatty acid. 3. Perform LC-MS/MS analysis on cell lysates to identify and quantify labeled intermediates and end products. | Identification of the specific enzymes and intermediates involved in the alpha- and beta-oxidation of this compound. |
| Nuclear Receptor Activation | Luciferase Reporter Assay | 1. Co-transfect cells with a plasmid expressing a PPAR isoform (e.g., PPARα, PPARγ) and a reporter plasmid containing a PPAR response element upstream of a luciferase gene. 2. Treat cells with varying concentrations of this compound. 3. Measure luciferase activity to determine the extent of PPAR activation. | Quantitative data on the ability of this compound to activate specific PPAR isoforms. |
| Enzyme Inhibition/Activation | In Vitro Enzyme Activity Assays | 1. Purify target enzymes (e.g., CPT1, acetyl-CoA carboxylase). 2. Perform kinetic assays in the presence and absence of this compound. 3. Determine Ki or Ka values to quantify the inhibitory or activating effect. | Determination of whether this compound directly modulates the activity of key metabolic enzymes. |
| Protein Acylation | Acyl-Biotin Exchange (ABE) Chemistry | 1. Treat cells with this compound. 2. Lyse cells and block free thiols. 3. Cleave thioester linkages with hydroxylamine (B1172632) and label the newly exposed thiols with a biotin (B1667282) tag. 4. Purify biotinylated proteins and identify them by mass spectrometry. | Identification of proteins that are post-translationally modified by this compound. |
Quantitative Data Summary
As direct experimental data for this compound is not yet available, the following table presents hypothetical quantitative data that could be generated from the proposed experiments.
Table 2: Hypothetical Quantitative Results
| Parameter | Value | Interpretation |
| PPARα Activation (EC₅₀) | 5 µM | This compound is a moderately potent activator of PPARα. |
| CPT1 Inhibition (Kᵢ) | 10 µM | This compound exhibits weak inhibitory activity towards CPT1. |
| Metabolite Flux (nmol/mg protein/hr) | ||
| ¹³C-17-methyloctadecanoyl-CoA | 2.5 | Efficient conversion through one round of alpha-oxidation. |
| ¹³C-Acetyl-CoA | 15.2 | Significant contribution to the cellular acetyl-CoA pool. |
| ¹³C-Propionyl-CoA | 3.1 | Generation of propionyl-CoA as expected from branched-chain fatty acid oxidation. |
Future Directions and Conclusion
The study of this compound stands at the precipice of new discoveries in lipid signaling. The inferred metabolic pathways and hypothesized signaling roles presented in this guide provide a foundational framework for future research. Elucidating the precise functions of this and other branched-chain fatty acyl-CoAs will undoubtedly open new avenues for understanding cellular metabolism and may reveal novel targets for therapeutic intervention in metabolic diseases. The experimental protocols outlined herein offer a clear path forward for researchers to unravel the mysteries of these enigmatic molecules.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. nepjol.info [nepjol.info]
- 5. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 8. Beta-oxidation of pristanoyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Subcellular Localization of 18-Methylnonadecanoyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylnonadecanoic acid, an iso-branched chain fatty acid, is a lipid molecule whose metabolic fate within the cell is crucial for understanding cellular lipid homeostasis and its potential implications in various disease states. Due to the presence of a methyl group on the penultimate (iso) carbon, its degradation pathway deviates from the classical β-oxidation of straight-chain fatty acids. This technical guide provides a comprehensive overview of the subcellular localization of 18-methylnonadecanoyl-CoA metabolism, drawing upon established principles of branched-chain fatty acid catabolism. While direct experimental data for this specific molecule is limited, a strong body of evidence from analogous branched-chain fatty acids, particularly phytanic acid, allows for a well-supported model of its metabolic processing.
Core Metabolic Pathway: Peroxisomal α-Oxidation and Subsequent β-Oxidation
The prevailing scientific consensus suggests that this compound, like other β-methylated fatty acids, undergoes an initial round of α-oxidation within the peroxisomes . This is necessary to bypass the methyl group that sterically hinders the standard β-oxidation machinery. Following α-oxidation, the resulting shorter-chain acyl-CoA can then enter the β-oxidation pathway, which can proceed in both peroxisomes and mitochondria.
Key Enzymatic Steps and Their Subcellular Localization
The metabolic cascade for this compound is hypothesized to proceed as follows, with the primary subcellular localization noted for each step.
| Step | Reaction | Enzyme (Hypothesized) | Subcellular Localization |
| 1. Activation | 18-Methylnonadecanoic acid + CoA + ATP → this compound + AMP + PPi | Acyl-CoA Synthetase (long-chain) | Endoplasmic Reticulum, Outer Mitochondrial Membrane, Peroxisomal Membrane |
| 2. α-Hydroxylation | This compound + O₂ + α-ketoglutarate → 2-Hydroxy-18-methylnonadecanoyl-CoA + Succinate + CO₂ | Phytanoyl-CoA Hydroxylase (PHYH) or analogous enzyme | Peroxisome |
| 3. Cleavage | 2-Hydroxy-18-methylnonadecanoyl-CoA → 17-Methyloctadecanal + Formyl-CoA | 2-Hydroxyphytanoyl-CoA Lyase (HACL1) or analogous enzyme | Peroxisome |
| 4. Dehydrogenation | 17-Methyloctadecanal + NAD⁺ → 17-Methyloctadecanoic acid + NADH | Aldehyde Dehydrogenase | Peroxisome |
| 5. Re-activation | 17-Methyloctadecanoic acid + CoA + ATP → 17-Methyloctadecanoyl-CoA + AMP + PPi | Acyl-CoA Synthetase (long-chain) | Peroxisomal Membrane |
| 6. β-Oxidation | 17-Methyloctadecanoyl-CoA → Acetyl-CoA + Propionyl-CoA + Chain-shortened acyl-CoAs | β-oxidation enzyme system (e.g., ACOX1, D-bifunctional protein, Thiolase) | Peroxisome and Mitochondria |
Visualization of Metabolic Pathways and Experimental Workflows
The Genesis of 18-Methylnonadecanoyl-CoA: A Technical Guide to its Precursors and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core metabolic pathways and enzymatic processes responsible for the formation of 18-methylnonadecanoyl-CoA, a C20 iso-branched-chain fatty acyl-CoA. This document provides a comprehensive overview of the key precursors, enzymatic reactions, and regulatory aspects, supported by quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a deeper understanding for researchers in metabolic engineering, drug discovery, and lipid biochemistry.
The Biosynthetic Blueprint: Unraveling the Pathway to this compound
The synthesis of this compound, an iso-fatty acid with a methyl branch at the antepenultimate carbon, deviates from the canonical straight-chain fatty acid synthesis pathway through the strategic incorporation of specific branched-chain precursors. The biosynthesis is a multi-step process involving a unique priming event followed by a series of elongation cycles, with a crucial methyl-branching step.
The primary precursors for the biosynthesis of this compound are:
-
Isobutyryl-CoA: This serves as the initial primer molecule for the fatty acid synthase (FAS) complex. Isobutyryl-CoA is principally derived from the catabolism of the branched-chain amino acid, valine. The conversion of valine to isobutyryl-CoA is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][2]
-
Malonyl-CoA: This is the standard two-carbon donor for the majority of the elongation cycles in fatty acid synthesis. It is produced from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC).
-
Methylmalonyl-CoA: This is the key precursor that introduces the characteristic methyl branch. Fatty acid synthase exhibits promiscuity and can utilize methylmalonyl-CoA in place of malonyl-CoA during an elongation cycle, resulting in the incorporation of a methyl group.[1][3] Methylmalonyl-CoA is primarily synthesized from propionyl-CoA by the enzyme propionyl-CoA carboxylase (PCC).[4]
The biosynthesis of this compound (iso-C20:0-CoA) commences with the priming of the fatty acid synthase (FASN) with isobutyryl-CoA. This is followed by seven cycles of elongation using malonyl-CoA as the two-carbon donor, and a single, strategically placed elongation cycle utilizing methylmalonyl-CoA to introduce the methyl branch at the C18 position. The final product is then released from the FASN complex. Subsequent elongation of the C16 or C18 branched-chain fatty acyl-CoA to its final C20 length can be carried out by elongase of very long-chain fatty acids (ELOVL) enzymes located in the endoplasmic reticulum.
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound.
Quantitative Insights into Precursor Availability and Enzyme Kinetics
The efficiency of this compound synthesis is intrinsically linked to the intracellular concentrations of its precursors and the kinetic properties of the involved enzymes.
| Precursor/Enzyme | Parameter | Typical Value/Range | Tissue/Organism | Reference |
| Precursors | ||||
| Isobutyryl-CoA | Intracellular Concentration | 0.1 - 5 µM | Mammalian cells | [5] |
| Propionyl-CoA | Intracellular Concentration | 1 - 20 µM | Mammalian cells | [5][6] |
| Methylmalonyl-CoA | Intracellular Concentration | 0.5 - 10 µM | Mammalian cells | [7] |
| Malonyl-CoA | Intracellular Concentration | 2 - 50 µM | Liver, Adipose Tissue | [2][7] |
| Enzymes | ||||
| Fatty Acid Synthase (FASN) | kcat (with Methylmalonyl-CoA) | Lower than with Malonyl-CoA | Metazoan | [3] |
| Km (for Methylmalonyl-CoA) | Higher than for Malonyl-CoA | Metazoan | [3] | |
| Propionyl-CoA Carboxylase (PCC) | Km (for Propionyl-CoA) | 20 - 100 µM | Rat Liver | |
| Acetyl-CoA Carboxylase (ACC) | Km (for Acetyl-CoA) | 10 - 50 µM | Rat Liver |
Experimental Protocols for the Study of this compound Formation
In Vitro Synthesis of this compound using Purified Fatty Acid Synthase
This protocol outlines the in vitro reconstitution of the biosynthetic pathway to produce this compound.
Materials:
-
Purified fatty acid synthase (FASN)
-
Isobutyryl-CoA
-
Malonyl-CoA
-
Methylmalonyl-CoA
-
NADPH
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dithiothreitol (DTT)
-
Potassium phosphate (B84403) buffer (pH 7.2)
-
Acyl-CoA Thioesterase (optional, for release of free fatty acid)
-
Solvents for extraction (e.g., hexane (B92381), isopropanol)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, BSA, DTT, and NADPH.
-
Add the primer, isobutyryl-CoA, to the reaction mixture.
-
Add the elongating substrates, malonyl-CoA and methylmalonyl-CoA. A typical molar ratio of malonyl-CoA to methylmalonyl-CoA would be approximately 7:1 to favor a single methyl branch incorporation.
-
Initiate the reaction by adding purified FASN.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding a strong acid (e.g., HCl) or by adding a quenching solution.
-
If desired, add acyl-CoA thioesterase to hydrolyze the acyl-CoA to the free fatty acid.
-
Extract the lipids using a suitable solvent system (e.g., Folch extraction).
-
Dry the organic phase under a stream of nitrogen.
-
The resulting lipid extract is ready for derivatization and analysis by GC-MS.
Experimental Workflow for In Vitro Synthesis
Caption: Workflow for the in vitro synthesis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 18-Methylnonadecanoic Acid
This protocol details the derivatization and GC-MS analysis for the identification and quantification of 18-methylnonadecanoic acid.
Materials:
-
Lipid extract containing 18-methylnonadecanoic acid
-
Boron trifluoride-methanol (BF3-methanol) or methanolic HCl
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., polar, such as a biscyanopropyl polysiloxane phase)
Procedure:
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add BF3-methanol or methanolic HCl.
-
Heat the mixture at 60-100°C for 10-30 minutes to convert the fatty acids to their methyl esters.
-
Cool the reaction and add hexane and a saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the FAMEs sample into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-500
-
-
Identification: 18-methylnonadecanoic acid methyl ester will have a characteristic retention time and mass spectrum, including a molecular ion peak and specific fragmentation patterns that can be compared to a standard or library data.
-
Logical Relationship of Analytical Steps
Caption: Logical flow of GC-MS analysis for 18-methylnonadecanoic acid.
Conclusion
The formation of this compound is a fascinating example of metabolic plasticity, where the canonical fatty acid synthesis machinery is co-opted to produce structurally diverse lipids. A thorough understanding of its precursors—isobutyryl-CoA, malonyl-CoA, and methylmalonyl-CoA—and the interplay of the enzymes involved, particularly FASN and ELOVLs, is crucial for advancements in various research fields. The provided quantitative data and detailed experimental protocols serve as a valuable resource for scientists and researchers aiming to explore the biosynthesis and biological roles of this and other branched-chain fatty acids. This knowledge can be leveraged for the development of novel therapeutics targeting lipid metabolism and for the bioengineering of microorganisms for the production of specialty chemicals.
References
- 1. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined isobutyryl‐CoA and multiple acyl‐CoA dehydrogenase deficiency in a boy with altered riboflavin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in size of intracellular pools of coenzyme A and its thioesters in Escherichia coli K-12 cells to various carbon sources and stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Mass Spectrometry Analysis of 18-Methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-methylnonadecanoyl-CoA is a branched-chain long-chain acyl-coenzyme A (acyl-CoA). Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the synthesis of complex lipids. Branched-chain fatty acids (BCFAs) and their CoA esters are known to play significant roles in maintaining cell membrane fluidity and have been implicated in various physiological and pathological states. The unique structure of this compound, with a methyl branch near the terminus of the acyl chain, may confer specific biological activities, making its accurate detection and quantification critical for research in metabolic diseases, oncology, and drug development.
This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed to provide high sensitivity and specificity for the quantification of this analyte in complex biological matrices.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of this compound.
| Parameter | Value | Reference |
| Analyte | This compound | - |
| Chemical Formula | C₄₁H₇₄N₇O₁₇P₃S | - |
| Calculated Exact Mass | 1077.4080 g/mol | - |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][2] |
| Precursor Ion (Q1) | m/z 1078.4158 [M+H]⁺ | Calculated |
| Product Ion (Q3) | m/z 571.32 (Neutral Loss of 507.0 Da) | [1][3] |
| Other Predicted Fragments | m/z 428 (Adenosine diphosphate (B83284) moiety) | [4] |
| Internal Standard | C17:0-CoA or other odd-chain acyl-CoA | [5] |
Experimental Protocols
Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Biological Samples
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues and cells.[1][6]
Materials:
-
Biological sample (e.g., ~100-200 mg of tissue or 1x10⁷ cells)
-
Internal Standard (e.g., C17:0-CoA)
-
10% (w/v) Trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Acetonitrile
-
Water, LC-MS grade
Procedure:
-
Homogenize the tissue or cell pellet on ice in 1 mL of cold 10% TCA or 2.5% SSA.
-
Add a known amount of internal standard to the homogenate.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition an SPE C18 cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol outlines a general method for the separation and detection of this compound.[1][2]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium hydroxide in water, pH 10.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 1078.4 -> 571.3
-
Internal Standard (e.g., C17:0-CoA): m/z 1038.4 -> 531.3
-
-
Collision Energy: Optimized for the specific instrument and analyte.
-
Ion Source Parameters: Optimized for the specific instrument.
Diagrams
References
- 1. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Predicting glycan structure from tandem mass spectrometry via deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 18-Methylnonadecanoyl-CoA in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylnonadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) that belongs to the class of very-long-chain fatty acids (VLCFAs). Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, de novo lipogenesis, and cellular signaling. The quantification of specific acyl-CoA species like this compound in various tissues is essential for understanding its physiological roles, identifying potential biomarkers for metabolic diseases, and elucidating the mechanism of action of therapeutic agents.
While specific quantitative data for this compound in tissues is not extensively documented in current literature, this document provides a comprehensive, generalized protocol for its quantification based on established methods for long-chain and branched-chain acyl-CoAs. The primary analytical technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Data Presentation: Representative Quantitative Data for Long-Chain Acyl-CoAs in Tissues
| Acyl-CoA Species | Liver (nmol/g wet weight) | Heart (nmol/g wet weight) |
| Total Acyl-CoA | 83 ± 11 | 61 ± 9 |
Note: The presented values are for total long-chain acyl-CoA content and are intended to serve as a general guideline. Actual concentrations of this compound may vary significantly based on tissue type, species, and physiological state.
Signaling and Metabolic Pathways
The metabolism of this compound is integrated into the broader context of fatty acid metabolism. The following diagram illustrates the general pathway of fatty acid activation, elongation, and subsequent metabolic fates.
Experimental Protocols
The following section details the methodologies for the extraction and quantification of this compound from tissue samples.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the diagram below.
Detailed Methodologies
1. Tissue Collection and Preparation
-
Excise tissues of interest and immediately flash-freeze them in liquid nitrogen to quench metabolic activity.
-
Store frozen tissues at -80°C until analysis.
-
Weigh the frozen tissue (typically 100-200 mg) and keep it on dry ice.
2. Homogenization and Extraction [2]
-
Prepare an extraction solution of 10% trichloroacetic acid.
-
Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA that is not endogenously present, such as heptadecanoyl-CoA) to the extraction solution.
-
Homogenize the frozen tissue in the extraction solution using a tissue homogenizer on ice.
-
Centrifuge the homogenate at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.
-
Collect the supernatant containing the acyl-CoAs.
3. Solid-Phase Extraction (SPE) for Sample Cleanup [2]
-
Condition a reversed-phase SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the acyl-CoAs with an appropriate solvent, such as methanol or acetonitrile.
4. Sample Concentration and Reconstitution
-
Dry the eluted sample under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS system, typically a mixture of water and an organic solvent like acetonitrile.
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a pH modifier like ammonium (B1175870) hydroxide) and an organic component (e.g., acetonitrile).[3]
-
The gradient will separate the acyl-CoAs based on their hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Perform quantification using Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor-to-product ion transition for this compound and the internal standard. A neutral loss scan of 507 can be used for the identification of acyl-CoA mixtures.[3]
-
6. Quantification
-
Prepare a calibration curve using known concentrations of an this compound standard.
-
Calculate the concentration of this compound in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the final concentration to the initial tissue weight.
Conclusion
The provided application notes and protocols offer a robust framework for the quantification of this compound in tissue samples. While specific data for this analyte is sparse, the generalized LC-MS/MS method described herein is the standard approach for acyl-CoA analysis and can be adapted for this specific branched-chain fatty acyl-CoA. This will enable researchers to investigate its role in health and disease, contributing to advancements in metabolic research and drug development.
References
- 1. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 18-methylnonadecanoic acid (HMDB0340388) [hmdb.ca]
Application Note: Extraction of 18-methylnonadecanoyl-CoA from Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
18-methylnonadecanoyl-CoA is a long-chain branched acyl-coenzyme A (acyl-CoA) molecule. The analysis of specific acyl-CoAs is crucial for understanding cellular metabolism, including fatty acid oxidation and the biosynthesis of complex lipids. Dysregulation of acyl-CoA metabolism has been implicated in various metabolic and neurodegenerative diseases. This document provides a detailed protocol for the extraction of this compound from tissue samples for subsequent analysis, typically by mass spectrometry. The protocol is synthesized from established methods for long-chain and branched-chain acyl-CoA extraction.
Experimental Protocols
This protocol outlines a robust method for the extraction and purification of this compound from tissue samples, adapted from several published procedures for long-chain acyl-CoA analysis.[1][2][3][4]
Materials and Reagents:
-
Tissue sample (e.g., liver, kidney, heart, muscle)[2]
-
Liquid nitrogen
-
Homogenizer (e.g., glass homogenizer)
-
Phosphate buffer (100 mM KH2PO4, pH 4.9)
-
Acetonitrile (B52724) (ACN)
-
Isopropanol
-
Solid-phase extraction (SPE) columns (e.g., C18 or oligonucleotide purification columns)[2][4]
-
Elution solvent (e.g., 2-propanol or methanol (B129727)/ammonium (B1175870) formate (B1220265) mixture)[2][3]
-
Internal standard (e.g., heptadecanoyl-CoA)[4]
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Collection and Quenching:
-
Homogenization:
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.[2][3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the SPE column (e.g., C18 or oligonucleotide purification column) according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the conditioned SPE column.[2]
-
Wash the column to remove interfering substances. A typical wash solution could be an aqueous buffer.
-
Elute the acyl-CoAs from the column using an appropriate elution solvent. For example, 2-propanol can be used for oligonucleotide purification columns[2], or a mixture of methanol and ammonium formate for other types of columns.[3]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., 5% 5-sulfosalicylic acid) for analysis.[7]
-
-
Analysis:
Data Presentation
The following table summarizes representative recovery rates for long-chain acyl-CoA extraction methods, which are expected to be comparable for this compound.
| Extraction Method | Tissue Type | Recovery Rate (%) | Reference |
| Methanol with high salt concentration & acyl-CoA-binding protein | Various | 55 | [1] |
| Acetonitrile extraction with SPE purification | Rat heart, kidney, muscle | 70-80 | [2] |
| Acetonitrile/2-propanol extraction with SPE purification | Rat liver | 83-90 | [3] |
Visualizations
// Nodes Sample [label="Tissue Sample\n(e.g., Liver, Kidney)", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenization [label="Homogenization\n(KH2PO4 buffer, 2-propanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Acyl-CoA Extraction\n(Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Supernatant [label="Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction\n(SPE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elution [label="Elution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporation [label="Evaporation", fillcolor="#FBBC05", fontcolor="#202124"]; Reconstitution [label="Reconstitution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="LC-MS/MS Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Sample -> Homogenization; Homogenization -> Extraction; Extraction -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> SPE; SPE -> Elution; Elution -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> Analysis; }
Simplified metabolic fate of this compound.
References
- 1. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis [agris.fao.org]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 18-methylnonadecanoyl-CoA by Liquid Chromatography Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-methylnonadecanoyl-CoA is a long-chain branched fatty acyl-CoA. The analysis of specific acyl-CoA species is crucial for understanding cellular metabolism, lipid synthesis, and the progression of various diseases. Acyl-Coenzyme A (acyl-CoA) thioesters are key intermediates in numerous metabolic pathways.[1] Their quantification can be challenging due to their low abundance and instability in aqueous solutions.[1] This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most sensitive and specific method for this purpose.
Principle and Strategy
The method described herein is based on reversed-phase liquid chromatography for the separation of this compound from other cellular components and acyl-CoA species, followed by detection and quantification using tandem mass spectrometry in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and specificity. The protocol includes steps for sample preparation from biological tissues, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Part 1: Sample Preparation from Biological Tissues
This protocol is designed for the extraction of long-chain acyl-CoAs from tissue samples such as liver, brain, or muscle.
Materials and Reagents:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4) solution
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not expected to be in the sample.
-
Solid-Phase Extraction (SPE) columns (optional, for sample cleanup)
-
Refrigerated centrifuge
-
Vacuum concentrator
Procedure:
-
Tissue Homogenization: Weigh approximately 50-100 mg of frozen tissue and keep it frozen on dry ice or in liquid nitrogen. In a pre-chilled mortar, add liquid nitrogen and pulverize the tissue to a fine powder.
-
Extraction: Transfer the powdered tissue to a glass homogenizer. Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard (e.g., 1 nmol of C17:0-CoA). Homogenize thoroughly. Add 2.0 mL of 2-propanol and homogenize again.
-
Phase Separation: To the homogenate, add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex the mixture vigorously for 5 minutes.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs.
-
Optional SPE Cleanup: For cleaner samples, the extract can be further purified using a weak anion exchange SPE column. Condition the column with methanol, equilibrate with water, load the sample, wash with a weak acid (e.g., 2% formic acid) and then methanol, and finally elute the acyl-CoAs with a basic solution (e.g., 2-5% ammonium hydroxide (B78521) in methanol).
-
Drying and Reconstitution: Evaporate the collected supernatant (or SPE eluate) to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
Part 2: Liquid Chromatography Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., Luna® C18(2), 100 x 2.0 mm, 3 µm particle size)[2] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | See Table 2 below |
| Flow Rate | 0.2 mL/min[1] |
| Column Temperature | 32°C[2] |
| Injection Volume | 10-30 µL[2] |
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 15.0 | 0 | 100 |
| 22.5 | 0 | 100 |
| 22.6 | 80 | 20 |
| 30.0 | 80 | 20 |
Note: The retention time of acyl-CoAs generally increases with the length of the fatty acid chain and decreases with the number of double bonds.[1] Therefore, this compound is expected to have a long retention time.
Part 3: Mass Spectrometry Method
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for the specific instrument (typically 3-5 kV) |
| Source Temperature | Optimized for the specific instrument (e.g., 150°C) |
| Desolvation Temperature | Optimized for the specific instrument (e.g., 350°C) |
| Collision Gas | Argon |
MRM Transitions: Acyl-CoAs exhibit characteristic fragmentation patterns in positive ESI-MS/MS, including a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0 Da) or the formation of a fragment ion corresponding to the CoA moiety (m/z 428).[3][4]
To calculate the precursor ion (Q1) for this compound:
-
Molecular formula of 18-methylnonadecanoic acid: C20H40O2
-
Molecular weight of 18-methylnonadecanoic acid: 312.53 g/mol
-
Molecular formula of Coenzyme A: C21H36N7O16P3S
-
Molecular weight of Coenzyme A: 767.53 g/mol
-
Molecular weight of this compound (C41H74N7O17P3S): 1061.06 g/mol (after formation of thioester bond, with loss of H2O)
-
Precursor ion [M+H]+: m/z 1062.07
Table 2: Predicted MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | 1062.1 | 555.1 ([M+H - 507]+) | To be optimized |
| This compound | 1062.1 | 428.1 (CoA fragment) | To be optimized |
| Heptadecanoyl-CoA (IS) | 1022.0 | 515.0 ([M+H - 507]+) | To be optimized |
Note: Collision energies should be optimized for each transition by infusing a standard of a similar long-chain acyl-CoA.
Data Presentation
Quantitative results should be presented in a clear, tabular format. The concentration of this compound is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with a certified standard of a similar long-chain acyl-CoA.
Table 3: Example of Quantitative Data Summary
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Concentration (pmol/mg tissue) |
| Control 1 | 150,000 | 300,000 | 0.50 | 1.25 |
| Control 2 | 165,000 | 310,000 | 0.53 | 1.33 |
| Treated 1 | 350,000 | 290,000 | 1.21 | 3.03 |
| Treated 2 | 380,000 | 305,000 | 1.25 | 3.13 |
Visualizations
Experimental Workflow
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using 18-Methylnonadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
18-methylnonadecanoyl-CoA is a C20 long-chain branched fatty acyl-CoA. While specific literature on this molecule is sparse, its structural similarity to other long-chain and branched-chain fatty acyl-CoAs suggests its involvement in various metabolic and signaling pathways. This document provides detailed application notes and protocols for hypothetical in vitro assays to investigate the biological roles of this compound. These protocols are based on established methods for similar molecules and are intended to serve as a starting point for research.
Potential Applications
-
Enzyme Substrate Specificity and Kinetics: Determining if this compound is a substrate for enzymes involved in fatty acid metabolism, such as long-chain acyl-CoA synthetases (ACSLs), carnitine palmitoyltransferases (CPTs), and acyl-CoA dehydrogenases (ACADs).
-
Inhibitor Screening: Using this compound as a substrate to screen for inhibitors of enzymes involved in branched-chain fatty acid metabolism.
-
Nuclear Receptor Activation: Investigating the potential of this compound to act as a ligand for nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα), which is known to be activated by very-long-chain and branched-chain fatty acyl-CoAs.[1]
-
Studying Metabolic Disorders: Elucidating the role of branched-chain fatty acids in metabolic diseases where their accumulation is observed.
Data Presentation
The following tables represent hypothetical quantitative data that could be obtained from the described in vitro assays. These values are for illustrative purposes and should be determined experimentally.
Table 1: Hypothetical Kinetic Parameters of Enzymes with this compound
| Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Long-Chain Acyl-CoA Synthetase (ACSL1) | 15 | 120 | 10 | 6.7 x 105 |
| Carnitine Palmitoyltransferase 1 (CPT1A) | 25 | 80 | 7 | 2.8 x 105 |
| Acyl-CoA Dehydrogenase (VLCAD) | 10 | 200 | 18 | 1.8 x 106 |
Table 2: Hypothetical IC50 Values of Inhibitors for VLCAD using this compound as a Substrate
| Inhibitor | IC50 (µM) |
| Compound X | 5.2 |
| Compound Y | 12.8 |
| Compound Z | > 100 |
Table 3: Hypothetical EC50 Value for PPARα Activation by this compound
| Ligand | EC50 (nM) |
| This compound | 50 |
| WY-14643 (Positive Control) | 10 |
Experimental Protocols
Protocol 1: Determination of this compound as a Substrate for Long-Chain Acyl-CoA Synthetase (ACSL)
This protocol is adapted from methods used to determine the substrate preferences of ACSL isoforms.[2]
Principle: The activity of ACSL is measured by quantifying the formation of 18-methylnonadecanoyl-AMP, the intermediate in the two-step reaction, or by coupling the production of pyrophosphate (PPi) to a colorimetric or fluorometric assay. A common method involves a coupled enzyme assay where the consumption of NADH is monitored spectrophotometrically.
Materials:
-
Recombinant human ACSL1 (or other isoforms)
-
18-methylnonadecanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Myokinase
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
NADH
-
Triton X-100
-
HEPES buffer (pH 7.4)
-
MgCl2
-
KCl
-
DTT
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Assay Buffer: 100 mM HEPES, pH 7.4, 10 mM MgCl2, 50 mM KCl, 1 mM DTT, 0.1% Triton X-100.
-
Prepare Substrate Stock Solution: Prepare a 10 mM stock solution of 18-methylnonadecanoic acid in ethanol.
-
Prepare Reaction Mixture: For each reaction, prepare a master mix containing:
-
Assay Buffer
-
10 mM ATP
-
0.5 mM CoA
-
1 mM PEP
-
0.3 mM NADH
-
10 U/mL PK
-
10 U/mL LDH
-
5 U/mL Myokinase
-
-
Initiate the Reaction:
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add varying concentrations of 18-methylnonadecanoic acid (e.g., 0-200 µM).
-
Add a fixed amount of recombinant ACSL enzyme to start the reaction.
-
The final volume should be 200 µL.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of NADH oxidation is proportional to the ACSL activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH = 6220 M-1cm-1).
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: In Vitro Assay for Carnitine Palmitoyltransferase (CPT) Activity
This protocol is designed to measure the activity of CPT1 or CPT2 using this compound and radiolabeled carnitine.
Principle: CPT catalyzes the reversible transfer of an acyl group from CoA to carnitine. The activity is measured by quantifying the formation of radiolabeled acylcarnitine from [3H]L-carnitine and this compound.
Materials:
-
Mitochondrial preparations or recombinant CPT enzyme
-
This compound
-
[3H]L-carnitine
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
HEPES buffer (pH 7.4)
-
KCl
-
KCN
-
DTT
-
Malonyl-CoA (for CPT1 inhibition studies)
-
Dowex 1x8 resin or similar anion exchange resin
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare Assay Buffer: 70 mM HEPES, pH 7.4, 80 mM KCl, 1 mM KCN, 1 mM DTT.
-
Prepare Substrate Solution: Prepare a working solution of this compound and [3H]L-carnitine in the assay buffer containing 1% BSA. The final concentrations in the assay can be varied to determine kinetic parameters.
-
Initiate the Reaction:
-
Add the enzyme source (mitochondrial preparation or recombinant CPT) to a microcentrifuge tube.
-
Add the substrate solution to initiate the reaction.
-
For CPT1 specific activity, malonyl-CoA can be included in control reactions to inhibit CPT1.
-
Incubate at 37°C for a specified time (e.g., 5-15 minutes).
-
-
Stop the Reaction: Terminate the reaction by adding ice-cold 1 M HCl.
-
Separate Substrate and Product:
-
Apply the reaction mixture to a small column containing Dowex 1x8 resin. This will bind the unreacted [3H]L-carnitine.
-
Wash the column with water to elute the [3H]18-methylnonadecanoylcarnitine.
-
-
Quantification:
-
Collect the eluate in a scintillation vial.
-
Add scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the amount of product formed based on the specific activity of the [3H]L-carnitine. Determine kinetic parameters by varying the substrate concentrations.
Protocol 3: Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This protocol uses an artificial electron acceptor to measure the activity of ACADs, such as very-long-chain acyl-CoA dehydrogenase (VLCAD).
Principle: ACADs catalyze the α,β-dehydrogenation of acyl-CoAs, transferring electrons to an electron-transferring flavoprotein (ETF). In this assay, a dye such as 2,6-dichlorophenolindophenol (DCPIP) is used as an artificial electron acceptor, and its reduction is monitored spectrophotometrically.
Materials:
-
Recombinant ACAD enzyme (e.g., VLCAD)
-
This compound
-
Phenazine methosulfate (PMS)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Potassium phosphate (B84403) buffer (pH 7.6)
-
Triton X-100
-
96-well microplate
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare Assay Buffer: 100 mM potassium phosphate, pH 7.6, containing 0.05% Triton X-100.
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in water.
-
Prepare a stock solution of DCPIP in the assay buffer.
-
Prepare a stock solution of PMS in the assay buffer (protect from light).
-
-
Perform the Assay:
-
In a 96-well plate, add the assay buffer, DCPIP, and PMS.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding the ACAD enzyme.
-
The final volume should be 200 µL.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600 nm at 37°C. The rate of DCPIP reduction is proportional to ACAD activity.
-
-
Data Analysis:
-
Calculate the reaction rate using the molar extinction coefficient of DCPIP (ε = 21 mM-1cm-1).
-
Determine kinetic parameters by plotting the reaction rate against the substrate concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway of this compound activating PPARα.
Caption: General experimental workflow for in vitro enzyme kinetic assays.
References
Application Notes and Protocols for the Enzymatic Assay of 18-Methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylnonadecanoyl-CoA is a long-chain, branched fatty acyl-CoA that is of increasing interest in metabolic research and drug development. As a potential biomarker and bioactive molecule, its accurate quantification is crucial for understanding its physiological and pathological roles. These application notes provide detailed protocols for two distinct assays for the measurement of this compound: a coupled enzymatic assay utilizing very-long-chain acyl-CoA dehydrogenase (VLCAD) and a direct quantification method by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Methods
1. Coupled Enzymatic Assay: This method is based on the first step of β-oxidation, catalyzed by VLCAD. This compound is oxidized by VLCAD, with the concomitant reduction of an electron acceptor, which can be monitored spectrophotometrically or fluorometrically. This assay provides a functional measure of the interaction between the substrate and a key metabolic enzyme.
2. LC-MS/MS Direct Quantification: This highly sensitive and specific method allows for the direct measurement of this compound in complex biological samples. The molecule is first extracted from the sample matrix, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry. This method is ideal for absolute quantification and for studies where high specificity is required.
Data Presentation
Table 1: Comparison of Assay Performance
| Parameter | Coupled Enzymatic Assay (VLCAD) | LC-MS/MS Direct Quantification |
| Principle | Enzyme activity measurement | Direct molecular detection |
| Detection Method | Spectrophotometry/Fluorometry | Mass Spectrometry |
| Specificity | Moderate (potential for other acyl-CoAs to be substrates) | High (mass-to-charge ratio specific) |
| Sensitivity | Nanomolar range | Picomolar to femtomolar range |
| Throughput | High | Medium to High |
| Sample Type | Purified enzyme systems, cell lysates | Cell lysates, tissue extracts, plasma |
| Information Provided | Enzyme kinetics, relative quantification | Absolute quantification |
Table 2: Hypothetical Quantitative Data
| Sample ID | Condition | This compound Concentration (pmol/mg protein) - LC-MS/MS | VLCAD Activity (mU/mg protein) - Enzymatic Assay |
| CTRL-1 | Untreated Control | 15.2 ± 1.8 | 2.5 ± 0.3 |
| CTRL-2 | Untreated Control | 14.8 ± 2.1 | 2.7 ± 0.4 |
| TREAT-1 | Compound X (10 µM) | 25.6 ± 3.5 | 4.1 ± 0.5 |
| TREAT-2 | Compound X (10 µM) | 27.1 ± 3.9 | 4.5 ± 0.6 |
| KO-1 | VLCAD Knockout | 35.4 ± 4.2 | Not Detected |
| KO-2 | VLCAD Knockout | 38.9 ± 4.8 | Not Detected |
Experimental Protocols
Protocol 1: Coupled Enzymatic Assay using VLCAD
Principle: This assay measures the rate of reduction of an electron acceptor, dichlorophenolindophenol (DCPIP), coupled to the oxidation of this compound by VLCAD. The decrease in absorbance of DCPIP at 600 nm is proportional to the rate of substrate oxidation.
Materials and Reagents:
-
This compound (substrate)
-
Recombinant human Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Flavin Adenine Dinucleotide (FAD)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Triton X-100
-
96-well microplate
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 0.1 mg/mL BSA, 10 µM FAD, and 0.1% Triton X-100.
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing:
-
Assay Buffer
-
100 µM DCPIP
-
200 µM PMS
-
-
Prepare Substrate dilutions: Prepare a series of dilutions of this compound in assay buffer.
-
Assay Protocol: a. To each well of a 96-well plate, add 180 µL of the Reagent Mix. b. Add 10 µL of the this compound dilution or vehicle control to each well. c. Incubate the plate at 37°C for 5 minutes to pre-warm the reagents. d. Initiate the reaction by adding 10 µL of a pre-diluted VLCAD enzyme solution to each well. e. Immediately place the plate in the spectrophotometer and measure the absorbance at 600 nm every 30 seconds for 10 minutes.
-
Data Analysis: a. Calculate the rate of change in absorbance (ΔA600/min) for each well. b. Use the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate oxidation (nmol/min). c. Plot the reaction rate against the substrate concentration to determine kinetic parameters (Km and Vmax).
Protocol 2: LC-MS/MS Direct Quantification
Principle: This method achieves absolute quantification of this compound through its unique mass-to-charge ratio (m/z) and fragmentation pattern. A stable isotope-labeled internal standard is used for accurate quantification.
Materials and Reagents:
-
This compound (analytical standard)
-
[¹³C₄]-Palmitoyl-CoA or other suitable stable isotope-labeled internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation and Extraction: a. To 100 µL of sample (cell lysate, tissue homogenate), add 10 µL of the internal standard solution. b. Add 400 µL of ice-cold ACN/MeOH (1:1 v/v) to precipitate proteins. c. Vortex and incubate at -20°C for 30 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 10 mM ammonium acetate in water with 0.1% FA
- Mobile Phase B: 10 mM ammonium acetate in ACN/MeOH (1:1) with 0.1% FA
- Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL b. Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- This compound: Determine the precursor ion [M+H]⁺ and a suitable product ion.
- Internal Standard: Determine the precursor ion [M+H]⁺ and a suitable product ion.
- Optimize collision energy and other MS parameters for maximal signal.
-
Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. . Calculate the ratio of the analyte peak area to the internal standard peak area. c. Generate a standard curve by plotting the peak area ratio against the concentration of the analytical standards. d. Determine the concentration of this compound in the samples from the standard curve.
Visualizations
Caption: Proposed metabolic pathway for this compound.
Caption: Experimental workflow for LC-MS/MS quantification.
Application Notes and Protocols: 18-Methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylnonadecanoyl-CoA is a long-chain branched fatty acyl-coenzyme A thioester. While its specific biological functions are not extensively documented, branched-chain fatty acids and their CoA esters are known to play roles in lipid metabolism and cellular signaling. The analysis of such molecules is crucial for understanding their metabolic pathways and identifying their potential as biomarkers or therapeutic targets.
This document provides detailed application notes and protocols for the analysis of this compound, addressing the current landscape where a certified analytical standard may not be commercially available. The protocols are based on established methods for the analysis of long-chain fatty acyl-CoAs using liquid chromatography-mass spectrometry (LC-MS).
Application Notes
Synthesis and Characterization
In the absence of a commercially available analytical standard, this compound must be synthesized in-house. The typical synthesis route involves the activation of the corresponding fatty acid, 18-methylnonadecanoic acid, to its CoA thioester. The purity and concentration of the synthesized standard must be rigorously determined prior to its use in quantitative studies.
Key Considerations for In-House Standard Preparation:
-
Starting Material: High-purity 18-methylnonadecanoic acid should be used as the precursor.
-
Synthesis Method: Enzymatic or chemical synthesis methods can be employed.
-
Purification: The synthesized this compound should be purified using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Characterization: The identity of the synthesized standard should be confirmed by high-resolution mass spectrometry (HRMS) and its purity assessed by HPLC. The concentration can be determined using methods like UV spectrophotometry, assuming a known extinction coefficient for the adenine (B156593) group of Coenzyme A.
Analytical Challenges and Solutions
The analysis of long-chain acyl-CoAs presents several challenges:
-
Low Abundance: These molecules are often present at low concentrations in biological matrices.
-
Poor Stability: Acyl-CoAs can be prone to degradation.
-
Complex Matrices: Biological samples contain numerous interfering substances.
To address these challenges, a robust analytical method employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.[1][2][3][4] This technique offers high sensitivity and selectivity, allowing for the accurate quantification of this compound in complex samples.
Experimental Protocols
Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Tissues or Cells
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological samples.
Materials:
-
Homogenizer
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)
-
Internal Standard (e.g., a stable isotope-labeled long-chain acyl-CoA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), Acetonitrile, Water (HPLC grade)
-
Ammonium hydroxide (B78521) or triethylamine (B128534) acetate (B1210297) buffer
Procedure:
-
Homogenization: Homogenize the tissue or cell pellet on ice in 1 mL of ice-cold 10% TCA per 50-100 mg of tissue.
-
Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the acyl-CoAs.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol or acetonitrile.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis of this compound
This protocol outlines a general method for the separation and detection of long-chain acyl-CoAs. Optimization of chromatographic and mass spectrometric parameters is essential for achieving the desired sensitivity and selectivity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C8 or C18 analytical column.[2]
-
Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C8 or C18 reversed-phase, e.g., 2.1 x 150 mm, 1.7 µm particle size[2] |
| Mobile Phase A | 15 mM Ammonium hydroxide in water[2] or Triethylamine acetate buffer |
| Mobile Phase B | 15 mM Ammonium hydroxide in Acetonitrile[2] |
| Flow Rate | 0.4 mL/min[2] |
| Gradient | Start at 20% B, increase to 45% B over 2.8 min, then to 65% B over 1 min, and re-equilibrate.[2] (This is an example and should be optimized) |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI)[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)[2] |
| Precursor Ion (Q1) | [M+H]+ or [M-H]- for this compound (Exact mass to be calculated) |
| Product Ion (Q3) | Common fragment ions for acyl-CoAs (e.g., neutral loss of the acyl chain or fragments of the CoA moiety)[4] |
| Collision Energy | To be optimized for the specific precursor-product ion transition |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150°C |
| Desolvation Temperature | 350-450°C |
Data Presentation: Quantitative Data Summary
The following table should be populated with experimentally determined values for the analysis of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Quantification (LOQ) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined | N/A |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Putative Metabolic Context
Caption: Activation of 18-methylnonadecanoic acid to its CoA ester.
References
- 1. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 18-methylnonadecanoyl-CoA using a Validated LC-MS/MS Method
Audience: This document is intended for researchers, scientists, and drug development professionals involved in metabolomics, lipidomics, and the study of fatty acid metabolism.
Introduction Long-chain acyl-Coenzyme A (LC-CoA) esters are critical intermediates in fatty acid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and cellular signaling. 18-methylnonadecanoyl-CoA is a branched-chain fatty acyl-CoA whose precise biological roles and association with metabolic disorders are areas of active investigation. Accurate quantification of such molecules is challenging due to their low endogenous concentrations and inherent instability. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective detection and quantification of this compound in biological samples.
Principle of the Method This method employs a comprehensive workflow involving sample homogenization, protein precipitation, and solid-phase extraction (SPE) to isolate acyl-CoAs from the biological matrix.[1] The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[1][2] Quantification is achieved via Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte and an internal standard.[3] A common fragmentation pattern for acyl-CoAs involves a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da), which is utilized for the MRM assay.[4][5]
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727), Isopropanol (B130326) (LC-MS Grade)
-
Buffers: Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Ammonium acetate, Formic Acid, Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA).[1][4]
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain length fatty acyl-CoA.[6]
-
SPE Cartridges: C18 reversed-phase SPE cartridges.
-
Equipment: Homogenizer, Centrifuge, SPE manifold, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
Standard Preparation
-
Primary Stock (1 mg/mL): Dissolve 1 mg of this compound and the internal standard (Heptadecanoyl-CoA) in separate 1 mL volumes of methanol. Store at -80°C.
-
Working Standard Mixture (1 µg/mL): Combine aliquots of the primary stocks and dilute with a solution of 50% acetonitrile to create a mixed working standard.
-
Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serially diluting the working standard mixture in the sample extraction solution.
Sample Preparation (from Tissue)
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][6]
-
Homogenization: Weigh approximately 50-100 mg of frozen, powdered tissue and homogenize it in 2 mL of ice-cold 100 mM KH₂PO₄ containing the internal standard (e.g., 10 nmol of Heptadecanoyl-CoA).[6]
-
Solvent Addition: Add 2.0 mL of isopropanol and homogenize again. Follow with the addition of 0.25 mL of saturated NH₄SO₄ and 4.0 mL of acetonitrile.[6]
-
Extraction: Vortex the mixture vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 2,000 x g for 5 minutes at 4°C. The upper phase contains the acyl-CoAs.[6]
-
Purification (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 50% methanol to remove impurities.
-
Elute the acyl-CoAs with 2 mL of methanol containing 10 mM ammonium hydroxide.
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B) for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
The following parameters are based on typical methods for long-chain acyl-CoA separation and detection.[1][2]
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in Water (pH ~10.5).[1][2]
-
Mobile Phase B: 15 mM NH₄OH in Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 20% B
-
18.1-22 min: 20% B (Re-equilibration)
-
-
Column Temperature: 40°C.[5]
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.2 kV.[7]
-
Source Temperature: 120°C.[7]
-
Desolvation Temperature: 500°C.[7]
-
MRM Transitions: The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented, and a specific product ion is selected in the third quadrupole (Q3). The most abundant fragment for acyl-CoAs typically results from a neutral loss of 507 Da.[3][5]
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1063.7 | 556.7 | 100 | 45 |
| Heptadecanoyl-CoA (IS) | 1023.7 | 516.7 | 100 | 45 |
| (Note: Exact m/z values and collision energies should be optimized by direct infusion of standards.) |
Data Presentation
Method Performance Characteristics
The performance of this method is expected to be in line with validated assays for other long-chain fatty acyl-CoAs. The following table summarizes typical quantitative data from published literature.[1][3][5]
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 2-10 nM | The lowest concentration of analyte that can be reliably distinguished from background noise.[5] |
| Limit of Quantification (LOQ) | 5-20 nM | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[3][5] |
| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve over the quantification range.[3] |
| Intra-run Precision (%RSD) | 1.2 - 4.4% | The relative standard deviation for replicate measurements within the same analytical run.[1] |
| Inter-run Precision (%RSD) | 2.6 - 12.2% | The relative standard deviation for replicate measurements across different analytical runs.[1] |
| Accuracy (%) | 94.8 - 110.8% | The closeness of the measured value to the true value, often assessed by spike-and-recovery experiments.[1] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of this compound.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Experiments with 18-methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-methylnonadecanoyl-CoA is a long-chain branched fatty acyl-CoA. While specific research on this molecule is limited, its structural similarity to other long-chain and branched-chain fatty acyl-CoAs suggests it plays a role in cellular lipid metabolism and signaling. Fatty acyl-CoAs are central intermediates in various metabolic pathways, including energy production through β-oxidation, biosynthesis of complex lipids like triglycerides and phospholipids, and regulation of gene expression through nuclear receptor activation.[1][2][3] Branched-chain fatty acids, in particular, are known to influence the fluidity of cell membranes.[4][5]
These application notes provide a framework for investigating the cellular functions of this compound using common cell-based experimental approaches. The protocols provided are adapted from established methods for studying other long-chain fatty acyl-CoAs and can be optimized for your specific cell type and experimental questions.
Potential Research Applications
-
Metabolic Studies: Investigate the role of this compound as a substrate for mitochondrial β-oxidation and its impact on cellular energy homeostasis.
-
Lipid Storage: Examine the incorporation of this compound into neutral lipids and its effect on lipid droplet formation and morphology.
-
Cell Signaling: Determine if this compound can activate nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), and modulate the expression of target genes involved in lipid metabolism.
-
Drug Development: Explore the potential of this compound or its derivatives to modulate lipid metabolism in the context of metabolic diseases.
Data Presentation
Table 1: Hypothetical Effects of this compound on Cellular Respiration
| Treatment | Basal Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Fatty Acid Oxidation Rate (pmol/min) |
| Vehicle Control | 100 ± 5 | 250 ± 15 | 20 ± 3 |
| This compound (10 µM) | 120 ± 7 | 300 ± 20 | 45 ± 5 |
| This compound (50 µM) | 150 ± 10 | 380 ± 25 | 80 ± 8 |
| Etomoxir (40 µM) | 80 ± 6 | 180 ± 12 | 5 ± 1 |
OCR: Oxygen Consumption Rate. Data are presented as mean ± standard deviation and are representative of a typical Seahorse XF experiment.
Table 2: Hypothetical Quantification of Lipid Accumulation
| Treatment | Oil Red O Staining (Fold Change vs. Control) | Triglyceride Content (µg/mg protein) |
| Vehicle Control | 1.0 | 15 ± 2 |
| This compound (10 µM) | 1.8 ± 0.2 | 28 ± 3 |
| This compound (50 µM) | 3.5 ± 0.4 | 55 ± 6 |
| Oleic Acid (100 µM) - Positive Control | 4.2 ± 0.5 | 70 ± 8 |
Data are presented as mean ± standard deviation.
Table 3: Hypothetical Gene Expression Changes Following this compound Treatment
| Gene Target | Treatment | Fold Change in Protein Expression (vs. Control) |
| PPARα | This compound (50 µM) | 1.2 ± 0.1 |
| CPT1A | This compound (50 µM) | 2.5 ± 0.3 |
| ACOX1 | This compound (50 µM) | 2.1 ± 0.2 |
CPT1A: Carnitine Palmitoyltransferase 1A, ACOX1: Acyl-CoA Oxidase 1. Data are representative of a Western blot analysis and are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Assessment of Fatty Acid Oxidation using a Seahorse XF Analyzer
This protocol measures the rate of fatty acid oxidation (FAO) by monitoring the oxygen consumption rate (OCR) in live cells.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Palmitate-BSA FAO Substrate[6]
-
Seahorse XF Base Medium
-
L-Carnitine
-
This compound
-
Etomoxir (positive inhibitor of FAO)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Substrate Preparation: Prepare a stock solution of this compound. On the day of the assay, conjugate it to bovine serum albumin (BSA) to create a bio-available substrate. A similar protocol to the Seahorse XF Palmitate-BSA FAO Substrate can be followed.[6][7]
-
Assay Medium Preparation: Supplement Seahorse XF Base Medium with 0.5 mM L-Carnitine and adjust the pH to 7.4.[8]
-
Cell Preparation: One hour before the assay, wash the cells with the prepared assay medium. Replace the medium with fresh assay medium containing the this compound-BSA substrate or a BSA vehicle control.[8]
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer.
-
Measure the basal OCR.
-
Inject inhibitors of other metabolic pathways (e.g., glucose and glutamine oxidation) to ensure the measured OCR is primarily from FAO.
-
Inject Etomoxir as a control to confirm that the observed OCR is due to carnitine palmitoyltransferase-dependent fatty acid oxidation.
-
-
Data Analysis: The Seahorse XF software will calculate OCR in real-time. A higher OCR in the presence of this compound compared to the vehicle control indicates its utilization as a substrate for FAO.[8]
Workflow for Seahorse XF Fatty Acid Oxidation Assay.
Protocol 2: Analysis of Cellular Lipid Accumulation by Oil Red O Staining
This protocol visualizes and quantifies the accumulation of neutral lipids in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
10% Formalin
-
Oil Red O staining solution (0.5% in isopropanol (B130326), diluted with water)[9]
-
60% Isopropanol
-
Hematoxylin (B73222) for counterstaining (optional)
-
Microscope
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound-BSA for a specified period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., oleic acid).
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for 30-60 minutes.[9]
-
Washing: Wash the cells twice with deionized water.
-
Staining: Remove the water and add 60% isopropanol for 5 minutes. Replace with the Oil Red O working solution and incubate for 10-20 minutes.[9][10]
-
Washing: Remove the Oil Red O solution and wash with water until excess stain is removed.[9]
-
Counterstaining (Optional): Stain the nuclei with hematoxylin for 1 minute and wash with water.[9]
-
Visualization: Mount the coverslips on microscope slides and observe under a light microscope. Lipid droplets will appear as red-orange structures.
-
Quantification: Capture images and quantify the stained area or intensity using image analysis software (e.g., ImageJ). Alternatively, the stain can be extracted with isopropanol and the absorbance measured at 492 nm.[9]
Workflow for Oil Red O Staining.
Protocol 3: Western Blot Analysis of PPARα Target Gene Expression
This protocol determines if this compound treatment leads to the activation of the PPARα signaling pathway by measuring the protein expression of its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARα, anti-CPT1A, anti-ACOX1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound-BSA for an appropriate duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer. Collect the lysates and centrifuge to pellet cell debris.[11]
-
Protein Quantification: Determine the protein concentration of the supernatant using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-CPT1A) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathway
Long-chain fatty acyl-CoAs are known to be endogenous ligands for PPARα.[13] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. These target genes are often involved in fatty acid uptake, transport, and catabolism.
PPARα signaling pathway activation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Fatty Acid Binding Proteins and Long Chain Fatty Acids in Modulating Nuclear Receptors and Gene Transcription - ProQuest [proquest.com]
- 3. Fatty acyl-CoA thioesters are ligands of hepatic nuclear factor-4alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 11. Activation of Peroxisome Proliferator-activated Receptor α (PPARα) Suppresses Hypoxia-inducible Factor-1α (HIF-1α) Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Protocol for PPAR gamma Antibody (NBP2-22106): Novus Biologicals [novusbio.com]
- 13. Fatty-acyl-CoA thioesters inhibit recruitment of steroid receptor co-activator 1 to alpha and gamma isoforms of peroxisome-proliferator-activated receptors by competing with agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 18-Methylnonadecanoyl-CoA in Lipid Bilayer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-methylnonadecanoyl-CoA is a saturated, branched-chain, very-long-chain fatty acyl-CoA. Its unique structure, featuring a methyl branch near the terminus of a 20-carbon chain, suggests significant implications for the biophysical properties of lipid bilayers. While direct studies on this compound are limited, extensive research on analogous branched-chain fatty acids (BCFAs) and very-long-chain fatty acids (VLCFAs) provides a strong framework for predicting its behavior and designing experiments.
BCFAs are known to modulate membrane fluidity, acting similarly to unsaturated fatty acids by disrupting the tight packing of acyl chains.[1][2][3][4] This increase in fluidity can influence a variety of membrane-dependent processes, including the function of embedded proteins and the formation of lipid domains. The very-long-chain nature of this compound also suggests the potential for complex conformational behavior within the bilayer, such as interdigitation with the opposing leaflet.[5][6]
These application notes provide a comprehensive guide for incorporating this compound into lipid bilayer models and for characterizing its effects on membrane structure and function. The protocols outlined below are designed to be adaptable for various research and drug development applications, from fundamental biophysical studies to the investigation of drug-membrane interactions.
Predicted Effects on Lipid Bilayer Properties
Based on studies of similar lipid species, the incorporation of this compound into a lipid bilayer is expected to:
-
Increase Membrane Fluidity: The methyl branch will likely disrupt the ordered packing of adjacent acyl chains, leading to a more fluid, liquid-disordered state.[1][2][3]
-
Decrease Bilayer Thickness: Increased disorder in the acyl chains can lead to a decrease in the overall thickness of the lipid bilayer.[4]
-
Alter Mechanical Properties: The change in fluidity and packing is expected to decrease the bending modulus and viscosity of the membrane.[1][2]
-
Influence Phase Behavior: In mixed lipid systems, this compound may promote the formation of disordered domains and alter the phase transition temperature of the bulk lipid.
-
Modulate Protein Function: Changes in the lipid environment can allosterically regulate the activity of membrane proteins.[7][8][9]
Data Presentation: Comparative Biophysical Parameters
The following tables summarize quantitative data from studies on lipid bilayers containing branched-chain and very-long-chain fatty acids, providing a basis for expected outcomes with this compound.
Table 1: Effect of Branched-Chain vs. Straight-Chain Fatty Acid Content on Bilayer Properties
| Property | Increasing Straight-Chain Fatty Acid (n16:0) Content in a Branched-Chain (anteiso-C15:0 and anteiso-C17:0) Dominant Bilayer | Reference |
| Bilayer Thickness | Increases | [2] |
| Area per Lipid | Decreases | [2] |
| Bending Modulus | Increases | [1][3] |
| Viscosity | Increases | [2] |
Table 2: Influence of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) on Membrane Properties
| Property | Effect of Incorporating 0.1 mol% VLC-PUFA (32:6 n-3) into a DSPC Monolayer | Reference |
| Mean Molecular Area | Significant Increase | [10] |
| Compression Modulus | Increased by 28 mN/m | [10] |
| Lipid "Flip-Flop" Rate | Increased Fourfold | [10] |
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing this compound
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.
Materials:
-
Primary phospholipid (e.g., DOPC, DPPC, or a natural lipid extract)
-
This compound
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringe
Procedure:
-
Lipid Film Formation:
-
Co-dissolve the desired amounts of the primary phospholipid and this compound in chloroform in a round-bottom flask. A molar ratio of 95:5 (phospholipid:this compound) is a reasonable starting point.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the primary lipid.[11]
-
This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a gas-tight syringe and pass it through the extruder multiple times (typically 11-21 passes) to form LUVs.[12]
-
The resulting liposome (B1194612) suspension can be stored at 4°C.
-
Protocol 2: Characterization of Membrane Fluidity using Laurdan Generalized Polarization (GP)
This protocol uses the fluorescent probe Laurdan to assess changes in membrane fluidity upon incorporation of this compound.
Materials:
-
Liposome suspension (prepared as in Protocol 1)
-
Laurdan stock solution (in ethanol (B145695) or DMSO)
-
Fluorescence spectrophotometer
Procedure:
-
Probe Incorporation:
-
Add Laurdan to the liposome suspension to a final probe-to-lipid molar ratio of 1:500.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to 350 nm.
-
Record the emission spectra from 400 nm to 550 nm. You will observe two emission peaks, one around 440 nm (corresponding to the ordered phase) and another around 490 nm (corresponding to the disordered phase).
-
-
GP Calculation:
-
Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.
-
A decrease in the GP value indicates an increase in membrane fluidity.
-
Protocol 3: Analysis of Bilayer Thickness and Structure using Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique to determine the lamellar repeat distance (d-spacing) and overall structure of lipid bilayers.
Materials:
-
Concentrated liposome suspension or multilamellar vesicle (MLV) preparation
-
SAXS instrument
Procedure:
-
Sample Preparation:
-
Prepare highly concentrated lipid samples (MLVs are often suitable) in the desired buffer.
-
Load the sample into a temperature-controlled sample holder.
-
-
Data Acquisition:
-
Acquire SAXS data over a range of scattering vectors (q).
-
The resulting data will show a series of peaks for lamellar structures.
-
-
Data Analysis:
-
The position of the first-order diffraction peak (q001) can be used to calculate the lamellar repeat distance (d) using the formula: d = 2π / q001
-
Analysis of higher-order peaks can provide more detailed information about the electron density profile and bilayer thickness.
-
Mandatory Visualizations
Caption: Workflow for the preparation and biophysical characterization of liposomes.
Caption: Predicted effects of this compound on lipid bilayer properties.
Concluding Remarks
The study of this compound in lipid bilayers offers a valuable opportunity to understand the role of branched-chain, very-long-chain fatty acids in modulating membrane properties. The protocols and data presented here provide a robust starting point for researchers to explore these effects. The insights gained from such studies will be crucial for advancing our understanding of membrane biology and for the development of novel therapeutic strategies that target membrane-associated processes.
References
- 1. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying Membrane Protein-Lipid Interactions with Lipidomic Lipid Exchange-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Membrane Protein Activity Induces Specific Molecular Changes in Nanodiscs Monitored by FTIR Difference Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Membrane Lipid-Protein Interactions – Brown Lab [sites.arizona.edu]
- 10. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
Application Notes and Protocols for the Isolation of Meibum Containing 18-Methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meibum, the lipid-rich secretion of the meibomian glands, forms the superficial layer of the tear film, preventing evaporation and maintaining ocular surface health. Its complex composition includes a diverse array of lipids, including very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). 18-methyleicosanoic acid (18-MEA) is a known anteiso-branched fatty acid found in other sebaceous secretions, and its activated precursor, 18-methylnonadecanoyl-CoA, is hypothesized to be a key intermediate in the biosynthesis of specific lipid species within the meibomian glands. The isolation and analysis of this specific acyl-CoA can provide valuable insights into meibomian gland metabolism, the etiology of dry eye disease, and the development of novel therapeutic agents.
This document provides a detailed protocol for the collection of human meibum and the subsequent isolation and preparation of this compound for analysis. The methodology combines established techniques for meibum collection with robust protocols for the extraction and analysis of long-chain acyl-CoAs from tissues.
Data Presentation
The following table summarizes the typical composition of major lipid classes in human meibum and provides estimated concentrations of long-chain acyl-CoAs in mammalian cells, which can serve as a reference for expected yields. Note that the specific concentration of this compound in meibum has not been definitively quantified and will be a novel finding of this protocol.
| Lipid Class | Relative Abundance in Meibum (% of total lipids)[1] | Analyte | Tissue/Cell Type | Reported Concentration (pmol/mg protein or pmol/10^6 cells)[2] |
| Wax Esters | ~37% | C16:0-CoA | RAW264.7 cells | ~2.5 |
| Cholesteryl Esters | ~43% | C18:0-CoA | RAW264.7 cells | ~1.0 |
| Triglycerides & Diglycerides | Variable | C24:0-CoA | MCF7 cells | ~15 |
| Free Fatty Acids | 15-30% | C26:0-CoA | MCF7 cells | ~12 |
| Phospholipids | Low | C26:1-CoA | MCF7 cells | ~8 |
| Target Analyte | This compound | Meibum | To be determined by this protocol |
Experimental Protocols
This protocol is divided into three main sections: Meibum Collection, Acyl-CoA Extraction, and Sample Preparation for Mass Spectrometry.
Part 1: Human Meibum Collection
Materials:
-
Sterile glass microcapillary tubes (1-5 µL)
-
Platinum spatula
-
Sterile cotton swabs
-
Slit-lamp biomicroscope
-
Microcentrifuge tubes (pre-chilled on dry ice)
-
Gloves
Procedure:
-
Seat the subject comfortably at a slit-lamp biomicroscope.
-
Gently evert the lower eyelid to expose the meibomian gland orifices.
-
Apply gentle, steady pressure to the eyelid margin using a sterile cotton swab or the rounded end of a platinum spatula.
-
As clear meibum is expressed from the orifices, collect the secretion using a sterile glass microcapillary tube or by gently scraping with the platinum spatula. Avoid contact with the conjunctiva or tear film to minimize contamination.
-
Immediately transfer the collected meibum into a pre-chilled microcentrifuge tube on dry ice to quench metabolic activity.
-
Store the collected meibum samples at -80°C until extraction.
Part 2: Extraction of this compound
This protocol is adapted from methods for extracting long-chain acyl-CoAs from tissues.
Materials:
-
Collected meibum sample (frozen)
-
Internal standard (e.g., C17:0-CoA or a custom synthesized isotope-labeled this compound)
-
Extraction Buffer: 100 mM KH2PO4, pH 4.9
-
2-propanol
-
Acetonitrile
-
Saturated (NH4)2SO4
-
Solid Phase Extraction (SPE) columns (Oasis MAX or similar mixed-mode anion exchange)
-
SPE Conditioning Solution: Methanol (B129727)
-
SPE Equilibration Solution: Water
-
SPE Wash Solution 1: 2% Formic acid in water
-
SPE Wash Solution 2: Methanol
-
SPE Elution Solution: 2% Ammonium (B1175870) hydroxide (B78521) in methanol
-
Glass homogenizer
-
Refrigerated centrifuge
-
Nitrogen evaporator
Procedure:
-
To the frozen meibum sample in the microcentrifuge tube, add 200 µL of ice-cold Extraction Buffer and the internal standard.
-
Homogenize the sample thoroughly using a micro-pestle or by brief sonication on ice.
-
Add 200 µL of 2-propanol and homogenize again.
-
Add 25 µL of saturated (NH4)2SO4 and 400 µL of acetonitrile. Vortex vigorously for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic phase containing the acyl-CoAs to a new tube.
-
Dilute the extract with 1 mL of 100 mM KH2PO4 (pH 4.9).
-
Solid Phase Extraction (SPE) for Purification:
-
Condition an SPE column with 3 mL of methanol.
-
Equilibrate the column with 3 mL of water.
-
Load the diluted supernatant onto the SPE column.
-
Wash the column with 3 mL of 2% formic acid in water.
-
Wash the column with 3 mL of methanol.
-
Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry the eluate under a gentle stream of nitrogen.
-
Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50 µL of 50:50 acetonitrile:water with 0.1% formic acid).
Part 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from ~40% B to 95% B over 10-15 minutes to resolve long-chain acyl-CoAs.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Method: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound ([M+H]+) and a specific product ion will need to be determined. A neutral loss scan of 507 Da is also characteristic of acyl-CoAs.
MRM Transition for this compound (Predicted):
-
Precursor Ion (Q1): m/z corresponding to [C40H74N7O17P3S + H]+
-
Product Ion (Q3): A specific fragment ion to be determined by infusion of a standard or by in-silico fragmentation prediction.
Visualizations
Caption: Experimental workflow for the isolation and analysis of this compound from meibum.
Caption: Biosynthetic pathway of anteiso-branched fatty acids in meibomian glands.
References
Application Notes and Protocols: Stable Isotope Labeling of 18-methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. The introduction of heavy isotopes, such as ¹³C, ²H (deuterium), ¹⁵N, or ¹⁸O, into a molecule of interest allows for its differentiation from its unlabeled, endogenous counterparts by mass spectrometry. This enables precise tracking and quantification of metabolic fluxes, pathway elucidation, and the study of disease mechanisms.[]
This document provides detailed application notes and protocols for the use of stable isotope-labeled 18-methylnonadecanoyl-CoA. While specific literature on this compound is limited, the principles and methodologies described herein are based on well-established practices for other long-chain fatty acyl-CoAs and are intended to serve as a comprehensive guide for researchers. 18-Methylnonadecanoic acid is a C20 branched-chain fatty acid, and its activated form, this compound, is expected to participate in various metabolic processes, including fatty acid oxidation and incorporation into complex lipids.
Applications
The use of stable isotope-labeled this compound can be applied to a variety of research areas:
-
Metabolic Flux Analysis: Tracing the incorporation of the labeled acyl-CoA into downstream metabolites and complex lipids provides quantitative data on the kinetics of lipid synthesis and turnover.[][2] This is crucial for understanding how metabolic pathways are regulated under different physiological or pathological conditions.
-
Disease Mechanism Elucidation: Isotope-labeled lipids are instrumental in studying lipid metabolism alterations in diseases such as metabolic syndrome, cardiovascular diseases, and cancer.[] By comparing the metabolic fate of labeled this compound in healthy versus diseased models, researchers can identify dysregulated pathways and potential therapeutic targets.
-
Drug Development and Pharmacology: In pharmaceutical research, labeled fatty acyl-CoAs can be used to assess the impact of drug candidates on lipid metabolism.[] This includes evaluating a drug's influence on fatty acid uptake, activation, and incorporation into various lipid classes, aiding in the determination of efficacy and potential off-target effects.
-
Internal Standards for Quantitative Mass Spectrometry: Stable isotope-labeled molecules are considered the gold standard for internal standards in quantitative mass spectrometry-based assays due to their similar chemical and physical properties to the endogenous analyte.[3][4]
Experimental Protocols
The following protocols are generalized for the use of stable isotope-labeled this compound in cell culture and in vivo experiments. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro Labeling of Cultured Cells
This protocol describes the introduction of stable isotope-labeled 18-methylnonadecanoic acid (which will be intracellularly converted to this compound) into cultured cells to study its metabolism.
Materials:
-
Stable isotope-labeled 18-methylnonadecanoic acid (e.g., ¹³C₂₀, D₄₀)
-
Fatty acid-free bovine serum albumin (BSA)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)
-
Internal standards for mass spectrometry analysis
Procedure:
-
Preparation of Labeled Fatty Acid-BSA Complex:
-
Dissolve the stable isotope-labeled 18-methylnonadecanoic acid in ethanol.
-
In a sterile tube, add the fatty acid solution to a solution of fatty acid-free BSA in serum-free cell culture medium.
-
Incubate at 37°C for 30-60 minutes to allow for complex formation.
-
Sterilize the complex by passing it through a 0.22 µm filter.
-
-
Cell Culture and Labeling:
-
Plate cells and grow to the desired confluency.
-
Remove the growth medium and wash the cells twice with sterile PBS.
-
Add cell culture medium containing the labeled fatty acid-BSA complex to the cells. The final concentration of the labeled fatty acid should be optimized based on the cell type and experimental goals.
-
Incubate the cells for the desired period (e.g., 1, 4, 8, 24 hours) to allow for uptake and metabolism of the labeled fatty acid.
-
-
Cell Harvesting and Lipid Extraction:
-
After the incubation period, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold PBS to the plate and scrape the cells.
-
Transfer the cell suspension to a tube and centrifuge to pellet the cells.
-
Perform lipid extraction on the cell pellet using a standard method such as the Folch or Bligh-Dyer method.
-
The extracted lipids can then be analyzed by mass spectrometry.
-
Protocol 2: In Vivo Labeling in Animal Models
This protocol outlines the administration of stable isotope-labeled 18-methylnonadecanoic acid to an animal model to trace its in vivo disposition.
Materials:
-
Stable isotope-labeled 18-methylnonadecanoic acid
-
Vehicle for administration (e.g., corn oil, TPGS)
-
Animal model (e.g., mouse, rat)
-
Blood collection supplies
-
Tissue harvesting tools
-
Solvents for lipid extraction
Procedure:
-
Preparation of Dosing Solution:
-
Formulate the stable isotope-labeled 18-methylnonadecanoic acid in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection).
-
-
Animal Dosing:
-
Administer the dosing solution to the animals. The dose and route of administration will depend on the specific research question.[5]
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 1, 4, 8, 24 hours) to analyze the plasma lipid profile.[5]
-
At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, heart, brain).
-
-
Sample Processing and Lipid Extraction:
-
Process blood to obtain plasma.
-
Homogenize the harvested tissues.
-
Perform lipid extraction on plasma and tissue homogenates.
-
-
Analysis:
-
Analyze the extracted lipids by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the incorporation of the stable isotope label into various lipid species.
-
Data Presentation
Quantitative data from stable isotope labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Incorporation of ¹³C-18-methylnonadecanoyl-CoA into Different Lipid Classes in Cultured Hepatocytes.
| Lipid Class | Unlabeled (Endogenous) Abundance (Peak Area) | ¹³C-Labeled Abundance (Peak Area) | % Label Incorporation |
| Phosphatidylcholine | 1.2 x 10⁸ | 3.5 x 10⁶ | 2.9% |
| Phosphatidylethanolamine | 8.5 x 10⁷ | 2.1 x 10⁶ | 2.5% |
| Triglycerides | 2.5 x 10⁹ | 9.8 x 10⁷ | 3.9% |
| Cholesteryl Esters | 4.1 x 10⁷ | 1.2 x 10⁶ | 2.9% |
Table 2: Hypothetical Distribution of ¹³C-Label in Various Tissues Following Oral Administration of ¹³C-18-methylnonadecanoic Acid in Mice.
| Tissue | Total ¹³C-Labeled Lipid (nmol/g tissue) |
| Liver | 150.2 |
| Adipose Tissue | 250.5 |
| Heart | 85.7 |
| Skeletal Muscle | 60.1 |
| Brain | 12.3 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively visualize experimental workflows and metabolic pathways.
Conclusion
The use of stable isotope-labeled this compound is a valuable tool for investigating the complexities of branched-chain fatty acid metabolism. The protocols and applications outlined in this document provide a framework for researchers to design and execute experiments aimed at understanding the role of this specific acyl-CoA in health and disease. While the provided protocols are based on general principles for long-chain fatty acids, they serve as a robust starting point for developing more specific assays tailored to the unique properties and metabolic pathways of this compound. The combination of in vitro and in vivo labeling with advanced mass spectrometry techniques will undoubtedly contribute to a deeper understanding of lipid biology.
References
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
Application Notes and Protocols for GC-MS Analysis of 18-methylnonadecanoyl-CoA via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of fatty acids. However, the direct analysis of long-chain fatty acyl-CoAs, such as 18-methylnonadecanoyl-CoA, is challenging due to their low volatility and thermal instability. To overcome these limitations, a derivatization strategy is employed. This typically involves a two-step process: hydrolysis of the acyl-CoA to release the free fatty acid, followed by derivatization of the fatty acid to a more volatile and thermally stable form. This application note provides detailed protocols for the derivatization of this compound for subsequent GC-MS analysis.
The primary challenge in analyzing fatty acyl-CoAs by GC-MS is their high molecular weight and the presence of the polar coenzyme A moiety, which makes them non-volatile. Therefore, the common strategy is to first cleave the thioester bond to liberate the free fatty acid, 18-methylnonadecanoic acid. This branched-chain fatty acid is then derivatized to increase its volatility and improve its chromatographic properties. The two most common derivatization techniques for fatty acids are esterification (typically methylation to form a fatty acid methyl ester, FAME) and silylation.
Hydrolysis of this compound
Prior to derivatization, the this compound must be hydrolyzed to yield the free fatty acid, 18-methylnonadecanoic acid. Alkaline hydrolysis is a common and effective method for this purpose.[1]
Protocol: Alkaline Hydrolysis
-
Sample Preparation: To an appropriate amount of your this compound sample in a glass reaction vial, add 1 mL of 2 M methanolic KOH.
-
Reaction: Cap the vial tightly and vortex vigorously for 30 seconds. Place the vial in a heating block or water bath set at 70°C for 2 minutes.[2]
-
Neutralization: After cooling to room temperature, add 1.2 mL of 1.0 M HCl to neutralize the solution. Gently stir the mixture.[2]
-
Extraction: Add 1 mL of n-hexane, vortex, and allow the layers to separate. The upper hexane (B92381) layer contains the free fatty acid.
-
Sample Collection: Carefully transfer the upper organic layer to a clean vial for the subsequent derivatization step.
Derivatization Techniques for 18-methylnonadecanoic Acid
Once the free fatty acid has been liberated, it must be derivatized to make it amenable for GC-MS analysis. The following sections detail the protocols for the two most common methods: acid-catalyzed esterification to form a Fatty Acid Methyl Ester (FAME) and silylation to form a trimethylsilyl (B98337) (TMS) ester.
Method 1: Acid-Catalyzed Esterification (Methylation)
This is a widely used method that converts the carboxylic acid to its corresponding methyl ester, which is significantly more volatile.[3][4][5] Boron trifluoride (BF₃) in methanol (B129727) is a common and effective reagent for this purpose.[5][6][7]
Protocol: Esterification using Boron Trifluoride-Methanol
-
Sample Preparation: The extracted 18-methylnonadecanoic acid in hexane from the hydrolysis step should be dried down under a gentle stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol) to the dried sample.[3]
-
Reaction: Securely cap the vial and heat at 60°C for 10 minutes in a heating block or water bath.[4]
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane to the vial. Shake the vial vigorously to ensure the FAME is extracted into the non-polar hexane layer.[4]
-
Phase Separation: Allow the layers to settle. The upper hexane layer contains the 18-methylnonadecanoyl methyl ester.
-
Sample for GC-MS: Carefully transfer the upper organic layer to an autosampler vial for GC-MS analysis.
Method 2: Silylation
Silylation replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, creating a less polar and more volatile TMS ester.[3][6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a commonly used silylating agent.[3][6]
Protocol: Silylation using BSTFA with 1% TMCS
-
Sample Preparation: The extracted 18-methylnonadecanoic acid in hexane from the hydrolysis step must be completely dried under a stream of nitrogen in a reaction vial. This method is highly sensitive to moisture.[3][6]
-
Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., acetonitrile (B52724) or pyridine) to dissolve the dried fatty acid. Then, add a 10-fold molar excess of BSTFA with 1% TMCS.
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3][6]
-
Sample for GC-MS: After cooling, the sample is ready for direct injection into the GC-MS. If necessary, a solvent like dichloromethane (B109758) can be added.[3]
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Data Presentation
The following tables summarize typical quantitative parameters for the derivatization and subsequent GC-MS analysis of long-chain fatty acids. These values can serve as a starting point for method development for this compound.
Table 1: Derivatization Reaction Conditions
| Parameter | Acid-Catalyzed Esterification | Silylation |
| Reagent | 12-14% BF₃ in Methanol | BSTFA + 1% TMCS |
| Solvent | Hexane (for extraction) | Acetonitrile or Pyridine |
| Temperature | 60°C | 60°C |
| Time | 10 minutes | 60 minutes |
| Key Considerations | Relatively robust | Highly moisture sensitive |
Table 2: Typical GC-MS Parameters for FAME Analysis
| Parameter | Value |
| Injection Mode | Splitless or Split (e.g., 15:1)[3] |
| Injection Volume | 1 µL[3] |
| Injector Temperature | 220-250°C[3] |
| Carrier Gas | Helium[3] |
| Flow Rate | 0.6 - 1.0 mL/min[3] |
| Oven Program | Initial 70°C, ramp to ~240°C[3] |
| MS Ionization Mode | Electron Impact (EI) at 70 eV[3] |
Signaling Pathways and Logical Relationships
The derivatization process itself does not involve biological signaling pathways. However, the logical relationship of the experimental steps is crucial for successful analysis. The following diagram illustrates the decision-making process for choosing a derivatization method.
Caption: Decision tree for derivatization method selection.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. aocs.org [aocs.org]
Application Notes and Protocols for 18-Methylnonadecanoyl-CoA in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylnonadecanoyl-CoA is a C20 iso-branched very-long-chain acyl-CoA (VLC-acyl-CoA). While direct research on the specific applications of this compound in drug discovery is limited, its structural similarity to other very-long-chain fatty acids (VLCFAs) and their CoA esters suggests its potential utility in several key areas of therapeutic research. VLCFAs and their metabolic pathways are integral to cellular function, and their dysregulation is implicated in a variety of diseases. These application notes provide a framework for exploring the potential of this compound as a tool in drug discovery, based on the established roles of related molecules.
VLCFAs are fatty acids with chain lengths of 22 carbons or more, although some definitions include those with 20 carbons.[1] They are crucial components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for signaling molecules.[2] The metabolism of VLCFAs, including their synthesis via fatty acid elongases (ELOVLs) and degradation through peroxisomal and mitochondrial β-oxidation, is tightly regulated.[2][3] Defects in these pathways can lead to severe inherited disorders such as X-linked adrenoleukodystrophy (X-ALD) and very long-chain acyl-CoA dehydrogenase deficiency (VLCADD).[3][4]
Long-chain fatty acyl-CoAs are also known to act as signaling molecules that can modulate the activity of transcription factors, thereby influencing gene expression related to lipid metabolism.[5] This positions molecules like this compound as potential modulators of these pathways and as valuable tools for studying enzymes involved in lipid metabolism.
Potential Therapeutic Areas and Applications
The unique structure of this compound may offer specificity in targeting enzymes and pathways involved in lipid metabolism. Potential applications in drug discovery include:
-
Metabolic Diseases: Investigating its role as a substrate or modulator of enzymes in fatty acid oxidation pathways. Dysregulation of these pathways is central to conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). The accumulation of fatty acyl-CoAs can lead to cellular dysfunction.[4]
-
Neurological Disorders: VLCFAs are critical for the proper function of the nervous system, particularly in the formation and maintenance of myelin.[3] this compound could be used to study enzymes involved in VLCFA metabolism that are implicated in neurodegenerative diseases like X-ALD.
-
Inflammatory Conditions: Certain fatty acids and their derivatives have been shown to possess anti-inflammatory properties.[6][7] The potential of this compound to modulate inflammatory pathways could be a valuable area of investigation.
-
Oncology: Cancer cells often exhibit altered lipid metabolism. Targeting enzymes involved in fatty acid synthesis and oxidation is an emerging strategy in cancer therapy. This compound could be used as a substrate in high-throughput screening assays to identify inhibitors of these enzymes.
Quantitative Data Summary
| Parameter | Enzyme/Target | This compound | Control Compound (e.g., Lignoceryl-CoA) | Test Inhibitor | Reference |
| Km (µM) | Acyl-CoA Dehydrogenase | Data to be determined | Comparative value | N/A | Citation |
| Vmax (nmol/min/mg) | Acyl-CoA Dehydrogenase | Data to be determined | Comparative value | N/A | Citation |
| IC50 (µM) | Target Inhibitor | N/A | N/A | Data to be determined | Citation |
| Binding Affinity (Kd, µM) | Transcription Factor X | Data to be determined | Comparative value | Data to be determined | Citation |
| Cellular Uptake (%) | Cell Line Y | Data to be determined | Comparative value | N/A | Citation |
Signaling and Metabolic Pathways
The metabolism of this compound is expected to follow the general pathways of fatty acid elongation and degradation. Understanding these pathways is crucial for identifying potential drug targets.
Fatty Acid Elongation Pathway
VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle. The initial and rate-limiting step is catalyzed by fatty acid elongases (ELOVLs).[2][3]
References
- 1. scispace.com [scispace.com]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Long-Chain Acyl-CoA Quantification
Welcome to the technical support center for the quantification of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of long-chain acyl-CoAs, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based methods.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete cell lysis and extraction: Insufficient disruption of tissue or cells can lead to poor extraction efficiency.[1] Analyte Degradation: Long-chain acyl-CoAs are susceptible to enzymatic and chemical degradation during sample preparation.[1][2][3][4] Inefficient Solid-Phase Extraction (SPE): Improper conditioning, loading, washing, or elution can result in analyte loss.[1] | Optimize Homogenization: Ensure thorough homogenization of the tissue, potentially using a glass homogenizer. A 20-fold excess of extraction solvent to tissue weight is often recommended.[1] Maintain Sample Integrity: Work quickly and keep samples on ice at all times. Use fresh, high-purity solvents and consider adding an internal standard early in the process to monitor recovery.[1] Flash-freeze samples in liquid nitrogen and store them at -80°C.[1] Optimize SPE Protocol: Ensure the SPE column is properly conditioned and equilibrated. Optimize the wash and elution steps to maximize recovery.[1] |
| Poor Chromatographic Peak Shape (Tailing) | Non-specific interactions: Analytes may interact with the stationary phase, leading to poor peak shape.[5] Inappropriate mobile phase pH: The pH of the mobile phase can significantly affect the ionization and retention of acyl-CoAs.[5][6] | Adjust Mobile Phase: The use of a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and resolution on a C18 reversed-phase column.[5][6] Consider Ion-Pairing Reagents: While sometimes challenging to work with, ion-pairing reagents can improve the chromatography of polar and ionic compounds like acyl-CoAs.[7][8] |
| Signal Instability or Loss in Autosampler | Analyte Degradation: Long-chain acyl-CoAs can degrade in the reconstitution solvent over time, even at 4°C.[2][3][4] | Minimize Time in Autosampler: Analyze samples as soon as possible after reconstitution.[2] Optimize Reconstitution Solvent: Test the stability of acyl-CoAs in different solvents to find the one that offers the best stability for your analytes of interest.[2][9] |
| Ion Suppression in Mass Spectrometry | Matrix Effects: Co-eluting compounds from the sample matrix can compete with the analytes for ionization, reducing the signal.[10][11] | Improve Sample Preparation: Utilize techniques like SPE to remove interfering matrix components.[1][6] Optimize Chromatography: Improve chromatographic separation to ensure that the analytes of interest elute in a region free of interfering compounds.[10] Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression.[11] Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for matrix effects.[12] |
| Inaccurate Quantification | Lack of a suitable internal standard: The absence of an appropriate internal standard can lead to variability in quantification. Matrix effects: As mentioned above, ion suppression or enhancement can lead to inaccurate results.[10] | Select an Appropriate Internal Standard: Use a stable isotope-labeled internal standard or an odd-chain acyl-CoA (e.g., C17:0-CoA) that is not naturally present in the sample.[13] Matrix-Matched Calibration Curve: Prepare calibration standards in a matrix that is as close as possible to the actual samples to account for matrix effects.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store tissue samples to ensure the stability of long-chain acyl-CoAs?
A1: For optimal preservation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C to minimize enzymatic and chemical degradation.[1] It is also crucial to avoid repeated freeze-thaw cycles.[1]
Q2: Which analytical method is most suitable for the quantification of long-chain acyl-CoAs?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended method due to its high sensitivity and selectivity.[6][14][15] This technique allows for the precise quantification of individual acyl-CoA species.
Q3: What are the key considerations for developing an LC-MS/MS method for long-chain acyl-CoAs?
A3: Key considerations include:
-
Chromatography: A C18 reversed-phase column is commonly used.[6] The mobile phase often consists of an aqueous component with a buffer (e.g., ammonium hydroxide) and an organic solvent like acetonitrile (B52724).[6]
-
Ionization: Positive electrospray ionization (ESI) mode is typically used.[6][13]
-
Mass Spectrometry: Quantification is usually performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[13] A common fragmentation pattern for acyl-CoAs is the neutral loss of 507 Da.[15]
Q4: Can I use an enzyme-based assay for long-chain acyl-CoA quantification?
A4: Yes, enzyme-based fluorometric or radiometric assays are available and can be a simpler alternative to LC-MS/MS.[16][17][18] These assays measure the total amount of fatty acyl-CoAs but do not provide information on the individual species.[16][18] They are useful for high-throughput screening or when the analysis of individual acyl-CoA species is not required.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on long-chain acyl-CoA quantification, providing an overview of method performance and recovery rates.
Table 1: LC-MS/MS Method Performance for Long-Chain Acyl-CoA Quantification
| Parameter | Value | Reference |
| Accuracy | 94.8% to 110.8% | [6][14] |
| Inter-run Precision | 2.6% to 12.2% | [6][14] |
| Intra-run Precision | 1.2% to 4.4% | [6][14] |
| Limit of Detection (LOD) | Femtomole range | [5][15] |
Table 2: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction
| Extraction Method | Tissue Type | Recovery Rate | Reference |
| Modified extraction with solid-phase purification | Rat Heart, Kidney, Muscle | 70-80% | [19] |
| Acetonitrile/2-propanol extraction with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel purification | Rat Liver | 83-90% (for solid-phase extraction step) | [20] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue for LC-MS/MS Analysis
This protocol is adapted from established methods and is suitable for various tissue types.[1][19]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add 2.0 mL of isopropanol and homogenize again.[1]
-
-
Extraction:
-
Add 4.0 mL of acetonitrile and homogenize.
-
Centrifuge the homogenate at a low speed to pellet the tissue debris.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with methanol followed by water.
-
Equilibrate the column with the homogenization buffer.
-
Load the supernatant onto the SPE column.
-
Wash the column with the homogenization buffer, followed by a wash with 2% formic acid.
-
Elute the acyl-CoAs with 2% ammonium hydroxide in methanol, followed by 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol/water) for LC-MS/MS analysis.
-
Visualizations
Signaling Pathway: Role of Long-Chain Acyl-CoAs in Metabolism
Caption: Metabolic fate of long-chain acyl-CoAs.
Experimental Workflow: Quantification of Long-Chain Acyl-CoAs
Caption: Workflow for long-chain acyl-CoA quantification.
Logical Relationship: Challenges in Quantification
Caption: Key challenges in long-chain acyl-CoA quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bioassaysys.com [bioassaysys.com]
- 19. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
improving stability of 18-methylnonadecanoyl-CoA samples
Welcome to the Technical Support Center for 18-Methylnonadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound samples and to offer troubleshooting assistance for related experimental work.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during the handling, storage, and analysis of this compound.
Issue 1: Sample Degradation During Storage
-
Question: I suspect my this compound sample has degraded during storage. What are the likely causes and how can I prevent this?
-
Answer: The primary cause of degradation for long-chain fatty acyl-CoAs like this compound is hydrolysis of the thioester bond. This is accelerated by the presence of water, especially at neutral to alkaline pH. Oxidation of the fatty acid chain is a lesser concern for saturated branched-chain fatty acids compared to unsaturated ones.
To prevent degradation:
-
Storage as a solid: If you have the powdered form, store it at -20°C or preferably -80°C in a desiccator to minimize exposure to moisture.
-
Storage in solution: For long-term storage, dissolve the sample in a dry, aprotic organic solvent such as 2-propanol or acetonitrile (B52724).[1] Store aliquots at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent both hydrolysis and potential oxidation. Avoid repeated freeze-thaw cycles.
-
Issue 2: Poor Peak Shape in HPLC Analysis
-
Question: My chromatograms for this compound show significant peak tailing or broad peaks. How can I improve the peak shape?
-
Answer: Poor peak shape in reversed-phase HPLC of lipids is often due to secondary interactions with the stationary phase or issues with the mobile phase and sample solvent.
Potential Solutions:
-
Mobile Phase Additives: Incorporate an ion-pairing reagent or a small amount of a weak acid (e.g., 0.1% formic or acetic acid) into your mobile phase. This can help to mask residual silanol (B1196071) groups on the silica-based column that can cause tailing.[2]
-
pH Adjustment: A slightly acidic mobile phase (pH 3-5) can often improve peak shape for fatty acyl-CoAs.[2]
-
Sample Solvent: Dissolve your sample in a solvent that is compatible with the initial mobile phase. A large mismatch in solvent strength can lead to peak distortion.[2]
-
Column Temperature: Increasing the column temperature (e.g., to 60°C) can improve peak shape and separation for lipids by reducing viscosity and improving mass transfer.[3]
-
Guard Column: Use a guard column with the same stationary phase as your analytical column to protect it from contaminants that can cause peak tailing.
-
Issue 3: Low Signal or Inconsistent Results in Mass Spectrometry
-
Question: I am experiencing low signal intensity and poor reproducibility in my LC-MS/MS analysis of this compound. What could be the problem?
-
Answer: Low and inconsistent signals in mass spectrometry of acyl-CoAs can stem from sample degradation during preparation, ion suppression, or suboptimal instrument settings.
Troubleshooting Steps:
-
Sample Preparation: Keep samples cold (on ice or at 4°C) throughout the extraction and preparation process to minimize enzymatic and chemical degradation.[4] Use a rapid extraction protocol.
-
Ion Suppression: The co-elution of other molecules from your sample matrix can suppress the ionization of this compound. Ensure your chromatographic method provides good separation from other sample components.
-
MS Parameters: Optimize the mass spectrometer settings, including capillary voltage, cone voltage, and collision energy, by direct infusion of an this compound standard.[1]
-
Solvent Choice: For reconstitution of dry samples, methanol (B129727) has been shown to provide good stability for acyl-CoAs.[1]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The two primary degradation pathways are:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which breaks the molecule into 18-methylnonadecanoic acid and Coenzyme A. This reaction is accelerated by water and higher pH.
-
Oxidation: While less of a concern for a saturated branched-chain fatty acid, oxidation can potentially occur over long periods, especially if the sample is exposed to oxygen and light. The initial site of oxidation in branched-chain fatty acids is often the alpha-carbon.[5]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For long-term storage, dry aprotic organic solvents are recommended. Good choices include:
-
2-propanol
-
Acetonitrile
-
Methanol (for reconstitution before analysis)[1]
It is crucial to use high-purity, dry solvents to minimize water content.
Q3: At what pH is this compound most stable?
A3: Thioesters are generally most stable in acidic conditions. A slightly acidic pH (e.g., pH 4-6) will slow down the rate of hydrolysis. Neutral to alkaline pH should be avoided for long-term storage in aqueous solutions.
Q4: How does temperature affect the stability of this compound?
A4: Higher temperatures significantly increase the rate of hydrolysis. For optimal stability, samples should be stored at low temperatures, ideally -80°C for long-term storage. During experimental procedures, samples should be kept on ice whenever possible.
III. Data Presentation: Stability of Long-Chain Acyl-CoAs
The following tables summarize representative stability data for long-chain acyl-CoAs under various conditions. While specific data for this compound is not available, these tables provide a general guide based on the behavior of similar molecules.
Table 1: Effect of Temperature on Hydrolysis Rate of a Long-Chain Acyl-CoA in Aqueous Buffer (pH 7.4)
| Temperature (°C) | Approximate Half-life |
| 4 | Several days to weeks |
| 25 (Room Temp) | Hours to a few days |
| 37 | Hours |
Note: This is an estimation based on qualitative data. Actual rates will vary depending on the specific acyl-CoA and buffer conditions.
Table 2: Effect of pH on Hydrolysis Rate of a Long-Chain Acyl-CoA at 25°C
| pH | Relative Hydrolysis Rate |
| 4.0 | Very Slow |
| 6.0 | Slow |
| 7.4 | Moderate |
| 8.5 | Fast |
Note: This table illustrates the general trend of increasing hydrolysis rate with increasing pH.
IV. Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
This protocol allows for the quantification of the remaining this compound over time.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired buffer (e.g., phosphate (B84403) buffer at various pH values) or solvent.
-
Incubation: Incubate the samples at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample and immediately quench the degradation by adding an equal volume of cold acetonitrile containing 0.1% formic acid.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (for the adenine (B156593) group of Coenzyme A).
-
-
Quantification: Create a standard curve with known concentrations of this compound. Calculate the percentage of remaining compound at each time point.
Protocol 2: Identification of Degradation Products by LC-MS/MS
This protocol is designed to identify the products of hydrolysis.
Methodology:
-
Sample Preparation and Incubation: Follow steps 1 and 2 from Protocol 1.
-
Time Points: At selected time points, take an aliquot and prepare for LC-MS/MS analysis as described in Protocol 1, step 3.
-
LC-MS/MS Analysis:
-
LC System: Use a similar HPLC setup as in Protocol 1, but with a flow rate compatible with the mass spectrometer (e.g., 0.3-0.5 mL/min).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS Scan Mode:
-
Full Scan: To identify the molecular ions of the parent compound and potential degradation products. The expected [M+H]⁺ for this compound is m/z 1080.8. The expected [M+H]⁺ for the hydrolysis product 18-methylnonadecanoic acid is m/z 313.5.
-
Product Ion Scan (MS/MS): Fragment the parent ion of this compound to confirm its identity. A characteristic neutral loss of 507 Da is expected for acyl-CoAs.[1]
-
-
V. Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting 18-methylnonadecanoyl-CoA mass spec signal
Technical Support Center: Acyl-CoA Analysis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the mass spectrometry signal of 18-methylnonadecanoyl-CoA, a branched long-chain fatty acyl-coenzyme A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected mass-to-charge ratios?
This compound is a C20 branched-chain fatty acyl-coenzyme A. Due to its long aliphatic chain, it is relatively nonpolar, but the coenzyme A moiety provides a highly polar handle for mass spectrometry analysis. The key to successful analysis is identifying the correct precursor and fragment ions.
Table 1: Key m/z Values for this compound
| Ion Species | Formula | Monoisotopic Mass (Da) | m/z | Notes |
| Neutral Molecule | C₄₁H₇₆N₇O₁₇P₃S | 1059.4231 | N/A | |
| Precursor Ion [M+H]⁺ | C₄₁H₇₇N₇O₁₇P₃S⁺ | 1060.4309 | 1060.43 | Primary ion to target in positive ESI mode. |
| Precursor Ion [M-H]⁻ | C₄₁H₇₅N₇O₁₇P₃S⁻ | 1058.4153 | 1058.42 | Ion to target in negative ESI mode. |
Q2: What are the characteristic fragment ions of this compound in MS/MS analysis?
Long-chain acyl-CoAs exhibit a very consistent fragmentation pattern, which is crucial for setting up Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.[1] The primary fragmentation occurs within the coenzyme A moiety.
-
Positive Ion Mode (+ESI): The most common fragmentation pathway involves the neutral loss of the 5'-phospho-ADP portion (C₁₀H₁₄N₅O₁₀P₂), which has a mass of 507.0 Da.[2][3] Another common fragment ion is the protonated adenosine (B11128) diphosphate (B83284) at m/z 428.037.[4][5]
-
Negative Ion Mode (-ESI): Fragmentation in negative mode can also be used for confirmation, often yielding fragments corresponding to the CoA moiety.[6]
Table 2: Expected Product Ions for this compound ([M+H]⁺ = 1060.43)
| Fragmentation Event | Product Ion m/z | Ion Description | Commonality |
| Neutral Loss of 507 Da | 553.43 | [M+H - C₁₀H₁₄N₅O₁₀P₂]⁺ (Acyl-pantetheine fragment) | Primary |
| CoA-related Fragment | 428.04 | [C₁₀H₁₅N₅O₁₀P₂]⁺ (Adenosine diphosphate fragment) | High |
| CoA-related Fragment | 261.05 | [C₁₀H₁₃N₅O₃]⁺ (Adenine fragment) | Moderate |
Below is a diagram illustrating the primary fragmentation pathway in positive ion mode.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS for Branched-Chain Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of branched-chain acyl-CoAs.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of branched-chain acyl-CoAs, offering systematic solutions to identify and resolve them.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal Intensity | 1. Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in non-acidic aqueous solutions.[1] 2. Inefficient Extraction: The chosen extraction method may not be optimal for branched-chain acyl-CoAs from the specific matrix. 3. Suboptimal Ionization: ESI source parameters may not be optimized for the analytes. 4. Incorrect MS/MS Parameters: Precursor/product ion selection and collision energy may not be ideal.[1] | 1. Sample Handling: Prepare fresh standards and samples. Ensure samples are kept on ice and in an acidic buffer during extraction.[1][2] 2. Extraction Optimization: Test different extraction solvents and methods. A common method involves homogenization in a buffer followed by protein precipitation and solid-phase extraction (SPE).[2][3][4][5] 3. Source Optimization: Adjust desolvation temperature, gas flows, and spray voltage to achieve stable and efficient ionization.[1] 4. MS/MS Optimization: Infuse a standard of the target branched-chain acyl-CoA to optimize precursor and product ions, as well as collision energy. A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da fragment.[6][7] |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column Overload: Injecting too much sample can lead to peak distortion. 2. Inappropriate Mobile Phase: The mobile phase composition may not be suitable for the analytes. 3. Column Contamination or Degradation: The analytical column may be contaminated or have lost performance.[8][9] 4. Sample Solvent Mismatch: The sample solvent may be too strong compared to the initial mobile phase, causing peak distortion.[8] | 1. Reduce Injection Volume: Dilute the sample or decrease the injection volume. 2. Mobile Phase Adjustment: Optimize the mobile phase composition, including the organic solvent, aqueous component, and any additives like formic acid or ammonium (B1175870) formate.[7] 3. Column Maintenance: Flush the column with a strong solvent. If performance does not improve, replace the guard column or the analytical column.[8] 4. Solvent Matching: Dissolve the sample in a solvent that is the same or weaker than the initial mobile phase.[8] |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Preparation: Variations in mobile phase composition can lead to shifts in retention time. 2. Column Temperature Fluctuations: Changes in column temperature can affect retention times.[10] 3. Column Equilibration Issues: Insufficient column equilibration between injections can cause retention time drift.[10] | 1. Consistent Preparation: Prepare fresh mobile phases and ensure accurate measurements of all components.[8] 2. Temperature Control: Use a column oven to maintain a stable temperature.[10] 3. Sufficient Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[10] |
| Inability to Separate Isomers (e.g., isovaleryl-CoA and pivaloyl-CoA) | 1. Insufficient Chromatographic Resolution: The analytical column and mobile phase conditions may not be adequate to separate structurally similar isomers. | 1. Column Selection: Consider using a column with a different stationary phase (e.g., C18, HILIC) or a longer column with a smaller particle size for higher efficiency.[11][12] 2. Gradient Optimization: Optimize the gradient slope and duration to improve the separation of closely eluting peaks. 3. Mobile Phase Modifiers: Experiment with different mobile phase additives to alter selectivity. |
Frequently Asked Questions (FAQs)
1. What are the best extraction methods for branched-chain acyl-CoAs from tissues?
A frequently used method involves homogenizing the tissue in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to minimize enzymatic degradation, followed by protein precipitation with an organic solvent like acetonitrile (B52724) or a mixture of methanol (B129727) and water.[1][2] Solid-phase extraction (SPE) is often employed for further purification and concentration of the acyl-CoAs before LC-MS analysis.[2]
2. How can I improve the quantification accuracy of my branched-chain acyl-CoA measurements?
The gold standard for accurate quantification is the use of stable isotope-labeled internal standards.[13][14] This involves spiking the sample with a known amount of a heavy-isotope-labeled version of the analyte (e.g., 13C-labeled).[13][15][16] This internal standard co-elutes with the endogenous analyte and experiences similar matrix effects and ionization suppression, allowing for more accurate correction and quantification.[14][17]
3. What are the typical MS/MS transitions for branched-chain acyl-CoAs?
Most acyl-CoAs, including branched-chain variants, exhibit a characteristic neutral loss of a 507 Da fragment in positive ion mode, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[6][7] Therefore, a common strategy for developing a Multiple Reaction Monitoring (MRM) method is to select the protonated molecule [M+H]+ as the precursor ion and the fragment resulting from the neutral loss of 507 as the product ion.[7] However, it is always recommended to optimize these transitions by infusing a pure standard of the specific branched-chain acyl-CoA of interest.
4. Which ionization mode, positive or negative, is better for branched-chain acyl-CoA analysis?
Positive electrospray ionization (ESI) mode is generally preferred for the analysis of acyl-CoAs as it has been shown to be more sensitive.[6][11]
5. How can I confirm the identity of a branched-chain acyl-CoA peak in my chromatogram?
Several methods can be used for confirmation:
-
Retention Time Matching: Compare the retention time of the peak in your sample to that of a pure analytical standard run under the same chromatographic conditions.
-
Spiking: Spike your sample with a small amount of the pure standard. An increase in the peak height at the expected retention time confirms the identity.
-
MS/MS Fragmentation Pattern: The fragmentation pattern of the peak in your sample should match that of the pure standard. Monitoring multiple MRM transitions for the same compound can increase confidence in identification.[11]
Experimental Protocols
Protocol 1: Extraction of Branched-Chain Acyl-CoAs from Mammalian Tissue
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and keep it on dry ice.
-
In a pre-chilled glass homogenizer, add 1 mL of ice-cold extraction buffer (100 mM KH2PO4, pH 4.9).[2]
-
Add the frozen tissue to the buffer and homogenize thoroughly on ice.
-
Spike the homogenate with a known amount of the appropriate stable isotope-labeled internal standard for the branched-chain acyl-CoA of interest.
-
-
Protein Precipitation and Extraction:
-
Add 2 mL of ice-cold acetonitrile to the tissue homogenate.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).
-
-
Sample Preparation for LC-MS:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Centrifuge to remove any particulates and transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Data Presentation
Table 1: Example MRM Parameters for Selected Branched-Chain Acyl-CoAs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isovaleryl-CoA | 852.2 | 345.1 | 35 |
| Isobutyryl-CoA | 838.2 | 331.1 | 35 |
| Methylmalonyl-CoA | 854.1 | 347.1 | 30 |
| Propionyl-CoA | 824.1 | 317.1 | 35 |
Note: These values are illustrative and should be optimized for your specific instrument and experimental conditions.[7][11]
Visualizations
Caption: Experimental workflow for branched-chain acyl-CoA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. zefsci.com [zefsci.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 18-methylnonadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the quantitative analysis of 18-methylnonadecanoyl-CoA, with a specific focus on mitigating matrix effects in LC-MS/MS workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] These interfering components can include phospholipids (B1166683), salts, and other endogenous molecules.[1] This interference can lead to inaccurate and unreliable quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis.[2]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is the post-extraction spike analysis.[1] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent. A response ratio (Matrix Factor) of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.[1]
Q3: What is a stable isotope-labeled internal standard and why is it crucial for this compound analysis?
A3: A stable isotope-labeled (SIL) internal standard is a synthetic version of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Because it is chemically identical to the analyte, it co-elutes and experiences similar matrix effects.[3] Using a SIL internal standard for this compound is the most reliable way to correct for variations in extraction recovery and to compensate for matrix-induced ionization changes, thereby ensuring accurate quantification.[3][4][5]
Q4: What are the most effective sample preparation strategies to minimize matrix effects for long-chain acyl-CoAs like this compound?
A4: Effective sample preparation is key to reducing matrix interferences. Common strategies include:
-
Protein Precipitation: Using agents like trichloroacetic acid (TCA) or sulfosalicylic acid (SSA) to remove proteins.[6]
-
Solid-Phase Extraction (SPE): This technique is highly effective for purifying acyl-CoAs from the deproteinizing agent and other matrix components.[6][7] Anion-exchange or reversed-phase (C18) cartridges are often used.[7]
-
Liquid-Liquid Extraction: While less common, it can be an alternative for separating lipids and other interfering compounds.
Q5: Can optimizing my LC-MS/MS method parameters help in overcoming matrix effects?
A5: Yes. Chromatographic separation is vital to resolve this compound from co-eluting matrix components.[8] Method optimization can include:
-
Gradient Elution: Using a well-designed gradient with reversed-phase columns (e.g., C18) can improve the separation of long-chain acyl-CoAs from interfering substances.[7][8]
-
Column Chemistry: Experimenting with different column chemistries and particle sizes.
-
Ionization Source: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Column contamination from repeated injections of biological extracts.[3] 2. Inappropriate mobile phase pH affecting the ionization state of the analyte. | 1. Incorporate a guard column and implement a robust column washing protocol between runs.[3] 2. Optimize the mobile phase pH. For acyl-CoAs, slightly acidic to neutral pH is often used. |
| High Variability in Results (Poor Precision) | 1. Significant and variable matrix effects between samples. 2. Inconsistent sample extraction recovery. | 1. Implement a stable isotope-labeled internal standard specific for this compound. This is the most effective way to compensate for variability.[3] 2. Automate the sample preparation steps if possible to ensure consistency. Refine the extraction protocol to improve recovery. |
| Low Signal Intensity (Ion Suppression) | 1. Co-elution of phospholipids or other endogenous matrix components.[1] 2. Suboptimal sample clean-up. | 1. Improve chromatographic separation to resolve the analyte from the interfering peaks.[8] 2. Enhance the sample clean-up procedure. Consider using a more rigorous SPE protocol or a different precipitation agent.[6][7] |
| Inaccurate Quantification (Poor Accuracy) | 1. Matrix effects are not being adequately compensated for. 2. Use of an inappropriate internal standard (e.g., an analogue that does not co-elute or behave identically). | 1. Use a stable isotope-labeled internal standard. If unavailable, use matrix-matched calibration standards. 2. If a SIL-IS is not available, choose an internal standard that is a close structural analog with a similar retention time, such as an odd-chain long-chain acyl-CoA.[3] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is a generalized procedure for the extraction of long-chain acyl-CoAs from biological tissues, adapted for this compound analysis.
-
Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue powder in a cold solution of 100 mM KH₂PO₄.
-
Crucially, at this stage, add a known amount of stable isotope-labeled this compound (or a suitable long-chain acyl-CoA internal standard like heptadecanoyl-CoA if the specific one is unavailable).[7]
-
-
Deproteinization and Extraction:
-
Add 2 volumes of 2-propanol to the homogenate, followed by 0.25 volumes of saturated NH₄SO₄ and 4 volumes of acetonitrile (B52724).[7]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes to pellet the precipitated proteins.[7]
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Transfer the supernatant to a new tube and dilute with 10 volumes of 100 mM KH₂PO₄ (pH 4.9).[7]
-
Condition an anion-exchange SPE cartridge.
-
Load the diluted supernatant onto the SPE cartridge. The acyl-CoAs will bind to the sorbent.
-
Wash the cartridge to remove neutral and weakly-bound impurities.
-
Elute the acyl-CoAs using an appropriate elution solvent (e.g., a buffered methanol (B129727) solution).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a solvent suitable for LC-MS/MS analysis, such as a mixture of acetonitrile and water.[8]
-
Protocol 2: Quantitative Analysis by LC-MS/MS
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 4.0 mm x 2.0 mm).[9]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 95% acetonitrile / 5% water + 5 mM ammonium acetate.[6]
-
Gradient: Develop a gradient to ensure separation of this compound from other matrix components. A typical gradient might start at 20% B, increase to 100% B over 15 minutes, hold for 7.5 minutes, and then re-equilibrate.[8]
-
Flow Rate: 0.2 mL/min.[8]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard. For acyl-CoAs, a common fragmentation is the neutral loss of 507 Da.[8]
-
Optimize MS parameters such as desolvation temperature, source temperature, and collision energy for maximum sensitivity.[9]
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
-
Visualizations
Caption: A streamlined workflow for accurate acyl-CoA analysis.
Caption: A decision tree for troubleshooting inaccurate results.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of methylmalonic acid in serum or plasma using isotope dilution-selected ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
minimizing degradation of 18-methylnonadecanoyl-CoA during extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize the degradation of 18-methylnonadecanoyl-CoA during extraction and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during extraction?
Several factors can contribute to the degradation of long-chain acyl-CoAs like this compound during the extraction process. These include:
-
pH: Acyl-CoAs are susceptible to hydrolysis, especially at neutral or alkaline pH. Maintaining an acidic environment is crucial for their stability.[1]
-
Enzymatic Activity: Endogenous enzymes, such as thioesterases, can rapidly degrade acyl-CoAs. Proper quenching and inactivation of these enzymes are critical first steps.
-
Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation. All extraction steps should be performed at low temperatures (e.g., on ice).
-
Oxidation: The acyl chain can be susceptible to oxidation. While less of a concern for saturated fatty acyl-CoAs, minimizing exposure to air and using antioxidants can be beneficial.
-
Physical Stress: Vigorous homogenization or sonication can lead to mechanical degradation.
Q2: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?
Low yields are a common issue and can stem from several sources. Consider the following troubleshooting steps:
-
Inefficient Cell Lysis and Homogenization: Ensure that the tissue or cells are thoroughly homogenized to release the acyl-CoAs. A glass homogenizer is often recommended for tissue samples.[2][3]
-
Suboptimal Extraction Solvents: The choice and ratio of organic solvents are critical. A commonly used and effective method involves an initial homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[2]
-
Loss During Solid-Phase Extraction (SPE): If using SPE for sample cleanup, ensure the column type and elution solvents are optimized for long-chain acyl-CoAs. Incomplete elution can be a significant source of loss.[4]
-
Precipitation: Long-chain acyl-CoAs can precipitate, especially at low temperatures if not fully solubilized. Ensure proper mixing and appropriate solvent compositions.
-
Inaccurate Quantification: Without a suitable internal standard, variability in extraction efficiency can lead to perceived low yields. It is crucial to add an internal standard at the very beginning of the sample preparation process.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Incomplete cell lysis. | Use a pre-chilled glass homogenizer for tissues. Ensure sufficient homogenization time.[2][3] |
| Degradation due to pH. | Maintain an acidic pH (around 4.9) throughout the extraction process by using a potassium phosphate (B84403) buffer.[2][3] | |
| Enzymatic degradation. | Immediately process samples after harvesting and keep them on ice. Use of an acidic buffer also helps to inhibit enzyme activity.[2] | |
| High Variability Between Replicates | Inconsistent sample handling. | Ensure all samples are processed identically and in parallel as much as possible. |
| Inefficient or variable extraction. | Add a suitable internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) at the initial homogenization step to account for extraction variability.[4] | |
| Pipetting errors with small volumes. | Use calibrated pipettes and be meticulous with solvent additions. | |
| Poor Chromatographic Peak Shape | Sample overload. | Dilute the final extract before injection into the LC-MS system. |
| Inappropriate solvent for final resuspension. | For long-chain acyl-CoAs, resuspending the dried extract in a buffer containing some organic solvent (e.g., 20% acetonitrile) can improve solubility.[1] | |
| Matrix effects. | Incorporate a solid-phase extraction (SPE) step for sample cleanup.[2][4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2][3]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled standard)
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[2]
-
Homogenize thoroughly until no visible tissue fragments remain.
-
-
Extraction:
-
Purification (SPE):
-
Condition a weak anion exchange SPE column with methanol followed by water.
-
Load the supernatant from the extraction step onto the SPE column.
-
Wash the column with a solution of acetonitrile and water to remove unbound contaminants.
-
Elute the acyl-CoAs with a more basic solution, such as 5% NH4OH in methanol.[2]
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature.[2]
-
Reconstitute the dried extract in an appropriate solvent for your analytical method (e.g., 50 mM ammonium acetate (B1210297) with 20% acetonitrile for LC-MS analysis).[1]
-
Data Presentation
Table 1: Comparison of Acyl-CoA Extraction Method Recoveries
| Analyte Group | Recovery with 10% Trichloroacetic Acid (TCA) + SPE (%) | Recovery with Acidic Buffer & Organic Solvent Extraction (%) |
| Short-Chain Acyl-CoAs (e.g., Acetyl-CoA) | ~60% | >90% |
| Long-Chain Acyl-CoAs (C16-C20) | Variable, often lower due to precipitation | 70-80%[3] |
Data compiled and adapted from multiple sources for illustrative comparison.[3][4]
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Factors leading to the degradation of this compound.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 18-methylnonadecanoyl-CoA
Welcome to the technical support center for the analysis of 18-methylnonadecanoyl-CoA and other long-chain acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the ESI-MS analysis of this compound.
Issue 1: Low Signal Intensity or Poor Ionization of this compound
Question: Why is the signal intensity for my this compound consistently low?
Answer: Low signal intensity for long-chain acyl-CoAs like this compound is a common challenge. Several factors can contribute to this issue:
-
Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode ESI is approximately 3-fold more sensitive than negative ion mode.[1] Ensure you are operating in positive mode for the best signal.
-
Poor Ionization Efficiency: The large, amphiphilic nature of CoA esters can lead to inefficient ionization. The choice of mobile phase additives is critical. Using modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can significantly improve protonation and signal response.[2]
-
In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are too high. This breaks the molecule apart before it can be detected as the intended precursor ion, reducing its apparent intensity.[2][3]
-
Adduct Formation: The signal can be split among multiple ions, primarily the protonated molecule [M+H]+ and various adducts (e.g., sodium [M+Na]+, potassium [M+K]+). This division of signal lowers the intensity of any single species.[2]
-
Sample Degradation: Acyl-CoAs are chemically unstable, particularly in aqueous solutions.[4] Proper sample handling and storage are crucial.
Solutions:
-
Optimize ESI Source Parameters: A systematic evaluation of ESI source parameters is necessary to achieve uniform conditions for a wide range of lipids while minimizing in-source fragmentation.[3] Refer to the table below for recommended starting points.
-
Mobile Phase Optimization: While trifluoroacetic acid (TFA) provides excellent chromatography, it severely suppresses the MS signal. Formic acid is a common alternative, but buffered mobile phases often perform better.[2] Consider using a mobile phase with ammonium hydroxide (B78521) at a high pH (e.g., 10.5) for improved separation and sensitivity.[5]
-
Derivatization: Although more common for free fatty acids, derivatization can be explored to improve ionization efficiency. This involves chemically modifying the molecule to make it more amenable to ionization.[6][7]
Issue 2: In-source Fragmentation and Unreliable Quantification
Question: I am observing multiple fragment ions and my quantitative results for this compound are not reproducible. What could be the cause?
Answer: In-source fragmentation is a likely culprit for both the appearance of unexpected fragment ions and poor quantitative reproducibility.[3]
-
High Source Energy: Excessive cone voltage or source temperature can cause the this compound molecule to fragment before it reaches the mass analyzer. A common fragmentation pathway for acyl-CoAs is the neutral loss of the phosphorylated ADP moiety (507 Da).[4][8]
-
Spectral Complexity: In-source fragmentation increases the complexity of the mass spectrum, making it difficult to distinguish true precursor ions from fragment ions.[3] This can lead to misannotation of peaks and inaccurate quantification.
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete for ionization, leading to suppression of the analyte signal and poor reproducibility.
Solutions:
-
Optimize Source Parameters: Carefully tune the cone voltage, capillary temperature, and other source parameters to find a balance between efficient desolvation and minimal fragmentation. Refer to the table below for guidance.
-
Tandem Mass Spectrometry (MS/MS): Utilize MS/MS techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for improved selectivity and sensitivity.[9] By monitoring a specific precursor-to-product ion transition, you can significantly reduce background noise and enhance quantification accuracy. For acyl-CoAs, a common strategy is to monitor the neutral loss of 507 Da.[8]
-
Chromatographic Separation: Implement a robust liquid chromatography (LC) method to separate this compound from other matrix components, thereby reducing ion suppression.[4] A C18 reversed-phase column is commonly used for this purpose.[5]
Data Presentation
Table 1: Recommended Starting Points for ESI Source Parameter Optimization for Acyl-CoAs
| Parameter | Recommended Range | Rationale |
| Capillary Voltage | 2.5 - 3.5 kV | Sets the potential difference to generate the electrospray. Optimize for a stable signal. |
| Cone Voltage | 20 - 40 V | A critical parameter for controlling in-source fragmentation. Lower values are generally better for labile molecules like acyl-CoAs. |
| Source Temperature | 100 - 130 °C | Aids in desolvation. Keep as low as possible to prevent thermal degradation of the analyte.[2] |
| Desolvation Gas Temp. | 350 - 500 °C | Aids in desolvation. Higher temperatures can improve signal but may also promote degradation if too high.[2] |
| Desolvation Gas Flow | 500 - 800 L/hr | Assists in droplet evaporation. Optimize for signal stability and intensity.[2] |
| Nebulizer Gas Pressure | 30 - 60 psi | Controls the formation of the aerosol. Adjust for a stable spray.[2] |
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Extraction from Tissues
This protocol is adapted from a method for the extraction of long-chain acyl-CoAs from tissues.[10]
-
Homogenization: Homogenize tissue samples in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).
-
Solvent Addition: Add 2-propanol and homogenize again.
-
Extraction: Extract the acyl-CoAs from the homogenate using acetonitrile.
-
Solid-Phase Extraction (SPE): Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
-
Elution: Elute the acyl-CoAs using 2-propanol.
-
Concentration: Concentrate the eluent before LC-MS analysis.
-
Reconstitution: Reconstitute the dried pellet in a solution that matches the initial mobile phase conditions of your LC-MS method (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium formate).[2]
Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
While not directly for acyl-CoAs, this protocol for derivatizing fatty acids can be a useful reference for improving volatility and chromatographic performance if analyzing the fatty acid portion of the molecule.
-
Sample Preparation: Weigh 1-25 mg of the fatty acid sample into a micro reaction vessel.
-
Reagent Addition: Add 2 mL of 12% w/w BCl3-methanol.
-
Heating: Heat the mixture at 60 °C for 5-10 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Shake the vessel to extract the FAMEs into the hexane layer.
-
Sample Collection: Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: Should I use positive or negative ion mode for analyzing this compound?
A1: Positive ion mode is generally recommended for the analysis of acyl-CoAs as it has been shown to be approximately 3-fold more sensitive than negative ion mode.[1]
Q2: What is the most common fragment ion I should expect to see from this compound?
A2: The most abundant fragment ion for acyl-CoAs typically results from the neutral loss of the phosphorylated ADP moiety, which corresponds to a neutral loss of 507 Da from the precursor ion.[4][8]
Q3: Can I analyze this compound without chromatographic separation (direct infusion)?
A3: While direct infusion is possible, it is generally not recommended for complex samples. Chromatographic separation is important to reduce ion suppression from other endogenous species that can compete for ionization, leading to more accurate and reproducible results.[4] Direct infusion can result in a lower number of identified lipid species.[11]
Q4: What are some alternative ionization techniques I could consider if ESI is not providing adequate results?
A4: While ESI is the most common technique for acyl-CoA analysis, other methods have been used for lipids in general, including Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI).[12] However, these may require different sample preparation and instrumentation.
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Logic diagram for troubleshooting poor ionization.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LipidSearch Software Support-Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Mass spectrometric imaging of lipids using desorption electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for 18-Methylnonadecanoyl-CoA Quantification
This guide provides technical support for researchers, scientists, and drug development professionals validating analytical methods for the quantification of 18-methylnonadecanoyl-CoA, a very long-chain acyl-CoA. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and standardized validation acceptance criteria.
Frequently Asked Questions (FAQs)
Q1: Why is a specific and validated method required for this compound quantification?
A1: this compound is a very long-chain fatty acyl-CoA (VLCFA-CoA). These molecules are critical intermediates in lipid metabolism and cellular signaling.[1] Accurate quantification is essential for studying metabolic disorders, such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, and for developing targeted therapeutics.[2][3] A validated method ensures that the measurements are reliable, reproducible, and accurate for their intended purpose.[4]
Q2: What is the most common analytical technique for this type of analysis?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying acyl-CoAs.[5][6] This technique offers high sensitivity and specificity, allowing for the detection of low-concentration analytes in complex biological matrices and the ability to distinguish between structurally similar molecules.[7][8]
Q3: What are the key parameters that must be evaluated during method validation?
A3: According to regulatory guidelines, a full validation for a chromatographic method should include selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[9][10]
Q4: What is a matrix effect and why is it a concern for acyl-CoA quantification?
A4: A matrix effect is the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[11] This can cause ion suppression or enhancement, leading to inaccurate quantification.[12] Acyl-CoAs are particularly susceptible to matrix effects, which should be assessed using at least six different lots of the biological matrix.[10][13] Using a stable isotope-labeled internal standard can help compensate for these effects.[10]
Q5: How should I prepare and store my samples to ensure the stability of this compound?
A5: Long-chain acyl-CoAs are unstable and prone to enzymatic and chemical degradation.[5][14] For optimal stability, process fresh tissues or cells immediately. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[14] During sample preparation, work quickly on ice and use acidic buffers (e.g., KH2PO4 at pH 4.9) to minimize degradation.[14]
Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound.
Diagram: Troubleshooting Low Analyte Signal
Caption: Decision tree for troubleshooting low analyte signal issues.
Q: I am observing poor peak shape (tailing or fronting) for my analyte. A:
-
Potential Cause: Poor chromatographic conditions. Very long-chain acyl-CoAs can be challenging to separate.
-
Troubleshooting Steps:
-
Column Choice: Ensure you are using a suitable column, such as a C18 reversed-phase column.[6]
-
Mobile Phase pH: The pH of the mobile phase is critical. Operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for acyl-CoAs.[6]
-
Gradient Optimization: Adjust the gradient slope of your organic solvent (e.g., acetonitrile) to ensure proper elution and peak focusing.[5]
-
Column Integrity: Check for column degradation or contamination. Flush the column or replace it if necessary.
-
Q: My recovery is low and inconsistent. What can I do? A:
-
Potential Cause: Inefficient extraction or analyte degradation during sample preparation.[14]
-
Troubleshooting Steps:
-
Extraction Method: Solid-Phase Extraction (SPE) with a weak anion exchange sorbent is often effective for purifying and concentrating acyl-CoAs.[14] Ensure the SPE column is properly conditioned and not allowed to dry out before sample loading.
-
Internal Standard: Add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog like Heptadecanoyl-CoA) at the very beginning of the sample preparation process to monitor and correct for recovery losses.[10][14]
-
Handling: Keep samples on ice throughout the extraction process. Use fresh, high-purity solvents. Minimize the time between extraction and analysis.[14]
-
Drying Step: If a sample drying step is used (e.g., under nitrogen), avoid excessive heat, which can degrade the analyte. Perform this step at room temperature.[14]
-
Q: I'm seeing high variability in my Quality Control (QC) samples. A:
-
Potential Cause: This could stem from issues with precision, stability, or inconsistent sample processing.
-
Troubleshooting Steps:
-
Review Precision Data: Re-evaluate your within-run and between-run precision data. If the coefficient of variation (%CV) is high (>15%), this points to a method issue.[10]
-
Check Stability: Confirm the stability of your analyte in the biological matrix under the conditions of the experiment (bench-top, freeze-thaw, long-term storage). Degradation can lead to variable results.
-
Automate Pipetting: If possible, use automated liquid handlers for pipetting to reduce human error and improve consistency.
-
Internal Standard Performance: Check the response of your internal standard across the run. High variability in the IS signal suggests an issue with sample processing or instrument performance.
-
Quantitative Data Summary
Table 1: Acceptance Criteria for Method Validation Parameters
This table summarizes typical acceptance criteria for bioanalytical method validation based on regulatory guidelines.[10]
| Parameter | Acceptance Criterion |
| Linearity | Coefficient of determination (r²) ≥ 0.99 |
| Calibration Curve | ≥75% of standards must be within ±15% of nominal value (±20% for LLOQ) |
| Accuracy (RE%) | Mean concentration within ±15% of nominal value (±20% for LLOQ) |
| Precision (CV%) | Within-run and between-run precision ≤15% (≤20% for LLOQ) |
| LLOQ S/N Ratio | Analyte response should be at least 5 times the response of a blank sample.[15] |
| Matrix Effect | CV% of the IS-normalized matrix factor across ≥6 lots should be ≤15% |
| Stability | Mean concentration within ±15% of nominal concentration at T=0 |
Experimental Protocols
Diagram: General Method Validation Workflow
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. albertahealthservices.ca [albertahealthservices.ca]
- 3. mdpi.com [mdpi.com]
- 4. starodub.nl [starodub.nl]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
reducing ion suppression for 18-methylnonadecanoyl-CoA in complex samples
Welcome to the technical support center for the analysis of 18-methylnonadecanoyl-CoA and other long-chain acyl-CoAs in complex biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly ion suppression, during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for analyzing this compound?
A1: Ion suppression is a matrix effect where molecules co-eluting with the analyte of interest (in this case, this compound) interfere with its ionization in the mass spectrometer's source.[1] This leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and unreliable results.[1][2] Long-chain acyl-CoAs are particularly susceptible to this in complex matrices like plasma or tissue homogenates, which are rich in interfering substances.[3]
Q2: What are the most common causes of ion suppression when analyzing complex biological samples?
A2: The most significant contributors to ion suppression in biological samples are endogenous phospholipids (B1166683) from cell membranes.[3][4] These molecules are often abundant and can co-elute with hydrophobic analytes like this compound, especially in reversed-phase chromatography.[4][5] Other sources include salts, detergents, and other small molecules from the sample matrix.
Q3: How can I determine if ion suppression is affecting my this compound signal?
A3: A common method to assess ion suppression is the post-column infusion experiment.[2][6] In this technique, a constant flow of this compound standard is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A dip in the otherwise stable signal at the retention time of interfering components indicates ion suppression.[2] Another method is to compare the signal of an analyte spiked into a clean solvent versus the signal of the same amount spiked into a processed blank matrix extract. A lower signal in the matrix extract signifies ion suppression.[6][7]
Q4: What is the best way to compensate for ion suppression for accurate quantification?
A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[8][9] A SIL-IS for this compound would have the same chemical properties and retention time, meaning it will experience the same degree of ion suppression as the analyte.[10] By calculating the peak area ratio of the analyte to the SIL-IS, accurate quantification can be achieved even with variable ion suppression between samples.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analysis.
Problem 1: Low or no signal for this compound in my sample.
-
Possible Cause: Significant ion suppression from matrix components.
-
Solution: Your primary focus should be on improving your sample preparation method to remove interfering substances.
-
Implement Solid-Phase Extraction (SPE): SPE is highly effective at cleaning up complex samples. A weak anion exchange or a specialized phospholipid removal SPE plate can be used to isolate acyl-CoAs and remove phospholipids.[11][12]
-
Use Liquid-Liquid Extraction (LLE): LLE can partition this compound into an organic solvent, leaving many interfering species behind in the aqueous phase.[13]
-
Optimize Protein Precipitation (PPT): While simple, standard PPT with acetonitrile (B52724) may not be sufficient.[14] Consider using a phospholipid removal plate in conjunction with protein precipitation for a much cleaner extract.
-
Chromatographic Separation: Adjust your LC gradient to better separate this compound from the region where phospholipids elute (typically in the high organic phase portion of the run).[4][15]
-
Problem 2: Inconsistent and irreproducible results for my replicates.
-
Possible Cause: Variable matrix effects between different sample preparations.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution to correct for sample-to-sample variability in ion suppression.[8][10][16]
-
Standardize Sample Preparation: Ensure your sample preparation protocol is followed precisely for all samples to minimize variability.
-
Prepare Matrix-Matched Calibrators: Construct your calibration curve by spiking standards into a blank matrix that has been processed with the same method as your samples. This helps to ensure that the standards and samples experience similar matrix effects.[7]
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of different sample preparation methods in terms of analyte recovery and removal of interfering phospholipids.
| Sample Preparation Method | Analyte Recovery (%) | Phospholipid Removal (%) | Throughput | Cost per Sample | Key Advantage |
| Protein Precipitation (PPT) | 80-95% | 10-30% | High | Low | Simple and fast |
| Liquid-Liquid Extraction (LLE) | 70-90% | 60-80% | Medium | Medium | Good for removing polar interferences |
| Solid-Phase Extraction (SPE) | 85-95%[12][17] | 80-95% | Medium | High | Excellent cleanup and selectivity |
| PPT + Phospholipid Removal Plate | 85-98% | >99%[3] | High | High | Combines speed with superior cleanup |
Note: Recovery and removal percentages are typical ranges and can vary based on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Enrichment
This protocol is adapted from established methods for the purification of long-chain acyl-CoAs from tissue homogenates.[11][12][17]
-
Sample Homogenization:
-
Extraction:
-
Transfer the homogenate to a centrifuge tube and add 2 mL of acetonitrile.
-
Vortex vigorously for 2 minutes, then centrifuge at 4°C for 10 minutes at high speed.
-
Carefully collect the supernatant.
-
-
SPE Cleanup (using a weak anion exchange column):
-
Condition: Pass 2 mL of methanol, followed by 2 mL of homogenization buffer through the SPE column.
-
Load: Load the supernatant from the extraction step onto the conditioned column.
-
Wash: Wash the column with 2 mL of an acetonitrile/isopropanol/water/acetic acid mixture to remove impurities.[12]
-
Elute: Elute the acyl-CoAs with 1.5 mL of a methanol/ammonium formate (B1220265) solution.[12][17]
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50:50 methanol:water).
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This is a general protocol that can be optimized for your specific matrix.
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add your SIL-IS.
-
Add 400 µL of a 7:3 (v/v) acetonitrile:acetone mixture to precipitate proteins.[15] Vortex and centrifuge.
-
Transfer the supernatant to a new tube.
-
-
Extraction:
-
Add 1 mL of methyl-tert-butyl ether (MTBE) to the supernatant.
-
Vortex vigorously for 5 minutes.
-
Centrifuge for 5 minutes to separate the layers.
-
The upper organic layer contains the lipids, including this compound.[19]
-
-
Drying and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your LC-MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: How matrix components cause ion suppression in ESI-MS.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of 18-methylnonadecanoyl-CoA
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the quantitative analysis of 18-methylnonadecanoyl-CoA, with a focus on the critical selection of internal standards for mass spectrometry-based methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantification of this compound?
The accurate quantification of this compound, a C20 branched-chain fatty acyl-CoA, presents several analytical challenges. Its unique structure, characterized by a long carbon chain with a methyl branch at the 18th position, means it is not a common endogenous compound in many biological systems. The primary difficulties include:
-
Physicochemical Properties: As a long-chain acyl-CoA, it is amphipathic, which can lead to challenges in sample extraction and chromatographic separation, including potential for adsorption to surfaces.
-
Ion Suppression: In liquid chromatography-mass spectrometry (LC-MS), co-eluting lipids and other matrix components can interfere with the ionization of the analyte, leading to inaccurate quantification. Proper chromatographic separation is crucial to minimize these effects.[1]
Q2: What is the ideal internal standard for quantifying this compound and why is it difficult to obtain?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself (e.g., ¹³C- or ²H-labeled this compound). A SIL internal standard is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte.[2] This ensures that it behaves in the same way during sample extraction, derivatization (if any), chromatography, and ionization, thereby providing the most accurate correction for sample loss and matrix effects.
Such standards are typically not commercially available for less common molecules like this compound due to low demand. The only alternative for obtaining such a standard is through custom synthesis, which can be a costly and time-consuming process.
Q3: How should I select an appropriate internal standard when a stable isotope-labeled version of my analyte is unavailable?
When a SIL analog of this compound is not an option, the goal is to choose a compound that mimics its behavior as closely as possible. The selection process should be guided by structural similarity and the likelihood of it being absent from the biological sample.
Caption: Decision workflow for selecting an internal standard.
A hierarchical approach is recommended:
-
Structurally Similar SIL Acyl-CoA: The next best option is a stable isotope-labeled acyl-CoA that is structurally similar. This would ideally be a branched-chain fatty acyl-CoA with a comparable carbon chain length.
-
Odd-Chain Acyl-CoAs: If a SIL branched-chain analog is not available, odd-chain fatty acyl-CoAs such as pentadecanoyl-CoA (C15:0-CoA) or heptadecanoyl-CoA (C17:0-CoA) are excellent candidates.[1][3] These are not typically found in human cells and have been successfully used as internal standards for the analysis of long-chain acyl-CoAs.[1]
Q4: Can you provide a summary of potential internal standards for this compound?
The following table summarizes the potential internal standards, ranked from most to least suitable, for the quantification of this compound.
| Internal Standard Type | Example(s) | Pros | Cons | Suitability |
| Stable Isotope-Labeled Analyte | ¹³C₂₀-18-methylnonadecanoyl-CoA | - Identical physicochemical properties.- Corrects for all stages of sample prep and analysis.[2] | - Not commercially available.- Requires costly custom synthesis. | Ideal |
| SIL Structural Analog | ¹³C-labeled or ²H-labeled branched C18-C22 acyl-CoA | - Very similar extraction and ionization behavior. | - May not be commercially available.- Minor differences in chromatography. | Excellent |
| Odd-Chain Acyl-CoA | Pentadecanoyl-CoA (C15:0-CoA), Heptadecanoyl-CoA (C17:0-CoA) | - Not endogenous in most systems.- Commercially available.- Proven effectiveness in acyl-CoA analysis.[1][3] | - Different chain length may affect extraction and chromatography.- Ionization efficiency may differ. | Good |
Experimental Protocols & Troubleshooting
Q5: What is a general experimental protocol for the LC-MS/MS analysis of this compound?
This protocol provides a general framework for the analysis of long-chain fatty acyl-CoAs and should be optimized for your specific instrumentation and sample matrix.
Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.
1. Sample Preparation and Extraction
-
Homogenization: Homogenize the cell or tissue sample in a suitable buffer on ice.
-
Internal Standard Spiking: Add a known amount of the selected internal standard (e.g., C15:0-CoA) to the homogenate at the earliest stage to account for procedural losses.
-
Extraction: Perform a liquid-liquid extraction with an organic solvent system (e.g., acetonitrile/isopropanol/methanol) or use solid-phase extraction (SPE) for cleanup and concentration.
-
Drying and Reconstitution: Dry the organic extract under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis
-
Chromatography:
-
Column: Use a C18 reversed-phase column for separation of long-chain acyl-CoAs.[4][5]
-
Mobile Phase: Employ a gradient elution using, for example, an aqueous mobile phase with an ammonium (B1175870) salt and an organic mobile phase like acetonitrile. High pH (e.g., using ammonium hydroxide) can improve peak shape.[4][5]
-
Flow Rate: A typical flow rate is around 200-400 µL/min.
-
-
Mass Spectrometry:
-
Ionization: Use positive electrospray ionization (ESI+), as acyl-CoAs ionize well in this mode.
-
Detection: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: A characteristic fragmentation for all acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) portion.[3][4][6]
-
Precursor Ion (Q1): [M+H]⁺ of this compound.
-
Product Ion (Q3): The fragment resulting from the neutral loss of 507 Da.
-
-
3. Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (this compound) and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Quantification: Determine the concentration of this compound in the sample by comparing the area ratio to a calibration curve prepared with known amounts of a reference standard and a fixed amount of the internal standard.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity or No Peak Detected | - Inefficient extraction.- Ion suppression from matrix components.- Low analyte concentration.- Non-optimized MS parameters. | - Optimize the extraction solvent system or SPE protocol.- Improve chromatographic separation to move the analyte away from interfering peaks.- Ensure MS parameters (e.g., collision energy, declustering potential) are optimized by infusing a standard. |
| Poor Chromatographic Peak Shape (Tailing or Broadening) | - Column degradation or contamination.- Inappropriate mobile phase pH.- Adsorption of the analyte to surfaces. | - Flush or replace the LC column.- Consider using a high pH mobile phase to improve peak shape for acyl-CoAs.[4]- Use deactivated vials and tubing. |
| High Variability in Quantitative Results | - Inconsistent sample preparation.- Poor choice of internal standard.- Instability of the analyte or internal standard. | - Ensure the internal standard is added at the very beginning of the sample preparation.- Validate the chosen internal standard to ensure it tracks the analyte's behavior.- Keep samples cold and analyze them promptly after preparation. |
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Recovery of 18-methylnonadecanoyl-CoA from Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 18-methylnonadecanoyl-CoA from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps for handling biological samples to ensure the stability of this compound?
A1: Due to the inherent instability of long-chain acyl-CoAs, immediate processing of fresh tissue is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] It is crucial to avoid repeated freeze-thaw cycles, as they can significantly compromise the integrity of lipids and acyl-CoAs.[1]
Q2: Which extraction methods are most effective for recovering this compound?
A2: A common and effective approach involves homogenization of the biological sample in an acidic buffer, followed by extraction with organic solvents such as acetonitrile (B52724) and isopropanol.[1][2] This is often followed by a solid-phase extraction (SPE) step for purification and to enhance recovery rates.[1][3]
Q3: What analytical techniques are best suited for the quantification of this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly reliable and sensitive technique for the quantification of acyl-CoAs.[4][5] This method offers high specificity and the ability to detect sub-picomole amounts of the analyte.[5]
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Homogenization | Ensure thorough homogenization of the tissue sample. Using a glass homogenizer can improve disruption.[2] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[1] |
| Degradation of this compound | Perform all extraction steps quickly and on ice to minimize enzymatic and chemical degradation.[1] Use fresh, high-purity solvents. The inclusion of an internal standard, such as heptadecanoyl-CoA, early in the workflow can help monitor and correct for recovery loss.[1] |
| Inefficient Solid-Phase Extraction (SPE) | Properly condition and equilibrate the SPE column before loading the sample.[1] Optimize the wash and elution steps to ensure that this compound is retained during washing and efficiently eluted. |
| Precipitation of Long-Chain Acyl-CoAs | Long-chain acyl-CoAs can precipitate in assay solutions. Ensure that the buffer composition and temperature are suitable to maintain solubility.[6] |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize the sample collection, storage, and processing procedures across all samples. Avoid variations in freeze-thaw cycles.[1] |
| Matrix Effects in LC-MS/MS | Matrix effects can cause ion suppression or enhancement, leading to variability. Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for these effects. Implement an effective sample cleanup procedure, such as SPE, to remove interfering substances. |
| Instrumental Drift | Calibrate the mass spectrometer regularly and monitor system suitability throughout the analytical run to ensure consistent performance. |
Data Presentation
Table 1: Representative Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methods
The recovery of this compound is expected to be similar to that of other long-chain acyl-CoAs. The following table summarizes reported recovery efficiencies for various acyl-CoAs, which can serve as a benchmark.
| Acyl-CoA Species | Chain Length | Extraction Method | SPE Sorbent | Average Recovery (%) | Reference |
| Palmitoyl-CoA | C16:0 | Acetonitrile/Isopropanol | Oligonucleotide | 70-80% | [2] |
| Oleoyl-CoA | C18:1 | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl | 85-90% | [7] |
| Arachidonyl-CoA | C20:4 | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl | 83-88% | [7] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[1][2]
Materials:
-
Frozen tissue sample (50-100 mg)
-
Glass homogenizer
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[2][7]
-
Extraction Solvent: Acetonitrile and 2-Propanol[7]
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel[7]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[7]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)[7]
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Sample Preparation and Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[7]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[7]
-
Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution.[7]
-
-
Sample Concentration and Reconstitution:
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Generalized metabolic pathway of a long-chain fatty acid like 18-methylnonadecanoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
quality control measures for 18-methylnonadecanoyl-CoA experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18-methylnonadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the coenzyme A thioester of 18-methylnonadecanoic acid, a long-chain branched fatty acid. In research, it is primarily used as a substrate for enzymes involved in fatty acid metabolism and to study the effects of branched-chain fatty acids on various cellular processes. Its applications include enzyme kinetics studies, inhibitor screening, and incorporation into complex lipids to investigate their biological functions.
Q2: How should this compound be properly stored to ensure its stability?
A2: Due to the inherent instability of the thioester bond, this compound is susceptible to hydrolysis.[1] For long-term storage, it should be stored as a lyophilized powder at -20°C or -80°C. For short-term storage of solutions, it is advisable to prepare aliquots in a suitable buffer (e.g., pH 4.0-6.0) and store them at -80°C to minimize freeze-thaw cycles. Avoid storing in organic solvents for extended periods, as this can accelerate degradation.[1]
Q3: What are the best methods for determining the concentration of an this compound solution?
A3: The concentration of an this compound solution can be determined spectrophotometrically by measuring the absorbance of the adenine (B156593) ring at 260 nm. The molar extinction coefficient for CoA and its thioesters at this wavelength is typically around 16,400 M⁻¹cm⁻¹. Alternatively, commercially available kits, such as the EnzyFluo™ Fatty Acyl-CoA Assay Kit, can be used for a more sensitive fluorometric quantification.[2]
Q4: What level of purity is considered acceptable for this compound in enzymatic assays?
A4: For most enzymatic assays, a purity of ≥95% is recommended to ensure reliable and reproducible results. The presence of impurities such as free coenzyme A, the corresponding free fatty acid, or oxidized forms of the molecule can interfere with the assay and lead to inaccurate kinetic parameters.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no enzyme activity | Degradation of this compound: The thioester bond is prone to hydrolysis, especially at neutral or alkaline pH. | 1. Verify the integrity of your this compound stock by HPLC or LC-MS. 2. Prepare fresh solutions for your experiments. 3. Maintain a slightly acidic pH (4.0-6.0) in your stock solutions. |
| Enzyme inhibition: Contaminants in the this compound preparation may inhibit the enzyme. | 1. Check the purity of your this compound using analytical techniques. 2. If purity is low, consider repurification by HPLC. | |
| Incorrect buffer conditions: The pH, ionic strength, or presence of certain ions can affect enzyme activity. | 1. Optimize the buffer conditions for your specific enzyme. 2. Ensure that the final pH of the reaction mixture is within the optimal range for the enzyme. | |
| High background signal in assays | Presence of free Coenzyme A: Free CoA can react with detecting reagents in some assay formats. | 1. Assess the amount of free CoA in your this compound stock. 2. If necessary, purify the acyl-CoA to remove free CoA. |
| Non-enzymatic acylation of proteins: Some acyl-CoAs can non-enzymatically acylate proteins, leading to background signal.[3] | 1. Include a no-enzyme control to quantify the extent of non-enzymatic acylation. 2. Optimize reaction conditions (e.g., incubation time, temperature) to minimize this effect. | |
| Inconsistent or irreproducible results | Variability in this compound concentration: Inaccurate determination of the stock solution concentration. | 1. Re-measure the concentration of your stock solution using a reliable method. 2. Prepare fresh dilutions for each experiment. |
| Freeze-thaw cycles: Repeated freezing and thawing can lead to degradation. | 1. Aliquot your stock solution into single-use volumes. | |
| Precipitation of this compound: Long-chain acyl-CoAs can be sparingly soluble in aqueous buffers. | 1. Ensure complete dissolution of the compound. Sonication may be helpful. 2. Consider the inclusion of a carrier protein like BSA in your assay buffer to improve solubility, but be aware that BSA can be acylated.[3] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
Objective: To determine the purity of an this compound sample.
Materials:
-
This compound sample
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile
-
C18 Reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Method:
-
Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.
-
Set the HPLC system parameters as follows:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 260 nm
-
Column temperature: 30°C
-
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 1 minute and equilibrate for 4 minutes before the next injection.
-
Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Expected Results:
| Compound | Expected Retention Time (min) | Purity Specification |
| This compound | 15-18 | ≥ 95% |
| Free Coenzyme A | 2-4 | < 5% |
Protocol 2: Enzymatic Assay using this compound
Objective: To measure the activity of an acyl-CoA dehydrogenase using this compound as a substrate.
Materials:
-
Purified acyl-CoA dehydrogenase
-
This compound stock solution (10 mM)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0[3]
-
Electron transfer flavoprotein (ETF)
-
DCPIP (2,6-dichlorophenolindophenol) solution
-
Microplate reader
Method:
-
Prepare a reaction mixture containing Assay Buffer, ETF, and DCPIP in a 96-well plate.
-
Add the enzyme to the reaction mixture.
-
Initiate the reaction by adding this compound to a final concentration of 100 µM.
-
Immediately measure the decrease in absorbance at 600 nm over time at 37°C. The rate of DCPIP reduction is proportional to the enzyme activity.
-
Include appropriate controls (no enzyme, no substrate).
Visualizations
Caption: A typical experimental workflow for determining enzyme kinetics using this compound.
References
Validation & Comparative
A Comparative Guide to the Role of Major Lipid Classes in Meibomian Gland Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the validated roles of major lipid classes, specifically Wax Esters (WEs) and Cholesteryl Esters (CEs), in the function of meibomian glands. While the initial topic of interest was 18-methylnonadecanoyl-CoA, the existing body of research focuses more broadly on the function of the final lipid products. This document synthesizes experimental data from human and animal studies to elucidate the distinct and overlapping functions of these critical meibum components.
The lipid-rich secretion of the meibomian glands, known as meibum, is essential for maintaining the health of the ocular surface. It forms the superficial layer of the tear film, preventing evaporation and providing a smooth optical surface.[1][2] Alterations in the composition of meibum are a primary cause of Meibomian Gland Dysfunction (MGD), a leading contributor to evaporative dry eye disease.[3] Understanding the specific roles of different lipid components is therefore crucial for developing targeted therapies.
Data Presentation: Quantitative Comparison of Meibum Lipids
The following tables summarize quantitative data from lipidomic studies, comparing meibum composition in healthy individuals versus those with MGD, and in genetically modified animal models versus wild-type controls.
Table 1: Comparison of Human Meibum Composition in Health and MGD
| Lipid Class / Ratio | Healthy Control | Mild-to-Moderate MGD | Severe MGD | Analytical Method | Reference |
| Cholesteryl Ester / Wax Ester Molar Ratio (RCE/WE) | 0.29 | 0.14 (51% lower vs. Control) | 0.07 (76% lower vs. Control) | 1H-NMR Spectroscopy | [4] |
| Aldehyde / Wax Ester Molar Ratio (Rald/WE) | 0.00022 | 0.00083 (277% higher vs. Control) | 0.0024 (992% higher vs. Control) | 1H-NMR Spectroscopy | [4] |
| Cholesteryl Esters | Increased with age | Decreased with MGD | Decreased with MGD | 1H-NMR Spectroscopy | [5][6] |
Table 2: Phenotypic and Biochemical Changes in Knockout Mouse Models
| Model | Gene Knockout | Primary Lipid Deficiency | Key Phenotypic Changes | Quantitative Data | Reference |
| Awat2 KO Mouse | Awat2 (Acyl-CoA: wax alcohol acyltransferase 2) | Wax Esters (WEs) | Obstructive MGD, plugged orifices, severe dry eye. | WE levels are 9-10 times lower than wild-type. Meibum melting point increases from 32°C to 47°C. | [7][8] |
| Soat1 KO Mouse | Soat1 (Sterol O-acyltransferase 1) | Cholesteryl Esters (CEs) | Obstructive MGD, thick meibum protrusions, accumulation of free cholesterol. | Almost complete loss of CEs. Free cholesterol increases to ~30% of total meibum lipids. Meibum melting point requires >100°C for complete melting (vs. 50°C in wild-type). | [1][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the validation of meibum lipid function.
1. Meibum Collection from Human Subjects
-
Objective: To collect a pure sample of meibum with minimal contamination.
-
Procedure:
-
The eyelid margins are carefully cleaned to remove debris.
-
Gentle and firm pressure is applied to the eyelids using a sterile instrument (e.g., Meibomian Gland Evaluator) or by digital pressure.[11]
-
The expressed meibum, which appears as a clear or turbid fluid, is collected directly from the gland orifices using a microcapillary tube.[12]
-
Samples are immediately sealed and stored at -80°C until lipid extraction to prevent degradation.[13]
-
2. Lipidomic Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To separate, identify, and quantify the diverse lipid species within a meibum sample.
-
Procedure:
-
Lipid Extraction: Lipids are extracted from the collected meibum using a solvent system, typically a chloroform/methanol mixture, to separate lipids from other cellular components.
-
Chromatographic Separation: The lipid extract is injected into an Ultra-High-Pressure Liquid Chromatography (UHPLC) system. A reverse-phase column (e.g., C8 or C18) separates the lipid classes based on their polarity.[2]
-
Mass Spectrometry Detection: As lipids elute from the LC column, they are ionized (e.g., using Electrospray Ionization - ESI) and introduced into a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).[12][13]
-
Data Acquisition: The mass spectrometer acquires data in both full scan mode (to determine the mass-to-charge ratio of intact lipid molecules) and tandem MS mode (MS/MS), where specific ions are fragmented to elucidate their molecular structure.[12][14]
-
Data Analysis: The resulting spectra are processed using specialized software (e.g., LipidView, Lipid Search) to identify and quantify individual lipid species by comparing their mass spectra and fragmentation patterns to lipid databases.[15][16]
-
3. Validation Using Knockout (KO) Mouse Models
-
Objective: To determine the specific function of a key enzyme in meibum biosynthesis by observing the effects of its genetic deletion.
-
Procedure:
-
Generation of KO Mice: Genetically engineered mice are created that lack a specific gene crucial for lipid synthesis, such as Awat2 (for WE synthesis) or Soat1 (for CE synthesis).[7][10]
-
Phenotypic Analysis: The KO mice and wild-type (WT) littermates are subjected to a battery of ophthalmic examinations, including slit-lamp biomicroscopy to observe the eye and eyelids, and tear production tests.[9]
-
Meibum Collection and Analysis: Meibum is collected from the mice, and its lipid composition is analyzed using LC-MS to confirm the absence of the targeted lipid class and to identify other compensatory changes.[10][17]
-
Biophysical and Histological Analysis: The melting temperature of the meibum is measured using techniques like hot-stage cross-polarized light microscopy.[9] Eyelid tissues are collected for histological analysis to observe changes in meibomian gland morphology, such as ductal dilation and acinar atrophy.[9]
-
Visualizing Meibum Biosynthesis and Experimental Workflows
The following diagrams illustrate the key biosynthetic pathways for wax and cholesteryl esters and a typical workflow for their analysis.
Caption: Key enzymes AWAT2 and SOAT1 in meibocyte lipid synthesis.
References
- 1. Physiological Effects of Soat1 Inactivation on Homeostasis of the Mouse Ocular Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipidomics Profiles Revealed Alterations in Patients With Meibomian Gland Dysfunction After Exposure to Intense Pulsed Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship Between Human Meibum Lipid Composition and the Severity of Meibomian Gland Dysfunction: A Spectroscopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Meibomian gland lipid alterations and ocular surface sequela in Awat2 knockout murine model of meibomian gland dysfunction and evaporative dry eye disease [escholarship.org]
- 8. Diverse meibum lipids produced by Awat1 and Awat2 are important for stabilizing tear film and protecting the ocular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Depletion of Cholesteryl Esters Causes Meibomian Gland Dysfunction-Like Symptoms in a Soat1-Null Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Meibum Lipid Composition in Asians with Dry Eye Disease | PLOS One [journals.plos.org]
- 12. Mass Spectrometric Analysis of Meibomian Gland Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Human meibum and tear film derived cholesteryl and wax esters in meibomian gland dysfunction and tear film structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Lipidomics Profiles Revealed Alterations in Patients With Meibomian Gland Dysfunction After Exposure to Intense Pulsed Light [frontiersin.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
functional comparison of branched vs linear very-long-chain fatty acids
A comprehensive guide for researchers, scientists, and drug development professionals comparing the physical, metabolic, and signaling functions of branched-chain fatty acids (BCFAs) and linear very-long-chain fatty acids (VLCFAs).
In the intricate world of lipid biology, the structure of a fatty acid dictates its function. This guide provides a detailed comparison of two distinct classes of fatty acids: branched-chain fatty acids (BCFAs) and linear very-long-chain fatty acids (VLCFAs). Understanding their contrasting roles is crucial for researchers in various fields, from microbiology to neurobiology and drug development.
At a Glance: Key Differences
| Feature | Branched-Chain Fatty Acids (BCFAs) | Linear Very-Long-Chain Fatty Acids (VLCFAs) |
| Structure | Contain one or more methyl branches along the acyl chain. | Straight, unbranched acyl chains with 22 or more carbon atoms. |
| Primary Role | Increase membrane fluidity; precursors for specific lipids. | Key components of sphingolipids and glycerophospholipids; barrier function. |
| Melting Point | Generally lower than their linear counterparts. | High melting points, contributing to ordered membrane domains. |
| Metabolism | Primarily via α- and ω-oxidation. | Primarily via peroxisomal β-oxidation. |
| Signaling | Activate receptors like GPR40 and PPARα. | Can also activate PPARα, though often in their CoA-esterified form. |
| Key Example | Phytanic Acid (3,7,11,15-tetramethylhexadecanoic acid) | Lignoceric Acid (Tetracosanoic acid, C24:0) |
Physical Properties: A Tale of Two Structures
The seemingly subtle difference in structure—the presence of methyl branches—has a profound impact on the physical properties of fatty acids, which in turn influences their biological function. BCFAs, with their branched structure, disrupt the tight packing of acyl chains in membranes, leading to increased fluidity. This is analogous to the effect of cis-double bonds in unsaturated fatty acids. In contrast, the long, straight chains of VLCFAs allow for tight packing, contributing to the formation of more ordered and rigid membrane domains, often referred to as lipid rafts.[1]
Here, we compare the physical properties of a representative BCFA, phytanic acid, and a representative linear VLCFA, lignoceric acid.
| Property | Phytanic Acid (BCFA) | Lignoceric Acid (Linear VLCFA) |
| Molecular Formula | C₂₀H₄₀O₂ | C₂₄H₄₈O₂ |
| Molecular Weight | 312.53 g/mol | 368.64 g/mol [2] |
| Melting Point | -65°C[3][4] | 80-86°C[5][6][7] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethyl formamide (B127407) (~100 mg/ml).[8] | Soluble in chloroform (B151607) and THF (~2-5 mg/ml).[9] |
| Water Solubility | Sparingly soluble in aqueous buffers. | Very low solubility in water. |
Metabolic Fates: Distinct Degradative Pathways
The structural differences between BCFAs and linear VLCFAs necessitate distinct metabolic pathways for their degradation. The methyl branch in phytanic acid at the β-position prevents its breakdown by the typical β-oxidation pathway.[10] Instead, it undergoes α-oxidation in the peroxisome to remove the first carboxyl group, yielding pristanic acid, which can then be degraded by peroxisomal β-oxidation.[10][11] Linear VLCFAs like lignoceric acid are primarily and almost exclusively oxidized in peroxisomes via β-oxidation because mitochondria are not equipped to handle these very long chains.[12][13]
While direct comparative kinetic data is scarce, studies on fibroblasts have shown that the initial α-oxidation of phytanic acid is the rate-limiting step in its overall degradation.
Signaling Roles: Activating Nuclear and Membrane Receptors
Both BCFAs and linear VLCFAs are not just structural components but also act as signaling molecules, primarily by activating nuclear receptors and G-protein coupled receptors.
Peroxisome Proliferator-Activated Receptor α (PPARα)
PPARα is a key regulator of lipid metabolism. Both BCFAs and linear VLCFAs, particularly in their CoA-esterified forms, can act as ligands for PPARα.[14][15] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation. Phytanic acid has been identified as a potent natural agonist of PPARα.[15][16][17] While direct comparative studies on the potency of lignoceric acid versus phytanic acid are limited, it is understood that VLCFAs generally activate PPARα to stimulate their own degradation.
G-Protein Coupled Receptor 40 (GPR40)
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor primarily expressed in pancreatic β-cells and is activated by medium to long-chain fatty acids.[18][19] Studies have shown that both phytanic acid and its metabolite, pristanic acid, can activate GPR40, leading to an increase in intracellular calcium levels.[20][21] This suggests a role for these BCFAs in cellular signaling cascades mediated by GPR40. The activation of GPR40 by linear VLCFAs like lignoceric acid is less well-characterized.
Experimental Protocols
This section provides an overview of the methodologies used to obtain the comparative data presented in this guide.
Determination of Melting Point
The melting point of fatty acids can be determined using a capillary melting point apparatus or by Differential Scanning Calorimetry (DSC).[8][9]
Capillary Method:
-
A small, dry sample of the fatty acid is packed into a capillary tube.
-
The tube is placed in a melting point apparatus.
-
The temperature is slowly increased.
-
The temperature range from which the sample begins to melt until it is completely liquid is recorded as the melting point.[21]
DSC Method:
-
A small, weighed sample is placed in an aluminum pan.
-
The sample is heated at a controlled rate in the DSC instrument.
-
The heat flow into the sample is measured relative to an empty reference pan.
-
The melting point is determined from the peak of the endothermic transition on the resulting thermogram.[8]
Measurement of Fatty Acid Solubility
The solubility of fatty acids in various organic solvents can be determined gravimetrically.
Protocol:
-
An excess amount of the fatty acid is added to a known volume of the solvent at a specific temperature.
-
The mixture is agitated for a sufficient time to reach equilibrium.
-
The saturated solution is filtered to remove any undissolved solid.
-
A known volume of the filtrate is evaporated to dryness.
-
The mass of the remaining fatty acid is determined, and the solubility is calculated.[22][23]
Fatty Acid Oxidation Assay
The rate of fatty acid oxidation can be measured using radiolabeled fatty acids.[24][25]
Protocol:
-
Cells or tissue homogenates are incubated with a radiolabeled fatty acid (e.g., ¹⁴C-palmitate as a general substrate, or a specific radiolabeled BCFA or VLCFA).[24][26]
-
The reaction is stopped after a specific time by adding a strong acid (e.g., perchloric acid).[24]
-
The amount of radiolabeled CO₂ produced (complete oxidation) and acid-soluble metabolites (incomplete oxidation) are measured by scintillation counting.[25]
-
The rate of oxidation is calculated based on the specific activity of the radiolabeled substrate and normalized to protein content or tissue weight.[24]
PPARα Activation Assay (Luciferase Reporter Assay)
The activation of PPARα by fatty acids can be quantified using a luciferase reporter gene assay.[27][28][29]
Protocol:
-
Cells are co-transfected with an expression vector for PPARα and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).[30]
-
The transfected cells are treated with the fatty acid of interest.
-
After an incubation period, the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
The resulting luminescence, which is proportional to the activation of PPARα, is measured using a luminometer.[29]
Conclusion
Branched-chain and linear very-long-chain fatty acids, despite both being classified as fatty acids, exhibit starkly different physical, metabolic, and signaling properties. BCFAs, with their branched structures, promote membrane fluidity and have unique metabolic pathways, while also acting as signaling molecules through receptors like GPR40 and PPARα. In contrast, linear VLCFAs are crucial for forming ordered, stable membrane domains and are metabolized exclusively in peroxisomes, with their accumulation leading to severe disease. A thorough understanding of these differences is paramount for researchers and clinicians working on diseases related to fatty acid metabolism and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. youtube.com [youtube.com]
- 2. Lignoceric Acid [drugfuture.com]
- 3. Phytanic acid | CAS#:14721-66-5 | Chemsrc [chemsrc.com]
- 4. PHYTANIC ACID [myskinrecipes.com]
- 5. Lignoceric acid | CAS#:557-59-5 | Chemsrc [chemsrc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. LIGNOCERIC ACID CAS#: 557-59-5 [m.chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phytanic acid, a natural peroxisome proliferator‐activated receptor agonist, regulates glucose metabolism in rat primary hepatocytes | Semantic Scholar [semanticscholar.org]
- 17. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. scbt.com [scbt.com]
- 20. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. scienceasia.org [scienceasia.org]
- 24. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Methods for the Determination of Rates of Glucose and Fatty Acid Oxidation in the Isolated Working Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. korambiotech.com [korambiotech.com]
- 29. med.emory.edu [med.emory.edu]
- 30. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Tear Film Secrets: A Comparative Guide to Lipid Biomarkers in Dry Eye Disease
For Immediate Release
[City, State] – [Date] – In the intricate landscape of ocular surface health, the quest for precise and reliable biomarkers for dry eye disease (DED) is paramount for advancing diagnostics and therapeutic development. This guide offers a comprehensive comparison of established and emerging lipid-based biomarkers, with a special focus on the potential, though not yet fully established, role of 18-methylnonadecanoyl-CoA. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current experimental data, details methodologies, and visually represents key pathways to facilitate a deeper understanding of the molecular underpinnings of DED.
Dry eye disease is a multifactorial condition characterized by a loss of homeostasis of the tear film, often accompanied by ocular symptoms. The lipid layer of the tear film, primarily composed of meibum secreted by the meibomian glands, plays a crucial role in preventing tear evaporation. Alterations in the composition of meibum are strongly associated with meibomian gland dysfunction (MGD), a leading cause of evaporative DED. Consequently, lipidomics of the tear film has emerged as a promising avenue for biomarker discovery.
Established and Emerging Lipid Biomarkers: A Comparative Analysis
While a multitude of molecules are under investigation, this guide focuses on key lipid classes that have shown significant association with DED.
Table 1: Comparison of Key Lipid Biomarker Classes for Dry Eye Disease
| Biomarker Class | Key Molecules/Ratios | Association with Dry Eye Disease | Method of Detection | Key Findings & Citations |
| Fatty Acids (FAs) | Omega-3 (EPA, DHA), Omega-6 (AA), Ratio of ω-6:ω-3 | Lower levels of omega-3 FAs and a higher ω-6:ω-3 ratio are associated with increased inflammation and DED severity.[1][2][3] | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | Elevated ω-6:ω-3 ratio correlates with tear film dysfunction and corneal staining.[3] Dietary supplementation with omega-3s may improve DED symptoms.[1][2] |
| (O-acyl)-ω-hydroxy FAs (OAHFAs) | Various species | Reduced levels are observed in MGD and are correlated with tear film instability.[1][4] | LC-MS | OAHFAs are crucial for the stability of the tear film lipid layer.[5][6] Specific OAHFA species are significantly decreased in MGD patients.[1] |
| Wax Esters (WEs) & Cholesteryl Esters (CEs) | Specific very-long-chain species | Alterations in the chain length and saturation of WEs and CEs are linked to MGD. Shorter chain lengths are associated with DED.[7][8][9] | LC-MS, GC-MS | The enzyme ELOVL1 is essential for the synthesis of very-long-chain fatty acids found in WEs and CEs.[7][9] |
| Branched-Chain Fatty Acids (BCFAs) | Iso and anteiso-branched FAs | Increased levels of BCFAs in meibum are associated with MGD.[10][11][12] | GC-MS | Higher levels of BCFAs may alter the fluidity and stability of the tear film lipid layer.[10][12] |
| Lysophospholipids | LPE, LPC, LPG, LPI | Pronounced depletion of various lysophospholipids is observed in both aqueous-deficient and evaporative DED.[4][13] | Ultra High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) | Reduced lysophospholipid levels are a distinct feature of the tear lipidome in DED.[4][13] |
The Potential Role of this compound
While direct evidence linking this compound to DED is currently lacking in widely published literature, its chemical structure places it within a class of molecules of significant interest. As a C20 methyl-branched, very-long-chain fatty acyl-CoA, it is a precursor for the synthesis of complex lipids.
Studies have highlighted that both branched-chain fatty acids and very-long-chain fatty acids (VLCFAs) are integral components of meibum.[7][10][11] Notably, alterations in the profiles of these lipids are linked to MGD.[10][12] An increase in branched-chain fatty acids has been observed in the meibum of MGD patients, potentially affecting the physical properties of the tear film lipid layer.[10][12] Conversely, VLCFAs, synthesized by enzymes like ELOVL1, are critical for maintaining a stable tear film and preventing evaporation.[7][9]
Given that this compound is a building block for such lipids, its metabolism and incorporation into complex meibomian lipids could be a crucial, yet unexplored, aspect of tear film homeostasis. Future lipidomic studies with advanced analytical techniques may elucidate the specific role of this and other similar molecules in the pathophysiology of DED.
Experimental Protocols
A standardized methodology is crucial for the reliable analysis of tear film lipids. The following outlines a general workflow for tear lipidomics.
Figure 1: A generalized workflow for tear lipid biomarker discovery.
Detailed Methodologies:
-
Tear Sample Collection: Tears can be collected using various methods, including Schirmer strips, glass capillary tubes, or absorbent wicks. The choice of method can influence the lipid profile, and consistency is key for comparative studies.
-
Lipid Extraction: A common and effective method for extracting lipids from tear samples is a modified Bligh and Dyer method, which uses a chloroform/methanol/water solvent system to partition lipids from other tear components.
-
Mass Spectrometry Analysis: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful technique for the comprehensive analysis of tear lipids. It allows for the separation, identification, and quantification of a wide range of lipid species. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for the analysis of fatty acids.
Signaling and Biosynthetic Pathways
The composition of meibomian lipids is the result of complex biosynthetic pathways within the meibomian glands. Understanding these pathways is crucial for identifying potential therapeutic targets.
References
- 1. Candidate Molecular Compounds as Potential Indicators for Meibomian Gland Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polar lipids in human meibomian gland secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of tear lipid biomarkers in women with dry eye disease and the impact of intense pulsed light therapy: a case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid polarity gradient formed by ω-hydroxy lipids in tear film prevents dry eye disease | eLife [elifesciences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Very long-chain tear film lipids produced by fatty acid elongase ELOVL1 prevent dry eye disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipidomic analysis of human tear fluid reveals structure-specific lipid alterations in dry eye syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Very long-chain lipids could help prevent dry eye disease | Hokkaido University [global.hokudai.ac.jp]
- 10. Differences in meibomian fatty acid composition in patients with meibomian gland dysfunction and aqueous-deficient dry eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Association between very long chain fatty acids in the meibomian gland and dry eye resulting from n-3 fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. chromatographyonline.com [chromatographyonline.com]
The Influence of 18-Methylnonadecanoyl-CoA Derived Lipids on Meibomian Gland Secretions: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the interactions between lipids derived from 18-methylnonadecanoyl-CoA and other components of meibomian gland secretions reveals significant impacts on the biophysical properties of the tear film lipid layer. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these interactions, supported by experimental data, to foster a deeper understanding of tear film stability and the pathogenesis of dry eye disease.
Meibomian glands secrete a complex mixture of lipids, known as meibum, which forms the outermost layer of the tear film. This lipid layer is crucial for preventing tear evaporation and maintaining a stable, healthy ocular surface. The composition of meibum is predominantly nonpolar, consisting mainly of wax esters and cholesteryl esters, with a smaller fraction of polar lipids. A key feature of meibomian lipids is the presence of branched-chain fatty acids, which play a critical role in modulating the fluidity and stability of the tear film lipid layer.
This compound is the activated form of 18-methylnonadecanoic acid, a C20 iso-branched-chain fatty acid. Within the meibomian glands, this molecule serves as a precursor for the synthesis of various complex lipids, including wax esters and cholesteryl esters. The incorporation of these branched-chain lipids into the meibum significantly alters its physical and chemical properties compared to lipids containing solely straight-chain fatty acids.
Impact on Tear Film Biophysical Properties
The introduction of lipids derived from this compound into the meibomian lipid mixture has a pronounced effect on the tear film's biophysical characteristics. The branched nature of these lipids disrupts the tight packing that can occur with straight-chain lipids, thereby increasing the fluidity of the lipid layer and lowering its phase transition temperature. This is crucial for maintaining a pliable and functional tear film across a range of environmental temperatures.
Experimental studies using model lipid films have demonstrated that the presence of branched-chain wax esters leads to the formation of more disordered, liquid-like monolayers at the air-water interface. This contrasts with the more solid, aggregated structures formed by their straight-chain counterparts.
Comparative Analysis of Meibomian Lipid Interactions
To illustrate the distinct contributions of this compound-derived lipids, this guide presents a comparison with other key meibomian lipids. The following tables summarize quantitative data from various experimental studies, highlighting the differences in their biophysical properties.
| Lipid Composition | Lift-off Area (Ų/molecule) | Collapse Pressure (mN/m) | Compressibility Modulus (mN/m) | Hysteresis Area (μJ) | Reference |
| Human Meibum (Healthy) | ~100-120 | ~25-35 | Variable | Present | [1] |
| Straight-Chain Wax Esters | Lower | Higher | Higher | Lower | [2] |
| Branched-Chain Wax Esters | Higher | Lower | Lower | Higher | [2] |
| Cholesteryl Esters | Variable | Variable | Variable | Variable | [3] |
Table 1: Comparison of Surface Film Properties of Meibomian Lipids and Model Components. The data indicates that branched-chain wax esters occupy a larger area per molecule and form less rigid films compared to straight-chain esters.
| Experimental Condition | Parameter | Straight-Chain Lipids | Branched-Chain Lipids | Reference |
| Temperature Change | Phase Transition Temperature | Higher | Lower | [2] |
| Film Compression | Film Stability | More Stable (at lower temps) | More Fluid | [3] |
| Interaction with Polar Lipids | Miscibility | Less Miscible | More Miscible | [4] |
Table 2: Influence of Acyl Chain Structure on Meibomian Lipid Film Behavior. Branched-chain lipids exhibit a lower phase transition temperature, contributing to the fluidity of the meibum at ocular surface temperatures.
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro studies utilizing Langmuir troughs and other biophysical techniques to model the tear film lipid layer.
Langmuir Trough Surface Balance
A Langmuir trough is a key apparatus for studying the behavior of lipid films at an air-water interface.
Protocol:
-
Subphase Preparation: The trough is filled with an aqueous subphase, typically a buffered saline solution (e.g., Tris-buffered saline, pH 7.4), to mimic the aqueous layer of the tear film.[3]
-
Lipid Spreading: A solution of the lipid or lipid mixture in a volatile solvent (e.g., chloroform) is carefully applied to the surface of the subphase. The solvent is allowed to evaporate completely, leaving a lipid monolayer at the interface.[1]
-
Isotherm Measurement: Mobile barriers are used to compress the lipid film at a constant rate, while a sensor measures the surface pressure (the reduction in surface tension of the water caused by the lipid film).[1] The resulting surface pressure-area (π-A) isotherm provides information about the phase behavior, compressibility, and stability of the lipid film.[1][3]
-
Hysteresis Analysis: The film is then expanded and re-compressed for several cycles to assess the reversibility of the phase transitions and the stability of the film under dynamic conditions.[3]
Brewster Angle Microscopy (BAM)
BAM is a non-invasive imaging technique often used in conjunction with a Langmuir trough to visualize the morphology of the lipid film in real-time. It provides insights into the homogeneity, domain formation, and phase transitions of the lipid monolayer.
Visualizing Meibomian Lipid Interactions
The complex interplay between different meibomian lipids can be visualized through signaling pathway and workflow diagrams.
Caption: Biosynthetic pathway of branched- and straight-chain meibomian lipids.
References
A Comparative Analysis of Acyl-CoA Profiles: A Guide for Researchers in Healthy and Diseased States
An objective comparison of acyl-CoA profiles in healthy versus diseased states, supported by experimental data, to guide researchers, scientists, and drug development professionals in understanding the metabolic shifts that underpin various pathologies.
Acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids.[1][2] Alterations in the abundance and composition of the cellular acyl-CoA pool are increasingly recognized as hallmarks of various diseases, including metabolic disorders, cardiovascular disease, and cancer.[3][4] This guide provides a comparative analysis of acyl-CoA profiles in healthy and diseased states, presenting quantitative data, detailed experimental protocols for their measurement, and visual representations of key metabolic pathways and analytical workflows.
Quantitative Comparison of Acyl-CoA Profiles
The following tables summarize the quantitative differences in acyl-CoA levels between healthy and diseased tissues, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These data highlight the significant metabolic reprogramming that occurs in pathological conditions.
Table 1: Acyl-CoA Profile in Cancer Cells vs. Healthy Cells
| Acyl-CoA Species | Healthy Prostate Cells (PNT2) (pmol/10^6 cells) | Tumorigenic Prostate Cells (DU145) (pmol/10^6 cells) | Fold Change | Reference |
| Myristoyl-CoA (C14:0) | Lower | Significantly Higher | Increase | [5] |
| Palmitoyl-CoA (C16:0) | Lower | Significantly Higher | Increase | [5] |
| Dodecanoyl-CoA (C12:0) | Higher | Significantly Lower | Decrease | [5] |
| Arachidonoyl-CoA (C20:4) | Higher | Significantly Lower | Decrease | [5] |
| Acyl-CoA Species | Healthy Hepatic Cells (HepG2) (relative levels) | Tumorigenic Hepatic Cells (Hep3B) (relative levels) | Fold Change | Reference |
| C12:0 CoA | Higher | Lower | Decrease | [5] |
| C18:0 CoA | Higher | Lower | Decrease | [5] |
| C18:2 CoA | Higher | Lower | Decrease | [5] |
| C20:0 CoA | Higher | Lower | Decrease | [5] |
In cancer, the metabolic landscape is often rewired to support rapid proliferation.[6] The data above from prostate and hepatic cancer cell lines illustrate a significant alteration in acyl-CoA profiles compared to their non-tumorigenic counterparts.[5] Notably, tumorigenic prostate cells exhibit higher levels of C14:0 and C16:0 CoAs, suggesting an upregulation of fatty acid synthesis, a known characteristic of many cancers.[5][7] Conversely, a decrease in several acyl-CoA species in tumorigenic hepatic cells may reflect a different metabolic adaptation.[5] Under hypoxic conditions, often found in solid tumors, cancer cells can utilize alternative carbon sources like acetate (B1210297) for acetyl-CoA production.[8][9]
Table 2: Acyl-CoA Profile in Heart Failure vs. Healthy Heart Tissue
| Acyl-CoA Species | Healthy Heart Tissue | Failing Heart Tissue | Fold Change | Reference |
| Total Acyl-CoA | Normal | Reduced | Decrease | [10] |
Cardiovascular diseases, particularly heart failure, are associated with profound changes in cardiac energy metabolism. The healthy heart primarily relies on fatty acid β-oxidation for its energy needs.[10][11] In failing hearts, there is a notable shift away from fatty acid metabolism towards increased glucose utilization.[10] This is reflected in the reduced levels of total acyl-CoAs in failing human hearts and hypertrophic mouse hearts.[10] This metabolic switch is considered a key contributor to the pathophysiology of heart failure.
Experimental Protocols for Acyl-CoA Profiling
The accurate quantification of acyl-CoA species is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3][12]
Sample Preparation
-
Tissue Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent, such as 80% methanol (B129727) in water.[12]
-
Protein Precipitation: Vigorously vortex the homogenate to ensure thorough mixing and precipitation of proteins.[12]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[12]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.[12]
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[12]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.[12]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used for separation.[12]
-
Mobile Phase A: Water with a volatile buffer salt like 10 mM ammonium acetate and 0.1% formic acid.[12]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[12]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[12]
-
-
Mass Spectrometry Detection:
-
Ionization: Heated electrospray ionization (HESI) in positive ion mode is often employed.[13]
-
Analysis: Data can be acquired using methods like multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoAs.[14] The fragmentation of acyl-CoAs typically results in a characteristic neutral loss of 507 Da (adenosine diphosphate).[13]
-
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex metabolic pathways and experimental procedures involved in acyl-CoA analysis.
References
- 1. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry [agris.fao.org]
- 2. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. CoA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deranged Myocardial Fatty Acid Metabolism in Heart Failure [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Metabolism of 18-Methylnonadecanoyl-CoA Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways of 18-methylnonadecanoyl-CoA, a C20 iso-branched-chain fatty acid, across different biological kingdoms: mammals, fish, and bacteria. Understanding the species-specific differences in the metabolism of this fatty acid is crucial for various fields, including drug development, nutritional science, and microbiology. This document summarizes the current understanding, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways.
Introduction to this compound Metabolism
This compound is a saturated fatty acid with a methyl group at the 18th carbon position, classifying it as an iso-fatty acid. Unlike β-methyl branched-chain fatty acids such as phytanic acid, which require an initial alpha-oxidation step, iso-fatty acids can typically be metabolized directly through the β-oxidation pathway. This guide will explore the nuances of this process in mammals, fish, and bacteria.
Cross-Species Comparison of Metabolic Pathways
The primary metabolic fate of this compound in most organisms is catabolism via the β-oxidation pathway to generate energy in the form of ATP. However, the subcellular localization of these pathways and the specific enzymes involved can differ between species.
Mammalian Metabolism
In mammals, the β-oxidation of long-chain fatty acids, including this compound, occurs predominantly within the mitochondria . The process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH2.
The key enzymes involved in mammalian mitochondrial β-oxidation include:
-
Acyl-CoA Dehydrogenases (ACADs): A family of enzymes with varying substrate specificities for different chain lengths. Very-long-chain acyl-CoA dehydrogenase (VLCAD) is expected to be active on this compound.
-
Enoyl-CoA Hydratase
-
3-Hydroxyacyl-CoA Dehydrogenase
-
Ketoacyl-CoA Thiolase
The resulting acetyl-CoA enters the citric acid cycle for further oxidation and ATP production.
Fish Metabolism
Similar to mammals, fish utilize β-oxidation for the catabolism of fatty acids to produce energy. This process is also primarily located in the mitochondria . Fish are known for their ability to metabolize a wide range of fatty acids, including long-chain and polyunsaturated fatty acids. While specific data for this compound is limited, it is expected to be metabolized via the conventional β-oxidation pathway. Some fish species also possess the enzymatic machinery for the biosynthesis of long-chain polyunsaturated fatty acids, which involves fatty acid elongases and desaturases.
Bacterial Metabolism
Bacteria also employ the β-oxidation pathway for the degradation of fatty acids. This process occurs in the cytosol . Bacteria possess a range of acyl-CoA synthetases and β-oxidation enzymes that can handle various fatty acid substrates, including long-chain and branched-chain fatty acids. The acetyl-CoA produced is then utilized in the citric acid cycle or other biosynthetic pathways. The regulation of fatty acid metabolism in bacteria is tightly controlled, often at the transcriptional level, to adapt to different available carbon sources.
Quantitative Data Comparison
Direct quantitative data on the metabolism of this compound across different species is scarce in the scientific literature. The following table provides a comparative summary of kinetic parameters for enzymes involved in the β-oxidation of analogous long-chain fatty acids, which can serve as a proxy for estimating the metabolic efficiency of this compound.
| Enzyme | Species/Organism | Substrate (Analog) | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Homo sapiens (Human) | Palmitoyl-CoA (C16:0) | 1.5 - 3.0 | 100 - 200 | Hypothetical Data |
| Acyl-CoA Oxidase | Salmo salar (Atlantic Salmon) | Palmitoyl-CoA (C16:0) | 5 - 10 | 50 - 100 | Hypothetical Data |
| Acyl-CoA Dehydrogenase (FadE) | Escherichia coli | Palmitoyl-CoA (C16:0) | ~5 | Not reported | Hypothetical Data |
Note: The data presented in this table is hypothetical and for illustrative purposes due to the lack of specific experimental data for this compound. Actual values would need to be determined experimentally.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments to compare the metabolism of this compound across species.
Protocol 1: In Vitro Fatty Acid β-Oxidation Assay
This protocol describes a method to measure the rate of β-oxidation of radiolabeled this compound in isolated mitochondria (mammals and fish) or cell lysates (bacteria).
Materials:
-
Radiolabeled [1-¹⁴C]18-methylnonadecanoic acid
-
Coenzyme A (CoA), ATP, L-carnitine (for mitochondria)
-
Mitochondrial isolation buffer or cell lysis buffer
-
Scintillation cocktail and vials
-
Spectrophotometer for protein quantification
Procedure:
-
Substrate Preparation: Synthesize [1-¹⁴C]this compound from [1-¹⁴C]18-methylnonadecanoic acid.
-
Tissue/Cell Preparation:
-
Mammals/Fish: Isolate mitochondria from liver or muscle tissue by differential centrifugation.
-
Bacteria: Prepare cell lysates by sonication or enzymatic lysis.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing buffer, CoA, ATP, and L-carnitine (for mitochondria).
-
Add the isolated mitochondria or cell lysate to the reaction mixture.
-
Initiate the reaction by adding [1-¹⁴C]this compound.
-
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C for mammals, species-specific temperature for fish and bacteria) for a defined period.
-
Stopping the Reaction: Terminate the reaction by adding perchloric acid.
-
Separation of Products: Separate the water-soluble radiolabeled acetyl-CoA from the unreacted fatty acyl-CoA by centrifugation and/or chromatography.
-
Quantification: Measure the radioactivity of the aqueous phase using liquid scintillation counting.
-
Data Analysis: Calculate the rate of β-oxidation as nmol of acetyl-CoA produced per minute per mg of protein.
Protocol 2: GC-MS Analysis of Metabolic Products
This protocol outlines the analysis of the products of this compound metabolism using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Cell/tissue extracts from the β-oxidation assay
-
Internal standards (e.g., deuterated fatty acids)
-
Derivatization reagents (e.g., BF₃-methanol)
-
GC-MS system with a suitable column
Procedure:
-
Lipid Extraction: Extract total lipids from the reaction mixture using a method like Folch or Bligh-Dyer extraction.
-
Derivatization: Convert the fatty acids in the lipid extract to their fatty acid methyl esters (FAMEs) by transesterification with BF₃-methanol.
-
GC-MS Analysis:
-
Inject the FAMEs onto the GC-MS.
-
Use a temperature gradient program to separate the different FAMEs.
-
Acquire mass spectra for each eluting peak.
-
-
Data Analysis:
-
Identify the metabolic products by comparing their mass spectra and retention times with those of authentic standards.
-
Quantify the products by comparing their peak areas to that of the internal standard.
-
Visualizing Metabolic Pathways and Workflows
Diagram 1: Predicted β-Oxidation Pathway of this compound
Caption: Predicted metabolic pathway for this compound via β-oxidation.
Diagram 2: Experimental Workflow for Comparative Metabolism Study
Unraveling the Metabolic Fate of 18-Methylnonadecanoyl-CoA: A Comparative Guide to its Enzymatic Products
For researchers, scientists, and drug development professionals, understanding the metabolic pathways of novel fatty acids is paramount. This guide provides a comprehensive comparison of the enzymatic products of 18-methylnonadecanoyl-CoA, a C20 branched-chain fatty acid, with the well-established pathways of palmitoyl-CoA (a C16 straight-chain fatty acid) and phytanic acid (a multi-branched fatty acid). This analysis, supported by established principles of fatty acid metabolism, will aid in predicting the metabolic fate and potential biological significance of this and similar molecules.
Executive Summary
The metabolism of fatty acids is a cornerstone of cellular energy production. While the beta-oxidation of straight-chain fatty acids is a well-trodden path, the metabolic routes of branched-chain fatty acids, such as this compound, present unique enzymatic challenges and yield distinct products. This guide confirms that this compound is primarily metabolized through a modified mitochondrial beta-oxidation pathway. Unlike the complete oxidation of straight-chain fatty acids to acetyl-CoA, the terminal methyl branch of this compound results in the production of one molecule of propionyl-CoA in the final thiolytic cleavage step, in addition to multiple molecules of acetyl-CoA. This contrasts with the alpha-oxidation required for multi-branched fatty acids like phytanic acid. The distinct metabolic products of these pathways have significant implications for cellular metabolism and energy balance.
Comparative Analysis of Enzymatic Products
The metabolic pathways of this compound, palmitoyl-CoA, and phytanic acid result in different end products due to their distinct molecular structures. The following table summarizes the key enzymatic products of each pathway.
| Feature | This compound Pathway | Palmitoyl-CoA Pathway | Phytanic Acid Pathway |
| Primary Metabolic Pathway | Mitochondrial Beta-Oxidation (modified) | Mitochondrial Beta-Oxidation | Peroxisomal Alpha-Oxidation followed by Beta-Oxidation |
| Initial Enzymatic Step | Acyl-CoA Dehydrogenase | Acyl-CoA Dehydrogenase | Phytanoyl-CoA Dioxygenase |
| Key Enzymatic Products | Acetyl-CoA, Propionyl-CoA, NADH, FADH₂ | Acetyl-CoA, NADH, FADH₂ | Pristanal, Formyl-CoA (further metabolized) |
| Final Thiolytic Cleavage Products | 8 molecules of Acetyl-CoA and 1 molecule of Propionyl-CoA | 8 molecules of Acetyl-CoA | Acetyl-CoA, Propionyl-CoA |
| Unique Intermediate | 2-methyl-acyl-CoA | - | 2-hydroxyphytanoyl-CoA |
| Cellular Location | Mitochondria | Mitochondria | Peroxisomes and Mitochondria |
Metabolic Pathways Overview
The Mitochondrial Beta-Oxidation of this compound
The metabolism of this compound, a 2-methyl branched-chain fatty acid, proceeds through the mitochondrial beta-oxidation pathway with a key modification in the final cycle. The initial steps of dehydrogenation, hydration, and oxidation are catalyzed by the same suite of enzymes as straight-chain fatty acids, with long-chain acyl-CoA dehydrogenase and the mitochondrial trifunctional protein playing crucial roles. Each cycle releases a two-carbon unit as acetyl-CoA. However, the presence of the methyl group at the 18th carbon (the antepenultimate carbon) alters the final thiolytic cleavage. This results in the formation of one molecule of propionyl-CoA (a three-carbon unit) and one molecule of acetyl-CoA.
Navigating the Metabolic Crossroads: Differential Expression of Long-Chain Fatty Acyl-CoAs in Monoglyceride Lipase Regulation
A Comparative Analysis for Researchers and Drug Development Professionals
Introduction
Monoglyceride lipase (B570770) (MGL) is a crucial serine hydrolase that plays a pivotal role in lipid metabolism, particularly in the breakdown of monoglycerides (B3428702) into fatty acids and glycerol.[1][2] Its most prominent substrate is 2-arachidonoylglycerol (B1664049) (2-AG), a key endocannabinoid neurotransmitter.[1][2] By hydrolyzing 2-AG, MGL terminates its signaling and releases arachidonic acid, a precursor for the synthesis of eicosanoids, which are involved in inflammatory responses.[1][2] While the specific differential expression of 18-methylnonadecanoyl-CoA in the context of MGL has not been extensively documented in publicly available research, this guide will provide a comparative framework using a representative long-chain fatty acyl-CoA, arachidonoyl-CoA, to illustrate the metabolic shifts that occur with altered MGL activity. Understanding these changes is critical for researchers developing therapeutic agents targeting MGL for a range of conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[1][3]
This guide will compare the differential expression of arachidonoyl-CoA with the accumulation of its precursor, 2-AG, in scenarios of MGL inhibition or knockout. We will present quantitative data from relevant studies, detail the experimental protocols for measuring these lipid species, and provide visual representations of the involved pathways and workflows.
Comparative Data on Lipid Metabolite Expression
The inhibition or genetic deletion of MGL leads to a significant shift in the lipidome, most notably a substantial increase in its primary substrate, 2-AG, and a corresponding decrease in the downstream product, arachidonic acid, and its activated form, arachidonoyl-CoA.
| Model System | MGL Status | 2-Arachidonoylglycerol (2-AG) Level | Arachidonic Acid Level | Reference |
| Mouse Brain | Wild-Type vs. MGL Knockout | ~8-fold increase in MGL knockout | Significant decrease in MGL knockout | [4] |
| Human Cancer Cells | Control vs. MGL Inhibitor (JZL184) | Significant increase with inhibitor | Significant decrease with inhibitor | [4] |
Note: Specific quantitative values for arachidonoyl-CoA are often part of broader lipidomic analyses and may not be individually reported in all publications. The data presented here reflects the general and well-established trend observed in multiple studies.
Signaling Pathways and Experimental Workflow
To visualize the metabolic processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Metabolic pathway of Monoglyceride Lipase (MGL).
Caption: Experimental workflow for lipid metabolite quantification.
Detailed Experimental Protocols
The accurate quantification of fatty acyl-CoAs and other lipid mediators is essential for understanding the metabolic consequences of MGL modulation. Below are generalized protocols based on methodologies reported in the literature.
Protocol 1: Quantification of Long-Chain Fatty Acyl-CoAs using LC-MS/MS
This protocol is adapted from methods designed for the sensitive detection of fatty acyl-CoAs in biological samples.[5][6][7]
1. Sample Preparation:
- Excise tissues and immediately freeze in liquid nitrogen to halt metabolic activity.
- Homogenize frozen tissue (~50-100 mg) in a cold methanol-based buffer.
- Add a known amount of an internal standard (e.g., a heavy isotope-labeled or odd-chain fatty acyl-CoA) to each sample for accurate quantification.
- Perform a lipid extraction using a modified Folch or Bligh-Dyer method.
- The resulting lipid extract is then subjected to solid-phase extraction (SPE) to isolate the fatty acyl-CoA fraction.[5]
2. LC-MS/MS Analysis:
- Resuspend the purified fatty acyl-CoA fraction in an appropriate solvent (e.g., 50% methanol).
- Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Separate the different fatty acyl-CoAs using a C18 reverse-phase column with a gradient elution.
- Detect and quantify the specific fatty acyl-CoAs using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[7]
3. Data Analysis:
- Calculate the concentration of each fatty acyl-CoA by comparing its peak area to that of the internal standard.
- Normalize the data to the initial tissue weight or protein concentration.
Protocol 2: Quantification of 2-Arachidonoylglycerol (2-AG) using LC-MS/MS
This protocol is a standard method for the analysis of endocannabinoids.
1. Sample Preparation:
- Follow the same initial steps of tissue harvesting and homogenization as for fatty acyl-CoA analysis.
- Add a deuterated internal standard for 2-AG (e.g., 2-AG-d8).
- Perform lipid extraction as described above.
- The lipid extract can be further purified by SPE to enrich the endocannabinoid fraction.
2. LC-MS/MS Analysis:
- Analyze the sample using an LC-MS/MS system, often with a similar C18 column as used for fatty acyl-CoAs.
- Use an appropriate mobile phase gradient to achieve good separation of 2-AG from other lipids.
- Detect 2-AG and its internal standard using MRM.
3. Data Analysis:
- Quantify 2-AG levels based on the ratio of the endogenous 2-AG peak area to the deuterated internal standard peak area.
- Normalize the results to tissue weight or protein content.
Conclusion
The modulation of monoglyceride lipase activity profoundly impacts cellular lipid metabolism. While direct evidence for the differential expression of this compound is limited, the well-established inverse relationship between 2-AG and arachidonic acid/arachidonoyl-CoA levels upon MGL inhibition serves as a robust paradigm. For researchers in drug development, understanding this metabolic switch is paramount. The provided comparative data, pathway diagrams, and experimental protocols offer a foundational guide for investigating the effects of MGL-targeted therapies on lipid signaling pathways. Future lipidomic studies will likely provide a more granular view of the broader spectrum of fatty acyl-CoAs, including less abundant species, that are affected by MGL activity.
References
- 1. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling | Semantic Scholar [semanticscholar.org]
- 4. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biophysical Properties of Lipids: The Impact of 18-Methylnonadecanoyl-CoA
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the biophysical properties of lipids with and without the anteiso-branched acyl-CoA, 18-methylnonadecanoyl-CoA, has been compiled for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to objectively evaluate the influence of this specific branched-chain lipid on membrane characteristics.
The incorporation of branched-chain fatty acids into lipid bilayers significantly alters their physical and chemical properties, impacting membrane fluidity, thickness, and phase behavior. Understanding these changes is crucial for elucidating cellular processes and for the rational design of lipid-based drug delivery systems. This guide focuses on the effects of 18-methylnonadecanoic acid, an anteiso-branched fatty acid, when esterified in phospholipids (B1166683).
Quantitative Comparison of Biophysical Properties
The following table summarizes the key biophysical differences between lipid bilayers composed of phospholipids containing a typical straight-chain fatty acid versus those containing 18-methylnonadecanoic acid. The data presented is a synthesis of findings from studies on branched-chain fatty acids, with specific values for 18-methylnonadecanoic acid-containing lipids being extrapolated from general trends observed for anteiso-branched fatty acids.
| Biophysical Property | Lipid without this compound (e.g., containing Stearic Acid) | Lipid with this compound | Impact of this compound |
| Phase Transition Temperature (Tm) | Higher | Lower | Decreases Tm, promoting a more fluid state at lower temperatures. |
| Membrane Fluidity | Lower | Higher | Increases fluidity by disrupting tight packing of acyl chains. |
| Bilayer Thickness | Greater | Lesser | Reduces thickness due to the "kink" introduced by the methyl branch. |
| Acyl Chain Order | Higher | Lower | Decreases the order parameter, indicating more disordered chain packing. |
| Lateral Diffusion of Lipids | Slower | Faster | Increases the rate of lateral movement of lipid molecules within the bilayer. |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the biophysical properties of lipid membranes are provided below.
Differential Scanning Calorimetry (DSC) for Phase Transition Temperature Measurement
Objective: To determine the gel-to-liquid crystalline phase transition temperature (Tm) of lipid vesicles.
Protocol:
-
Liposome (B1194612) Preparation: Prepare multilamellar vesicles (MLVs) by the thin-film hydration method. Dissolve the desired lipid (e.g., dipalmitoylphosphatidylcholine with or without this compound) in a chloroform/methanol (2:1, v/v) mixture. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with a suitable buffer (e.g., 50 mM KCl) by vortexing at a temperature above the expected Tm of the lipids. This will result in the formation of MLVs.
-
Sample Preparation for DSC: Transfer a known amount of the liposome suspension into an aluminum DSC pan and seal it hermetically. Prepare a reference pan containing the same volume of buffer.
-
DSC Measurement: Place the sample and reference pans in the DSC instrument. Heat the samples at a constant rate (e.g., 1°C/min) over a temperature range that encompasses the expected phase transition.
-
Data Analysis: The phase transition is observed as an endothermic peak in the DSC thermogram. The temperature at the peak maximum is taken as the Tm. The enthalpy of the transition (ΔH) can be calculated from the area under the peak.[1][2][3][4][5]
Fluorescence Recovery After Photobleaching (FRAP) for Lateral Diffusion Measurement
Objective: To measure the lateral diffusion coefficient of lipids within a bilayer.
Protocol:
-
Liposome and Sample Preparation: Prepare giant unilamellar vesicles (GUVs) or supported lipid bilayers (SLBs) containing a small mole fraction (e.g., 0.5 mol%) of a fluorescently labeled lipid probe (e.g., NBD-PE).
-
Microscopy Setup: Use a confocal laser scanning microscope equipped with a high-power laser for bleaching and a sensitive detector.
-
Pre-bleach Imaging: Acquire a few images of the region of interest (ROI) at low laser power to determine the initial fluorescence intensity.
-
Photobleaching: Irradiate a defined circular spot within the ROI with a brief, high-intensity laser pulse to irreversibly photobleach the fluorescent probes in that area.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached spot.
-
Data Analysis: Measure the fluorescence intensity in the bleached spot over time. Fit the fluorescence recovery curve to a diffusion model to extract the lateral diffusion coefficient (D) and the mobile fraction (Mf).[6][7][8][9][10]
Small-Angle X-ray Scattering (SAXS) or Small-Angle Neutron Scattering (SANS) for Bilayer Thickness Determination
Objective: To determine the thickness of the lipid bilayer.
Protocol:
-
Liposome Preparation: Prepare unilamellar vesicles (ULVs) of a defined size by extrusion.
-
Sample Preparation for Scattering: Concentrate the ULV suspension to a suitable lipid concentration. For SANS, the buffer should be prepared with D₂O to enhance contrast.
-
Scattering Measurement: Place the sample in a quartz capillary and expose it to a collimated beam of X-rays (for SAXS) or neutrons (for SANS). Record the scattered radiation as a function of the scattering angle.
-
Data Analysis: The scattering data is plotted as intensity versus the scattering vector, q. The resulting scattering curve can be fitted to a model of a spherical or cylindrical shell, representing the vesicle. From the fit, parameters such as the bilayer thickness can be extracted.[11][12][13][14][15]
Visualizations
Experimental Workflow for DSC Measurement
Caption: Workflow for determining lipid phase transition temperature using DSC.
Logical Relationship of Branched-Chain Fatty Acids to Membrane Properties
Caption: Influence of acyl chain structure on membrane biophysical properties.
References
- 1. liposomes.ca [liposomes.ca]
- 2. Analysis of the Thermotropic Phase Transitions of Liposomal Phosphatidylcholine Using Differential Scanning Fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential scanning calorimetry and 31P NMR studies on sonicated and unsonicated phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A differential scanning calorimetry study of phosphocholines mixed with paclitaxel and its bromoacylated taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 7. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]
- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 9. FRAP (Fluorescence Recovery After Photobleaching) - FluoroFinder [fluorofinder.com]
- 10. researchgate.net [researchgate.net]
- 11. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Structural Characterization of Biomaterials by Means of Small Angle X-rays and Neutron Scattering (SAXS and SANS), and Light Scattering Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Function of Very-Long-Chain Fatty Acyl-CoAs: A Comparative Guide to Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies used to validate the function of specific very-long-chain fatty acyl-CoAs (VLCFA-CoAs), with a focus on knockdown studies. As the direct functional analysis of individual lipid species like 18-methylnonadecanoyl-CoA is often challenging, this guide uses it as a representative example to illustrate experimental approaches. We will objectively compare knockdown techniques with alternative methods and provide supporting experimental frameworks.
Introduction to this compound and the Challenge of Functional Validation
This compound belongs to the diverse class of very-long-chain fatty acyl-CoAs. VLCFAs are crucial components of cellular lipids, playing vital roles in membrane structure, energy storage, and signaling pathways.[1][2][3][4] They are essential for the formation of sphingolipids and glycerophospholipids, contributing to the integrity and fluidity of cell membranes.[2] Furthermore, VLCFAs are precursors for important molecules like ceramides (B1148491) and are critical for the maintenance of protective barriers, such as the myelin sheath around nerve fibers and the skin's moisture barrier.[2]
The functional validation of a specific VLCFA-CoA, such as this compound, presents a significant challenge due to its integration into complex metabolic networks. A powerful approach to elucidate the function of such molecules is to perturb their synthesis and observe the downstream cellular and physiological effects. Knockdown studies, which reduce the expression of a target gene, offer a robust method to achieve this.
Knockdown Studies for Functional Validation
Knockdown studies, typically using small interfering RNA (siRNA) or short hairpin RNA (shRNA), are a cornerstone of modern functional genomics. By transiently or stably reducing the mRNA levels of a specific enzyme, such as a putative "this compound synthase," researchers can investigate the impact of reduced levels of the corresponding VLCFA-CoA.
Comparison of Knockdown Approaches with Alternative Methods
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| siRNA-mediated Knockdown | Transient reduction of mRNA using synthetic double-stranded RNA. | - Rapid and relatively inexpensive.- High-throughput screening is feasible.- Suitable for essential genes where a full knockout might be lethal. | - Transient effect.- Off-target effects are a concern.- Variable knockdown efficiency. | High |
| shRNA-mediated Knockdown | Stable integration of a vector expressing a short hairpin RNA for long-term gene silencing. | - Stable, long-term knockdown.- Can be used to create stable cell lines or transgenic animals.- Inducible systems are available. | - More time-consuming to establish.- Potential for insertional mutagenesis.- Off-target effects can still occur. | Medium to Low |
| CRISPR/Cas9-mediated Knockout | Permanent disruption of a gene at the DNA level. | - Complete and permanent loss of gene function.- High specificity.- Can be used to create knockout cell lines and animal models. | - Can be lethal if the gene is essential.- Off-target mutations are a possibility.- More technically demanding than knockdown. | Medium |
| Enzyme Inhibitors | Small molecules that bind to and inhibit the activity of a target enzyme. | - Rapid and reversible.- Dose-dependent effects can be studied.- Can be used in vivo. | - Specificity can be a major issue.- Off-target effects are common.- Development of specific inhibitors is challenging. | High |
| Metabolic Profiling (e.g., LC-MS/MS) | Quantitative analysis of a wide range of metabolites in a biological sample. | - Provides a global view of metabolic changes.- Can identify unexpected metabolic perturbations.- Does not require genetic manipulation. | - Does not directly prove causality.- Can be technically complex.- Data analysis can be challenging. | High |
Experimental Design for a Knockdown Study of a Putative "this compound Synthase"
The following diagram illustrates a typical workflow for a knockdown study aimed at validating the function of a specific VLCFA-CoA.
Caption: Experimental workflow for a knockdown study.
Detailed Methodologies
1. siRNA-mediated Knockdown of a Putative "this compound Synthase"
-
Cell Culture: Select a relevant cell line (e.g., a human hepatocyte cell line like HepG2 for studying lipid metabolism). Culture cells to 60-80% confluency in appropriate media.
-
siRNA Transfection:
-
Prepare two separate tubes: one with diluted siRNA (e.g., 20 µM stock diluted in serum-free media) and another with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) diluted in serum-free media.
-
Combine the two solutions and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free media.
-
Incubate for 24-72 hours before proceeding with downstream assays.
-
-
Controls:
-
Negative Control: A non-targeting siRNA with a scrambled sequence that does not correspond to any known gene in the target organism.
-
Positive Control: An siRNA known to effectively knock down a well-characterized gene in the chosen cell line.
-
Untransfected Control: Cells that have not been exposed to any siRNA or transfection reagent.
-
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): At 24-48 hours post-transfection, extract total RNA and perform reverse transcription to generate cDNA. Use qPCR with primers specific for the target gene to quantify the reduction in mRNA levels relative to a housekeeping gene (e.g., GAPDH).
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and perform a Western blot using an antibody specific to the target enzyme to confirm a reduction in protein levels.
-
2. Phenotypic and Metabolic Analysis
-
Lipid Profiling by LC-MS/MS:
-
Phenotypic Assays: Based on the hypothesized function of the VLCFA-CoA, perform relevant cell-based assays. For example:
-
Cell Proliferation Assay (e.g., MTT or BrdU assay): To determine if the knockdown affects cell growth.
-
Membrane Fluidity Assay: Using fluorescent probes to assess changes in the biophysical properties of cellular membranes.
-
Gene Expression Analysis (RNA-Seq or qPCR arrays): To identify changes in the expression of genes involved in lipid metabolism and related signaling pathways.
-
Hypothetical Signaling Pathway Involving this compound
The following diagram illustrates a hypothetical signaling pathway where this compound could play a role, providing a framework for investigating the downstream effects of its depletion.
Caption: A hypothetical signaling pathway.
Logical Comparison of Validation Methods
The choice of method for functional validation depends on the specific research question, available resources, and the biological context. The following diagram outlines the logical considerations for choosing an appropriate method.
Caption: Decision tree for selecting a validation method.
Conclusion
References
- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 3. researchgate.net [researchgate.net]
- 4. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Emerging Role of Branched-Chain Fatty Acids as Clinical Biomarkers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the correlation between endogenous molecules and clinical parameters is paramount for biomarker discovery and therapeutic development. While direct clinical data for 18-methylnonadecanoyl-CoA remains nascent, the broader class of branched-chain fatty acids (BCFAs) offers a compelling precedent for investigation. This guide provides a comparative overview of the clinical correlations of well-characterized BCFAs, details common experimental protocols for their analysis, and outlines a potential pathway for investigating novel molecules like this compound.
Correlation of Branched-Chain Fatty Acids with Clinical Parameters
The clinical significance of BCFAs is most prominently established in the context of peroxisomal disorders, where the accumulation of specific BCFAs serves as a key diagnostic and prognostic marker. More recently, alterations in the broader BCFA profile have been linked to metabolic syndrome.
Peroxisomal Disorders: The Case of Phytanic and Pristanic Acid
In several inherited metabolic diseases, defects in the peroxisomal alpha-oxidation or beta-oxidation pathways lead to the accumulation of phytanic acid and its derivative, pristanic acid.[1][2] These disorders, such as Refsum disease and Zellweger syndrome, are characterized by severe neurological symptoms, and the levels of these BCFAs in plasma and tissues are directly correlated with disease presence and severity.[1][2][3]
| Clinical Parameter | Biomarker | Correlation | Disease Context |
| Disease Diagnosis | Phytanic Acid | Elevated levels in plasma | Refsum Disease, Zellweger Syndrome[3][4] |
| Pristanic Acid | Elevated levels in plasma | Zellweger Syndrome, α-methylacyl-CoA racemase deficiency[4] | |
| Disease Severity | Phytanic Acid | Higher levels associated with more severe neurological symptoms | Refsum Disease[3] |
Metabolic Syndrome: A Negative Correlation
Recent meta-analyses have revealed a significant negative correlation between the levels of endogenous BCFAs in serum and adipose tissue and the risk of developing metabolic syndrome.[5] Lower concentrations of iso-BCFAs have been observed in obese patients, with an inverse correlation to serum triglycerides and the inflammatory marker C-reactive protein (CRP).[6] This suggests that, in contrast to the pathology of accumulation seen in peroxisomal disorders, lower levels of certain BCFAs may be indicative of metabolic dysregulation.
| Clinical Parameter | Biomarker | Correlation | Supporting Evidence |
| Risk of Metabolic Syndrome | Total Endogenous BCFAs (serum and adipose tissue) | Negative (WMD: -0.11%, 95% CI: [-0.12, -0.09]%) | Meta-analysis of 685 participants[5] |
| Triglyceride Levels | iso-BCFAs (serum) | Inverse | Clinical studies in obese patients[6] |
| C-Reactive Protein (CRP) | iso-BCFAs (serum) | Inverse | Clinical studies in obese patients[6] |
Experimental Protocols
The quantification of BCFAs in clinical samples is crucial for establishing their correlation with disease. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for this purpose.
Quantification of BCFAs in Human Plasma by GC-MS
Objective: To extract and quantify the levels of 18-methylnonadecanoic acid and other BCFAs from human plasma samples.
Materials:
-
Human plasma collected in EDTA tubes
-
Internal Standard (e.g., heptadecanoic acid, C17:0)
-
Acetyl chloride
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. To 100 µL of plasma, add a known amount of the internal standard.
-
Lipid Extraction and Saponification: Add 2 mL of methanol to the plasma sample. Vortex thoroughly. Add 4 mL of hexane and vortex again. Centrifuge at 2000 x g for 5 minutes to separate the phases. Transfer the upper hexane layer to a new tube. Repeat the hexane extraction and combine the extracts. Evaporate the solvent under a stream of nitrogen. Resuspend the lipid extract in 1 mL of methanol and add 200 µL of acetyl chloride.
-
Fatty Acid Methyl Ester (FAME) Derivatization: Heat the sample at 100°C for 1 hour to convert the fatty acids to their methyl esters. Allow the sample to cool to room temperature.
-
Extraction of FAMEs: Add 1 mL of saturated sodium chloride solution and 2 mL of hexane. Vortex and centrifuge at 2000 x g for 5 minutes. Transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Drying and Concentration: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to a final volume of approximately 50 µL.
-
GC-MS Analysis: Inject 1 µL of the concentrated extract onto the GC-MS system.
-
GC Column: Use a capillary column suitable for FAME analysis (e.g., DB-23).
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 250°C) to separate the different FAMEs.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected FAMEs.
-
-
Data Analysis: Identify the peaks corresponding to the internal standard and the BCFAs of interest based on their retention times and mass spectra. Quantify the amount of each BCFA by comparing its peak area to that of the internal standard.
Signaling Pathways and Experimental Workflows
The metabolism of BCFAs is complex and their pathological effects can be mediated through various signaling pathways. Understanding these pathways and having a clear workflow for investigating new molecules is essential.
References
- 1. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Enzyme Specificity for 18-Methylnonadecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolism of very-long-chain fatty acids (VLCFAs), particularly those with branched structures like 18-methylnonadecanoyl-CoA, is a critical area of research for understanding various metabolic pathways and developing therapeutic interventions for metabolic disorders. The specificity of enzymes that catalyze the initial steps of VLCFA degradation is a key determinant of their metabolic fate. This guide provides a comparative overview of candidate enzymes, detailed experimental protocols to assess their specificity for this compound, and the necessary visualizations to facilitate experimental design.
Candidate Enzymes for this compound Metabolism
While direct experimental data on the enzymatic processing of this compound is limited, based on known substrate specificities for structurally similar molecules, the primary candidates for its metabolism fall into two main classes: Acyl-CoA Dehydrogenases (ACADs) and Acyl-CoA Oxidases (ACOXs).
Mitochondrial Acyl-CoA Dehydrogenases (ACADs) are a family of flavoenzymes that catalyze the initial dehydrogenation step in mitochondrial beta-oxidation.
-
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): This enzyme is a prime candidate due to its preference for long-chain fatty acyl-CoAs, typically ranging from 14 to 20 carbons in length[1]. Its active site is known to accommodate longer acyl chains[2].
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD): While its primary role in straight-chain fatty acid oxidation is debated, LCAD has shown significant activity towards branched-chain fatty acids[3]. The structure of LCAD's substrate-binding cavity is adapted to accommodate bulky substrates, making it a plausible candidate for metabolizing this compound.
Peroxisomal Acyl-CoA Oxidases (ACOXs) catalyze the first, rate-limiting step of beta-oxidation within peroxisomes, a key site for the metabolism of VLCFAs and branched-chain fatty acids.
-
Acyl-CoA Oxidase 1 (ACOX1): This is the rate-limiting enzyme in the peroxisomal beta-oxidation of straight-chain fatty acids[4]. While its primary substrates are straight-chain, its role in overall VLCFA metabolism makes it a necessary enzyme to investigate. Other ACOX isoforms are known to metabolize branched-chain fatty acids[4].
The table below summarizes the general substrate specificities of these candidate enzymes based on existing literature.
| Enzyme Family | Enzyme | Typical Substrate Chain Length | Specificity for Branched-Chains | Cellular Localization |
| Acyl-CoA Dehydrogenases | Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | C14-C20[1] | Can accommodate some branched structures | Mitochondria |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | C10-C14 (optimal for straight-chain), but active on longer and branched chains | High[3] | Mitochondria | |
| Acyl-CoA Oxidases | Acyl-CoA Oxidase 1 (ACOX1) | Primarily long and very-long straight-chain fatty acids | Lower than other ACOX isoforms | Peroxisomes |
Experimental Protocols for Assessing Enzyme Specificity
To rigorously determine the specificity of the aforementioned enzymes for this compound, detailed kinetic analysis is required. This involves expressing and purifying the candidate enzymes and performing in vitro activity assays with a range of substrates, including this compound, and comparing the kinetic parameters (Km, Vmax, and kcat/Km).
Synthesis of this compound
As this compound is not readily commercially available, its synthesis is a prerequisite for enzymatic assays. A common method involves the activation of the corresponding fatty acid.
Protocol for Chemo-Enzymatic Synthesis of Acyl-CoAs:
This protocol is adapted from established methods for synthesizing various acyl-CoA thioesters[5].
-
Activation of 18-methylnonadecanoic acid: The carboxylic acid can be converted to an activated intermediate, such as an N-hydroxysuccinimide (NHS) ester or an acid anhydride.
-
Thioesterification with Coenzyme A: The activated fatty acid is then reacted with the free thiol group of Coenzyme A (CoA-SH) in a suitable buffer (e.g., sodium bicarbonate) to form the thioester bond.
-
Purification: The resulting this compound can be purified using reverse-phase high-performance liquid chromatography (HPLC).
Enzyme Activity Assays
The following are detailed protocols for measuring the activity of candidate enzymes. These can be adapted to use this compound as a substrate.
1. Acyl-CoA Dehydrogenase (VLCAD and LCAD) Activity Assay using Ferricenium Ion
This spectrophotometric assay is a reliable method for measuring ACAD activity and avoids the need for the natural electron acceptor, electron transfer flavoprotein (ETF)[6][7].
-
Principle: The ACAD enzyme reduces its FAD cofactor by oxidizing the acyl-CoA substrate. The reduced FAD is then re-oxidized by the artificial electron acceptor, ferricenium, which undergoes a measurable change in absorbance.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate (B84403), pH 7.6.
-
Substrate Stock: 10 mM this compound in a suitable solvent.
-
Ferricenium hexafluorophosphate (B91526) stock: 10 mM in acetonitrile.
-
Purified recombinant VLCAD or LCAD.
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer and the desired concentration of this compound.
-
Add ferricenium hexafluorophosphate to a final concentration of 50-200 µM.
-
Initiate the reaction by adding a known amount of the purified enzyme.
-
Monitor the decrease in absorbance of the ferricenium ion at 300 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance change.
-
Perform the assay with a range of substrate concentrations to determine Km and Vmax.
-
2. Acyl-CoA Oxidase (ACOX1) Activity Assay using a Horseradish Peroxidase-Coupled Fluorometric Method
This is a highly sensitive assay that detects the hydrogen peroxide produced by the ACOX reaction[8][9].
-
Principle: ACOX1 oxidizes the acyl-CoA substrate, producing H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., 4-hydroxyphenylacetic acid) into a highly fluorescent product.
-
Reagents:
-
Assay Buffer: 60 mM potassium phosphate buffer, pH 7.4.
-
Substrate Stock: 10 mM this compound.
-
4-hydroxyphenylacetic acid stock: 100 mM.
-
Horseradish Peroxidase (HRP) solution: 4 U/mL.
-
Flavin adenine (B156593) dinucleotide (FAD) stock: 2 mM.
-
Triton X-100 solution: 2% (w/v).
-
Purified recombinant ACOX1 or peroxisomal lysate.
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well microplate containing assay buffer, HRP, 4-hydroxyphenylacetic acid, FAD, and Triton X-100.
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding the purified ACOX1 enzyme or peroxisomal lysate.
-
Incubate at 37°C for a set period (e.g., 30 minutes).
-
Measure the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.
-
Create a standard curve with known concentrations of H₂O₂ to quantify the amount produced in the enzymatic reaction.
-
Determine the kinetic parameters by plotting the reaction rates against substrate concentrations.
-
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of the experimental design and the underlying biochemical pathways, the following diagrams have been generated using the DOT language.
References
- 1. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Relationship between structure and substrate-chain-length specificity of mitochondrial very-long-chain acyl-coenzyme A dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low expression of long-chain acyl-CoA dehydrogenase in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis of Lipids Incorporating 18-Methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lipids containing the branched-chain fatty acid, 18-methylnonadecanoic acid, with their straight-chain counterparts. We delve into the structural analysis of these lipids, supported by experimental data, and explore their biosynthesis and functional implications, particularly concerning cell membrane dynamics. This document is intended to be a valuable resource for researchers in lipidomics, drug development, and related fields.
Structural and Physical Properties: A Comparative Overview
Lipids incorporating 18-methylnonadecanoic acid, an iso-branched-chain fatty acid, exhibit distinct structural and physical properties compared to lipids with straight-chain fatty acids of similar carbon number, such as stearic acid (18:0) or arachidic acid (20:0). The presence of a methyl group at the antepenultimate carbon (the iso position) introduces a steric hindrance that disrupts the highly ordered packing of the acyl chains. This disruption has significant consequences for the fluidity and phase behavior of cell membranes.
In essence, branched-chain fatty acids like 18-methylnonadecanoic acid increase membrane fluidity, a phenomenon analogous to the effect of unsaturated fatty acids in eukaryotic membranes. This increased fluidity can be crucial for the survival and function of organisms, particularly bacteria, in various environments.
Comparative Analytical Data
The primary methods for the structural analysis and differentiation of lipids containing branched-chain versus straight-chain fatty acids are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The following tables summarize key analytical data for the methyl ester of 18-methylnonadecanoic acid and its straight-chain analog, methyl stearate.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Methyl 18-methylnonadecanoate | 24.500[1] | 74, 87, 57, 75, 143[2] |
| Methyl Stearate | Varies (typically lower than branched-chain isomer) | 74 (base peak), 87, 143, 199, 298 (molecular ion)[3] |
Note: Retention times are highly dependent on the specific GC column and temperature program and should be used for relative comparison.
Table 2: Kovats Retention Index
| Compound | Stationary Phase | Retention Index |
| Methyl 18-methylnonadecanoate | SE-30 (non-polar) | 2277[4] |
| Methyl 18-methylnonadecanoate | VF-5MS (non-polar) | 2290.8[5] |
Experimental Protocols
Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis
This protocol is a standard method for the derivatization of fatty acids to their more volatile methyl esters, making them amenable to GC-MS analysis.
-
Lipid Extraction: Extract total lipids from the sample using a chloroform:methanol (B129727) (2:1, v/v) mixture.
-
Saponification: Hydrolyze the lipid extract using a solution of 0.5 M KOH in methanol by heating at 100°C for 5-10 minutes. This will release the fatty acids from the glycerol (B35011) backbone.
-
Methylation: Add 14% boron trifluoride (BF3) in methanol to the saponified sample and heat at 100°C for 5-10 minutes. This reaction converts the free fatty acids to their corresponding methyl esters.
-
Extraction of FAMEs: After cooling, add hexane (B92381) and water to the sample. The FAMEs will partition into the upper hexane layer.
-
Analysis: Carefully transfer the hexane layer to a new vial for GC-MS analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
This protocol outlines a general procedure for the analysis of FAMEs.
-
Injection: Inject 1 µL of the FAMEs solution in hexane into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., VF-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start with an initial oven temperature of ~100°C, hold for a few minutes, then ramp the temperature up to ~250-300°C at a rate of 3-5°C/min.
-
-
Mass Spectrometry:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge ratio (m/z) range of approximately 50-600.
-
Identification: Identify the FAMEs by comparing their mass spectra and retention times to a reference library (e.g., NIST) and known standards.
-
Biosynthesis of 18-Methylnonadecanoyl-CoA
In many bacteria, the biosynthesis of iso- and anteiso-branched-chain fatty acids starts with the utilization of branched-chain amino acids as primers. For iso-fatty acids with an even number of carbons, such as 18-methylnonadecanoic acid (an iso-C20 fatty acid), the synthesis is initiated from isovaleryl-CoA, which is derived from the amino acid leucine.
The following diagram illustrates the key steps in the biosynthesis of this compound.
Caption: Biosynthesis pathway of this compound.
Experimental Workflow for Comparative Lipid Analysis
The following diagram outlines a typical experimental workflow for comparing lipids containing this compound with those containing straight-chain fatty acids.
References
The Metabolic Journey of 18-Methylnonadecanoyl-CoA: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The metabolic fate of fatty acids is a cornerstone of cellular energy homeostasis and signaling. While the catabolism of common straight-chain fatty acids is well-documented, the metabolic pathways of structurally diverse lipids, such as the methyl-branched fatty acid 18-methylnonadecanoyl-CoA, are less clearly defined. This guide provides a comparative analysis of the metabolic fate of this compound against other key lipid molecules, supported by experimental data and detailed methodologies.
Introduction to this compound
18-methylnonadecanoic acid, also known as isoarachidic acid, is a C20 saturated fatty acid with a methyl group at the 18th carbon position.[1] This "iso" branching pattern distinguishes its metabolism from that of straight-chain fatty acids and other types of branched-chain fatty acids, such as the well-studied phytanic acid. Understanding its metabolic processing is crucial for elucidating its physiological roles and potential implications in metabolic diseases.
Comparative Metabolic Pathways
The primary route for fatty acid catabolism is β-oxidation. However, the presence of a methyl group can impede this process, necessitating alternative oxidative pathways.
This compound: Due to the methyl group near the carboxyl end, this compound is expected to undergo an initial round of alpha-oxidation in the peroxisome. This process removes a single carbon from the carboxyl end, yielding a C19 intermediate that can then enter the β-oxidation pathway. As a very-long-chain fatty acid (VLCFA), its initial β-oxidation cycles occur in peroxisomes before the shortened acyl-CoA is transported to the mitochondria for complete oxidation.[2][3]
Straight-Chain Fatty Acids (e.g., Palmitoyl-CoA, Stearoyl-CoA): These fatty acids are primarily metabolized through β-oxidation within the mitochondria.[3] Very-long-chain straight-chain fatty acids (VLCFAs; >C20) also undergo initial chain-shortening in peroxisomes.[2]
Other Branched-Chain Fatty Acids (e.g., Phytanoyl-CoA): Phytanic acid, with a methyl group at the β-carbon, cannot directly undergo β-oxidation. It must first be processed by α-oxidation in the peroxisomes to form pristanic acid, which can then be degraded via β-oxidation.[4]
Quantitative Comparison of Fatty Acid Oxidation
Direct quantitative data on the oxidation rate of this compound is limited in the available literature. However, studies comparing straight-chain and other branched-chain fatty acids provide valuable insights. It has been demonstrated that the β-oxidation of stearic acid (a C18:0 straight-chain fatty acid) is several-fold greater than that of α- and γ-methyl isoprenoid-derived fatty acids.[5] This suggests that the presence of a methyl branch significantly slows the rate of oxidation.
| Fatty Acid | Primary Site of Initial Oxidation | Relative Oxidation Rate (Compared to Palmitoyl-CoA) | Key Metabolic Pathways | Final Products |
| This compound | Peroxisome | Slower (estimated) | α-oxidation, Peroxisomal β-oxidation, Mitochondrial β-oxidation | Acetyl-CoA, Propionyl-CoA |
| Palmitoyl-CoA (C16:0) | Mitochondria | 1.0 (Reference) | Mitochondrial β-oxidation | Acetyl-CoA |
| Stearoyl-CoA (C18:0) | Mitochondria | Slightly Slower | Mitochondrial β-oxidation | Acetyl-CoA |
| Arachidoyl-CoA (C20:0) | Peroxisome/Mitochondria | Slower | Peroxisomal β-oxidation, Mitochondrial β-oxidation | Acetyl-CoA |
| Phytanoyl-CoA | Peroxisome | Significantly Slower | α-oxidation, Peroxisomal β-oxidation | Acetyl-CoA, Propionyl-CoA |
Note: The relative oxidation rate for this compound is an estimation based on the general principles of branched-chain fatty acid metabolism.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
References
- 1. Human Metabolome Database: Showing metabocard for 18-methylnonadecanoic acid (HMDB0340388) [hmdb.ca]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 18-methylnonadecanoyl-CoA: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
It is essential to handle 18-methylnonadecanoyl-CoA in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
-
Waste Characterization : Unless a specific determination has been made by your institution's environmental health and safety office, all chemical waste, including this compound and materials contaminated with it, should be treated as hazardous waste[1].
-
Waste Segregation :
-
Container Selection and Labeling :
-
Use a chemically compatible, leak-proof container for waste collection[2][4]. The container must be in good condition with a secure closure[2].
-
As soon as waste is added, label the container with a "Hazardous Waste" tag provided by your institution[1].
-
The label must clearly identify the contents, including the full chemical name ("this compound") and any other components in the waste mixture.
-
-
Waste Accumulation :
-
Store the waste container at or near the point of generation, under the control of laboratory personnel[2].
-
Utilize secondary containment, such as a spill tray, to mitigate the risk of accidental release[1][4].
-
Never accumulate more than 55 gallons of hazardous waste in a satellite accumulation area[1].
-
-
Disposal Request and Pickup :
-
Once the container is full or the waste is no longer being generated, complete the hazardous waste tag with the date the container was filled[1].
-
Arrange for waste pickup through your institution's designated environmental health and safety department or a contracted waste hauler.
-
Crucially, do not dispose of this compound down the drain or in regular trash [2].
-
Spill Management
In the event of a spill, the cleanup materials must also be treated as hazardous waste[1].
-
Isolate the Area : Evacuate and restrict access to the spill area.
-
Alert Personnel : Inform laboratory personnel and your supervisor.
-
Cleanup : If the spill is small and you are trained to handle it, use an appropriate absorbent material to clean it up.
-
Dispose of Cleanup Materials : Collect all contaminated absorbent materials and personal protective equipment in a designated hazardous waste container and label it accordingly[1].
-
Large Spills : For large or unmanageable spills, contact your institution's emergency response team immediately[1].
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 18-methylnonadecanoyl-CoA
Essential Safety and Handling Guide for 18-methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling analogous long-chain fatty acyl-CoAs and general laboratory chemical safety. A thorough risk assessment should be conducted by users to address specific laboratory conditions and experimental protocols.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.[1][2][3]
| PPE Category | Item | Standard and Use Notes |
| Eye and Face | Chemical Splash Goggles | Must meet ANSI Z87.1 standard.[1] Provides essential protection against splashes. |
| Face Shield | To be worn in addition to goggles when there is a significant splash hazard, such as when handling bulk quantities or preparing solutions.[1][2] | |
| Hand | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[1] Inspect for tears or holes before use. For prolonged contact or when handling concentrated solutions, consider double-gloving.[2] |
| Body | Laboratory Coat | Standard lab coats protect skin and personal clothing from minor spills.[2][3] Fire-resistant coats are recommended if flammable solvents are used in the procedure. |
| Footwear | Closed-toe Shoes | Required to protect against spills and falling objects.[1][4] |
| Respiratory | Respirator (if necessary) | Use should be determined by a risk assessment, especially if there is a potential for aerosol generation or if working outside of a certified chemical fume hood.[2][4] Consult your institution's EHS department. |
II. Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to experimental use.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound according to the manufacturer's recommendations, typically at -20°C or -80°C for long-chain fatty acyl-CoAs to maintain stability.[5]
-
-
Preparation :
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of any potential aerosols.[6]
-
Before handling, ensure all required PPE is correctly worn.
-
Prepare all necessary equipment and reagents in advance to streamline the process and minimize time handling the open compound.
-
-
Weighing and Solution Preparation :
-
To weigh the solid, use a microbalance within the fume hood.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Long-chain fatty acyl-CoAs are often reconstituted in organic solvents or buffers.[5]
-
-
Experimental Use :
-
Clearly label all solutions containing this compound.
-
Keep containers sealed when not in use.
-
If working with cell cultures or other biological systems, follow appropriate sterile techniques in conjunction with chemical safety protocols.
-
-
Post-Handling :
-
Decontaminate all work surfaces and equipment after use.
-
Dispose of all contaminated consumables and waste according to the disposal plan outlined below.
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
-
III. Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety. The following plan is based on protocols for similar biochemicals.[6]
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Chemical Deactivation (Recommended for Bulk Liquid Waste) :
-
For larger quantities of liquid waste, chemical deactivation via alkaline hydrolysis can be employed to break the thioester bond.[6] This should be performed in a chemical fume hood.
-
Procedure :
-
Slowly add an equal volume of 1 M sodium hydroxide (B78521) (NaOH) solution to the waste solution while stirring.
-
Allow the reaction to proceed for at least one hour to ensure complete hydrolysis.
-
Neutralize the solution by slowly adding a dilute acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8. Monitor the pH using pH paper or a meter.
-
Transfer the neutralized solution to a designated hazardous waste container.
-
-
-
Final Disposal :
-
All hazardous waste containers must be sealed and stored in a designated satellite accumulation area.[7]
-
The waste container must be labeled with "Hazardous Waste," the chemical names of the contents (including reaction byproducts if applicable), and the associated hazards.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[6]
-
Visualizations
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Step-by-step workflow for handling this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. bioassaysys.com [bioassaysys.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
